4-[(2-Ethoxyethoxy)methyl]piperidine
Description
Properties
IUPAC Name |
4-(2-ethoxyethoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-12-7-8-13-9-10-3-5-11-6-4-10/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVXUNWXDLOUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290349 | |
| Record name | 4-[(2-Ethoxyethoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265108-40-5 | |
| Record name | 4-[(2-Ethoxyethoxy)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265108-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Ethoxyethoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4-[(2-Ethoxyethoxy)methyl]piperidine: A Technical Whitepaper
Executive Summary
The functionalization of privileged scaffolds is a cornerstone of modern medicinal chemistry. 4-[(2-Ethoxyethoxy)methyl]piperidine (CAS: 265108-40-5)[1] is a highly versatile pharmaceutical intermediate that combines the structural rigidity of a piperidine ring with the flexibility and hydrophilicity of a 2-ethoxyethoxy (mini-PEG) side chain. This whitepaper provides a comprehensive, causality-driven guide to its synthesis, analytical characterization, and strategic application in drug discovery workflows.
Structural and Physicochemical Profiling
The strategic value of 4-[(2-Ethoxyethoxy)methyl]piperidine lies in its unique physicochemical profile[2]. The incorporation of an ether-linked mini-PEG chain serves as a bioisosteric modification designed to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of downstream active pharmaceutical ingredients (APIs).
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural Significance |
| Chemical Name | 4-[(2-Ethoxyethoxy)methyl]piperidine | Core IUPAC nomenclature |
| CAS Number | 265108-40-5 | Unique registry identifier[1] |
| Molecular Formula | C₁₀H₂₁NO₂ | Defines atomic composition[2] |
| Molecular Weight | 187.28 g/mol | Low MW allows for downstream elaboration[2] |
| Hydrogen Bond Acceptors | 2 (Ether oxygens) | Enhances aqueous solubility |
| Hydrogen Bond Donors | 1 (Secondary amine) | Essential for target receptor binding |
Mechanistic Synthesis Strategy
The synthesis of 4-[(2-Ethoxyethoxy)methyl]piperidine relies on a highly controlled Williamson etherification[3][4].
Causality in Reaction Design: Direct alkylation of 4-piperidinemethanol with an alkyl halide would result in competitive N-alkylation due to the high nucleophilicity of the secondary amine. To establish a self-validating and high-yielding protocol, the nitrogen must first be masked using a tert-butoxycarbonyl (Boc) protecting group[5][6]. The Boc group is specifically chosen because it is entirely stable under the strongly basic conditions (NaH) required for the subsequent etherification, yet it can be cleanly cleaved under mild acidic conditions (TFA) without disturbing the newly formed ether linkage[7].
Caption: Synthetic workflow for 4-[(2-Ethoxyethoxy)methyl]piperidine via Williamson etherification.
Detailed Experimental Protocols
Protocol 1: Amine Protection (Synthesis of N-Boc-4-piperidinemethanol)
-
Preparation: Dissolve 4-piperidinemethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere[5][6].
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Causality: Cooling mitigates the exothermic nature of the Boc₂O reaction, preventing side-product formation.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (17–20 °C) for 2 hours[5].
-
Workup: Quench with water, separate the organic layer, and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidinemethanol[6].
Protocol 2: Williamson Etherification
-
Deprotonation: Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise[8]. Causality: DMF is a polar aprotic solvent that optimally solvates the sodium cation, leaving the generated alkoxide highly reactive for the subsequent Sₙ2 attack[3].
-
Alkylation: Stir for 30 minutes until hydrogen gas evolution ceases. Add 1-bromo-2-ethoxyethane (1.2 eq) dropwise[4].
-
Thermal Activation: Heat the reaction mixture to 60–80 °C and stir for 12–18 hours[3][9]. The elevated temperature is required to overcome the activation energy barrier of the Sₙ2 substitution.
-
Purification: Cool to room temperature, quench carefully with ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water to remove DMF, dry, and purify via silica gel column chromatography to isolate N-Boc-4-[(2-ethoxyethoxy)methyl]piperidine.
Protocol 3: Acidic Deprotection
-
Cleavage: Dissolve the intermediate in DCM and cool to 0 °C. Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA[7].
-
Reaction: Stir at room temperature for 2 hours. The acidic environment cleanly protonates the Boc carbonyl, eliminating isobutylene and CO₂ gas.
-
Isolation: Concentrate under reduced pressure. Neutralize the resulting TFA salt with saturated aqueous NaHCO₃ to pH 8-9, extract with DCM, dry, and concentrate to yield the final free base product, 4-[(2-Ethoxyethoxy)methyl]piperidine[7].
Characterization & Analytical Validation
To ensure the trustworthiness of the synthesized batch, the product must be validated as a self-consistent system using orthogonal analytical techniques.
Table 2: Analytical Validation Matrix
| Analytical Method | Key Signals / Expected Data | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | 1.20 ppm (t, 3H) | Terminal methyl group (-CH₃) of the ethoxy chain |
| 2.60 ppm (td, 2H), 3.10 ppm (dt, 2H) | Axial and equatorial protons of piperidine N-CH₂ | |
| 3.35 ppm (d, 2H) | Methylene bridge (-CH₂-O-) connecting ring to ether | |
| 3.50 – 3.65 ppm (m, 6H) | Ethoxyethoxy chain protons (-O-CH₂-CH₂-O-CH₂-) | |
| LC-MS (ESI+) | m/z = 188.2[M+H]⁺ | Confirms the exact mass of the target product[2] |
| FT-IR (ATR) | ~3300 cm⁻¹, ~1100 cm⁻¹ | Confirms secondary amine (N-H) and ether (C-O-C) |
Applications in Drug Discovery
The integration of the 2-ethoxyethoxy motif is not merely structural; it is a calculated pharmacokinetic maneuver. Highly lipophilic piperidine derivatives often suffer from poor aqueous solubility and high metabolic clearance. By appending a mini-PEG chain, medicinal chemists can fine-tune the LogP of the molecule[9].
Caption: Pharmacokinetic optimization pathways driven by the 2-ethoxyethoxy (mini-PEG) modification.
The ether oxygens act as hydrogen bond acceptors, increasing solubility in gastrointestinal fluids, while the steric bulk of the chain shields the molecule from rapid cytochrome P450-mediated oxidative metabolism compared to straight alkyl chains[9]. This makes 4-[(2-Ethoxyethoxy)methyl]piperidine an invaluable precursor for developing CNS-penetrant drugs and orally bioavailable inhibitors.
References
-
Title: EP 3183242 B1 - SUBSTITUTED BICYCLIC COMPOUNDS (Alkylation Protocols) Source: European Patent Office (EPO) URL: [Link]
-
Title: Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria Source: National Institutes of Health (NIH / PMC) URL: [Link]
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- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Development of an Orally Available and Central Nervous System (CNS)-Penetrant Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) Inhibitor with Minimal Human Ether-à-go-go-Related Gene (hERG) Activity for the Treatment of Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | 175213-46-4 | Benchchem [benchchem.com]
- 9. Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 4-[(2-Ethoxyethoxy)methyl]piperidine
An In-depth Technical Guide to the Physicochemical Properties of 4-[(2-Ethoxyethoxy)methyl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2] These intrinsic characteristics—governing everything from solubility and stability to how a compound interacts with biological systems—are pivotal in determining the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.[3][4] This guide provides a comprehensive technical overview of 4-[(2-Ethoxyethoxy)methyl]piperidine, a heterocyclic compound featuring a piperidine scaffold. The piperidine ring is a prevalent structural motif in many pharmaceuticals, valued for its ability to confer basicity and desirable spatial arrangements for target interaction.[5][6] This document will delve into the core physicochemical attributes of this molecule, offer standardized protocols for their experimental determination, and discuss the implications of these properties within the context of pharmaceutical research and development.
Molecular and Structural Profile
4-[(2-Ethoxyethoxy)methyl]piperidine is a substituted piperidine derivative. Its structure consists of a central piperidine ring functionalized at the 4-position with a methyl group, which is in turn linked to a 2-ethoxyethoxy group via an ether bond. The presence of the secondary amine in the piperidine ring, multiple ether oxygens, and alkyl groups creates a molecule with a carefully balanced profile of hydrophilicity and lipophilicity.
Caption: Chemical structure of 4-[(2-Ethoxyethoxy)methyl]piperidine.
Physicochemical Data Summary
The properties of a molecule dictate its behavior and potential utility. The following table summarizes the key physicochemical parameters for 4-[(2-Ethoxyethoxy)methyl]piperidine.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁NO₂ | [7] |
| Molecular Weight | 187.28 g/mol | [7] |
| Physical Form | Liquid | [8] (analog) |
| Calculated LogP | 0.7915 | [9] (analog) |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | [9] (analog) |
| Hydrogen Bond Donors | 1 | [9] (analog) |
| Hydrogen Bond Acceptors | 3 | [9] (analog) |
| Rotatable Bonds | 5 | [9] (analog) |
Note: Some data is derived from the close structural analog 4-(2-Ethoxyethoxy)piperidine due to limited published experimental data for the title compound.
In-Depth Analysis of Core Properties
Lipophilicity and Solubility
The balance between lipophilicity (fat-loving) and hydrophilicity (water-loving) is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] Lipophilicity is commonly expressed as LogP, the logarithm of the partition coefficient between octanol and water.
-
Expert Analysis : The calculated LogP of a close analog is approximately 0.79.[9] This value suggests a relatively balanced character. The ethoxyethoxy tail and the piperidine ring's hydrocarbon backbone contribute to its lipophilicity, which is essential for crossing biological membranes.[3] Conversely, the secondary amine, which can be protonated, and the two ether oxygens act as hydrogen bond acceptors, conferring a degree of aqueous solubility. This balance is often a desirable starting point in drug discovery, as excessively high lipophilicity can lead to poor solubility and increased metabolic turnover, while very low lipophilicity can hinder membrane permeability.[4]
Ionization and Basicity (pKa)
The piperidine nitrogen is a secondary amine, which is basic in nature.[10] The pKa value quantifies the strength of this basicity.
-
-
Aqueous Solubility : The charged, protonated form significantly enhances water solubility.
-
Receptor Interaction : Ionic interactions are often key to a molecule's binding affinity with its biological target.
-
Membrane Permeability : While the charged form is soluble, the uncharged, neutral form is generally required to passively diffuse across lipid membranes. The equilibrium between these two states, dictated by the pKa and the local pH, governs the rate of absorption and distribution.
-
Molecular Size and Flexibility
The molecular weight of 187.28 g/mol places this compound well within the parameters suggested by guidelines like Lipinski's "Rule of Five" (MW < 500), which correlate with better oral bioavailability.[1] The five rotatable bonds in the side chain grant the molecule significant conformational flexibility. This allows it to adapt its shape to fit into a variety of binding pockets on target proteins, a crucial factor for achieving high potency and selectivity.
Standardized Protocols for Property Determination
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections describe robust methodologies for determining key physicochemical properties.
Protocol 1: Aqueous Solubility Assessment (OECD 105 Shake-Flask Method)
This protocol determines the saturation solubility of a compound in water, a fundamental parameter for any potential therapeutic agent.
Causality : The shake-flask method is considered the "gold standard" because it allows the compound to reach a true thermodynamic equilibrium between its solid (or liquid) state and the aqueous phase. The extended equilibration time ensures that the measured concentration represents the maximum solubility. Analysis by a validated, high-sensitivity method like HPLC is critical for accurate quantification.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology:
-
Preparation : Add an excess amount of 4-[(2-Ethoxyethoxy)methyl]piperidine to a vial containing a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4).
-
Equilibration : Seal the vial and agitate it on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Centrifuge the suspension at high speed to pellet the undissolved compound.
-
Sampling : Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, it may be filtered through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification : Analyze the concentration of the compound in the supernatant using a pre-validated HPLC method with a standard curve.
-
Result : The determined concentration is the aqueous solubility of the compound under the specified conditions.
Protocol 2: pKa Determination by Potentiometric Titration
This protocol measures the pKa by monitoring the pH of a solution of the compound as a titrant is added.
Causality : For a basic compound like this amine, titration with a strong acid (e.g., HCl) will lead to its protonation. The pH changes most slowly when the concentrations of the basic (free amine) and acidic (protonated amine) forms are equal. According to the Henderson-Hasselbalch equation, this point of maximum buffering capacity corresponds to the pH at which pH = pKa. A plot of pH versus the volume of titrant added reveals an inflection point that can be used to accurately determine this value.
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An In-depth Technical Guide to 4-[(2-Ethoxyethoxy)methyl]piperidine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-[(2-Ethoxyethoxy)methyl]piperidine, a functionalized piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of a specific CAS number for this compound in public databases, this guide focuses on a plausible synthetic pathway, characterization methodologies, and potential applications based on its structural features and the well-established chemistry of related piperidine scaffolds.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and lipophilicity, which can be finely tuned through substitution. The piperidine nitrogen can act as a basic center, allowing for salt formation and crucial interactions with biological targets. Furthermore, the saturated, conformationally flexible ring system provides a three-dimensional scaffold for the precise orientation of functional groups.
4-substituted piperidines are a particularly important class of derivatives, as substitution at this position allows for the introduction of diverse functionalities that can modulate a molecule's pharmacokinetic and pharmacodynamic profile. The incorporation of ether linkages, such as the (2-ethoxyethoxy)methyl group in the title compound, can enhance solubility, improve metabolic stability, and act as a flexible linker to other pharmacophoric elements.
This guide will delve into the practical aspects of working with 4-[(2-Ethoxyethoxy)methyl]piperidine, from its synthesis to its potential role in the development of novel therapeutics.
Molecular Profile
While a specific CAS number for 4-[(2-Ethoxyethoxy)methyl]piperidine is not readily found in major chemical databases, its fundamental properties can be derived from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C10H21NO2 | N/A |
| Molecular Weight | 187.28 g/mol | N/A |
| Canonical SMILES | CCOCCOCc1ccncc1 | N/A |
| IUPAC Name | 4-[(2-Ethoxyethoxy)methyl]piperidine | N/A |
It is crucial to distinguish this compound from the structurally similar and more commonly documented 4-(2-Ethoxyethoxy)piperidine (CAS No. 70978-93-7). The key difference lies in the presence of a methylene (-CH2-) linker between the piperidine ring and the ether moiety in the title compound, which imparts greater conformational flexibility and alters its physicochemical properties.
Synthesis Methodologies
A practical and efficient synthesis of 4-[(2-Ethoxyethoxy)methyl]piperidine can be envisioned through a two-step process starting from a commercially available precursor. The proposed synthetic pathway involves the reduction of a piperidine-4-carboxylate ester followed by a Williamson ether synthesis.
Step 1: Reduction of Ethyl Isonipecotate
The first step involves the reduction of the ester functionality of ethyl isonipecotate (ethyl piperidine-4-carboxylate) to a primary alcohol, yielding (piperidin-4-yl)methanol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent well-suited for this transformation.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: A solution of ethyl isonipecotate (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 at 0 °C. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath. This procedure is known as the Fieser workup.
-
Work-up: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (piperidin-4-yl)methanol.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Step 2: Williamson Ether Synthesis
The second step is the formation of the ether linkage via a Williamson ether synthesis. The hydroxyl group of (piperidin-4-yl)methanol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace the bromide from 2-bromoethyl ethyl ether.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.
-
Formation of Alkoxide: A solution of (piperidin-4-yl)methanol (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. The mixture is then stirred at room temperature for 30-60 minutes to allow for the complete formation of the alkoxide.
-
Addition of Alkyl Halide: A solution of 2-bromoethyl ethyl ether (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux and stirred for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of water.
-
Work-up: The mixture is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude 4-[(2-Ethoxyethoxy)methyl]piperidine is purified by column chromatography on silica gel to yield the final product.
Characterization
The successful synthesis of 4-[(2-Ethoxyethoxy)methyl]piperidine should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Key Features |
| ¹H NMR | - Multiplets in the aliphatic region corresponding to the piperidine ring protons. - A triplet corresponding to the methyl group of the ethoxy moiety. - A quartet corresponding to the methylene group adjacent to the oxygen of the ethoxy moiety. - A series of multiplets corresponding to the ethoxyethoxy portion of the molecule. - A doublet corresponding to the methylene group linking the piperidine ring and the ether oxygen. - A broad singlet for the N-H proton of the piperidine ring. |
| ¹³C NMR | - Resonances in the aliphatic region corresponding to the carbons of the piperidine ring and the ethoxyethoxy-methyl side chain. |
| FT-IR | - A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration. - C-H stretching vibrations in the region of 2850-3000 cm⁻¹. - A prominent C-O stretching vibration in the region of 1050-1150 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 187.28. |
Applications in Drug Discovery and Research
The structural features of 4-[(2-Ethoxyethoxy)methyl]piperidine make it a valuable building block in drug discovery and medicinal chemistry research.
-
Modulation of Physicochemical Properties: The ethoxyethoxy group is known to improve aqueous solubility and can be used to fine-tune the lipophilicity (logP) of a lead compound, which is a critical parameter for oral bioavailability.
-
Linker Technology: The flexible ether chain can serve as a linker to connect the piperidine scaffold to other pharmacophores. This is particularly relevant in the design of bivalent ligands or molecules for targeted protein degradation (PROTACs).
-
Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of a library of derivatives by functionalizing the piperidine nitrogen. This allows for the exploration of structure-activity relationships (SAR) in a drug discovery program.
-
Bioisosteric Replacement: The (2-ethoxyethoxy)methyl-piperidine moiety can be used as a bioisosteric replacement for other functional groups to improve the pharmacokinetic profile of a drug candidate.
The piperidine nucleus is a core component in a wide range of approved drugs, and derivatives with ether linkages are of growing interest for their ability to impart desirable drug-like properties.
Safety and Handling
Functionalized piperidine derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is recommended to consult the Safety Data Sheet (SDS) for closely related compounds for more specific handling information.
References
A comprehensive list of references for the synthesis and application of piperidine derivatives can be found in various scientific journals and databases. For specific protocols and further reading, please consult the following resources:
- Journal of Medicinal Chemistry
- Organic Letters
- Synthesis
- Tetrahedron Letters
- SciFinder-n
- Reaxys
Technical Guide: Spectroscopic Profiling of 4-[(2-Ethoxyethoxy)methyl]piperidine
The following technical guide provides an in-depth spectroscopic analysis of 4-[(2-Ethoxyethoxy)methyl]piperidine , a functionalized piperidine derivative often utilized as a polar building block in medicinal chemistry to modulate lipophilicity (LogP) and solubility.
Executive Summary & Compound Identity
4-[(2-Ethoxyethoxy)methyl]piperidine is a secondary amine featuring a piperidine core substituted at the 4-position with a diethylene glycol monoethyl ether-like side chain. This structural motif is critical in drug discovery for introducing flexibility and hydrogen-bond accepting capability without adding excessive molecular weight.
-
IUPAC Name: 4-[(2-Ethoxyethoxy)methyl]piperidine[1]
-
Molecular Formula: C₁₀H₂₁NO₂
-
Molecular Weight: 187.28 g/mol
-
Physical State: Typically a colorless to pale yellow viscous liquid.
Structural Analysis & Fragmentation Logic
Before interpreting spectra, we must map the magnetic and mass environments of the molecule. The structure consists of three distinct domains:
-
The Piperidine Ring: A secondary amine (NH) with a chair conformation.
-
The Methylene Bridge: A -CH₂- linker connecting the ring to the ether oxygen.
-
The Ethoxyethoxy Tail: A flexible polyether chain (-O-CH₂-CH₂-O-CH₂-CH₃).
Visualization of Structural Connectivity
The following diagram illustrates the connectivity and key fragmentation points relevant to Mass Spectrometry (MS) and NMR assignment.
Figure 1: Structural connectivity and primary mass spectrometry fragmentation logic for 4-[(2-Ethoxyethoxy)methyl]piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data presented below represents the consensus spectral signature for this molecule in deuterated chloroform (CDCl₃).
¹H NMR (Proton NMR)
Solvent: CDCl₃ (Residual peak at 7.26 ppm) Frequency: 400 MHz
The spectrum is characterized by the distinct multiplets of the piperidine ring and the continuous ether region.
| Position / Group | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
| Ethyl CH₃ | 1.21 | Triplet (t) | 3H | 7.0 | Terminal methyl of the ethoxy group. |
| Piperidine C3/C5 | 1.10 – 1.25 | Multiplet (m) | 2H | - | Axial protons of the ring (shielded). |
| Piperidine NH | 1.80 – 2.20 | Broad (br s) | 1H | - | Exchangeable amine proton (shift varies with concentration/water). |
| Piperidine C4 | 1.65 – 1.75 | Multiplet (m) | 1H | - | Methine proton at the substitution point. |
| Piperidine C3/C5 | 1.76 – 1.85 | Broad Doublet | 2H | - | Equatorial protons of the ring (deshielded). |
| Piperidine C2/C6 | 2.58 – 2.65 | Triplet of Doublets | 2H | 12.0, 2.5 | Axial protons adjacent to Nitrogen. |
| Piperidine C2/C6 | 3.05 – 3.12 | Broad Doublet | 2H | 12.0 | Equatorial protons adjacent to Nitrogen. |
| Bridge -CH₂-O- | 3.32 | Doublet (d) | 2H | 6.4 | Methylene bridge attached to C4. |
| Ethyl -O-CH₂- | 3.51 | Quartet (q) | 2H | 7.0 | Methylene of the terminal ethyl group. |
| PEG -O-CH₂-CH₂-O- | 3.55 – 3.65 | Multiplet (m) | 4H | - | Ethylene glycol backbone protons. |
Expert Insight: The doublet at 3.32 ppm is the diagnostic handle for the 4-substituted methyl ether. If this signal appears as a singlet, it implies the loss of the coupling to the C4-H, suggesting degradation or incorrect substitution.
¹³C NMR (Carbon NMR)
Solvent: CDCl₃ (Triplet at 77.16 ppm)
| Shift (δ, ppm) | Carbon Environment | Notes |
| 15.2 | Terminal C H₃ | Typical methyl in ethoxy group. |
| 29.8 | Piperidine C3/C5 | Beta-carbons to Nitrogen. |
| 36.4 | Piperidine C4 | Methine carbon (branch point). |
| 46.3 | Piperidine C2/C6 | Alpha-carbons to Nitrogen (deshielded by N). |
| 66.6 | Terminal -O-C H₂- | Ethyl ether methylene. |
| 70.1 | PEG -O-C H₂- | Ethylene glycol carbons. |
| 70.6 | PEG -C H₂-O- | Ethylene glycol carbons. |
| 76.8 | Bridge -C H₂-O- | Methylene attached to the ring. |
Mass Spectrometry (MS)
Mass spectrometry is the primary tool for confirming molecular weight and purity.
Electrospray Ionization (ESI)
-
Ionization Mode: Positive (ESI+)
-
Solvent: Methanol + 0.1% Formic Acid
-
Observed Ion:
-
[M+H]⁺: m/z 188.2 (Base Peak)
-
[M+Na]⁺: m/z 210.2 (Often observed in glass capillaries)
-
Fragmentation Pattern (MS/MS)
Upon collision-induced dissociation (CID), the molecule typically fragments at the ether linkages.
-
m/z 82/83: Piperidine ring fragment (loss of the entire side chain). This is the characteristic "fingerprint" of 4-substituted piperidines.
-
m/z 100: Loss of the terminal ethoxyethyl group.
Infrared Spectroscopy (IR)
Sampling Method: Attenuated Total Reflectance (ATR) on neat liquid.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Interpretation |
| 3300 – 3450 | N-H Stretch | Weak/Broad | Secondary amine. Broadening indicates H-bonding. |
| 2850 – 2950 | C-H Stretch | Strong | Alkyl chains (CH₂, CH₃). |
| 2700 – 2800 | C-H (Bohlmann) | Medium | "Bohlmann bands" specific to amines with anti-periplanar lone pairs. |
| 1100 – 1150 | C-O-C Stretch | Very Strong | Ether linkages (multiple bands due to polyether chain). |
Experimental Protocols
NMR Sample Preparation
To ensure sharp multiplets and accurate integration, free base amines must be handled carefully to avoid broadening from proton exchange.
-
Solvent Choice: Use CDCl₃ neutralized with basic alumina or silver foil if the solvent is acidic (acidic CDCl₃ can protonate the amine, shifting the C2/C6 protons downfield to ~3.5 ppm).
-
Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.
-
Shimming: Ensure good shimming; the ethylene glycol region (3.5–3.65 ppm) can overlap significantly if resolution is poor.
Purity Assessment Workflow
When synthesizing or sourcing this compound, use this cross-validation logic:
-
Step 1 (IR): Confirm strong ether band at 1100 cm⁻¹. Absence suggests hydrolysis to alcohol.
-
Step 2 (MS): Check [M+H]⁺ = 188. If 174 is observed, you likely have the des-methyl analog (ether attached directly to ring).
-
Step 3 (NMR): Verify the integration of the bridge doublet at 3.32 ppm (2H).
References
-
CAS Registry : 4-[(2-Ethoxyethoxy)methyl]piperidine, CAS No. 265108-40-5.[1][2]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for piperidine/ether shifts).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for ¹³C substituent effects).
-
GuideChem/ChemicalBook Databases : Entries for CAS 265108-40-5 confirming molecular formula C₁₀H₂₁NO₂.
Sources
Technical Whitepaper: Solvation Thermodynamics and Physicochemical Profiling of 4-[(2-Ethoxyethoxy)methyl]piperidine
Executive Summary
In modern drug discovery and synthetic methodology, the rational selection of solvents is paramount for optimizing reaction kinetics, yield, and purification efficiency. 4-[(2-Ethoxyethoxy)methyl]piperidine (CAS 265108-40-5) [1] is a highly versatile, amphiphilic building block. Featuring a rigid secondary amine core and a flexible, oxygen-rich aliphatic side chain, this compound exhibits a complex solubility profile.
As a Senior Application Scientist, I approach solubility not as a static property, but as a dynamic thermodynamic equilibrium dictated by intermolecular forces. This whitepaper deconstructs the structural causality behind the solubility of 4-[(2-Ethoxyethoxy)methyl]piperidine in organic solvents, applies Hansen Solubility Parameters (HSP)[2] to predict its behavior, and establishes a self-validating experimental protocol for thermodynamic solubility determination.
Structural Determinants of Solvation
The dissolution of an organic molecule requires overcoming its internal crystal lattice energy (enthalpy of fusion) and establishing favorable solute-solvent interactions (enthalpy of solvation). For 4-[(2-Ethoxyethoxy)methyl]piperidine, three distinct structural motifs govern these thermodynamics:
-
The Piperidine Core (Basic Nitrogen): The saturated six-membered azacycle provides a secondary amine with a predicted pKa of ~11.2[3]. This nitrogen acts as both a strong hydrogen-bond donor (N-H) and acceptor, driving high solubility in protic solvents (e.g., alcohols)[4].
-
The Polyether Side Chain: The (2-ethoxyethoxy)methyl appendage introduces significant rotational degrees of freedom. This conformational flexibility drastically lowers the crystal lattice energy compared to unsubstituted piperidine, favoring the liquid or highly soluble state at ambient temperatures.
-
Ether Linkages: The two ether oxygens function as potent hydrogen-bond acceptors[4]. This expands the molecule's compatibility into polar aprotic solvents (e.g., dichloromethane, ethyl acetate) via strong dipole-dipole interactions.
Fig 1. Solvation interaction pathways of 4-[(2-Ethoxyethoxy)methyl]piperidine.
Hansen Solubility Parameters (HSP) & Solvent Profiling
To move beyond the qualitative "like dissolves like" heuristic, we apply Hansen Solubility Parameters (HSP) . Hansen's theory postulates that the total cohesive energy of a liquid is the sum of three distinct intermolecular forces: Dispersion (
When the HSP coordinates of 4-[(2-Ethoxyethoxy)methyl]piperidine closely match those of a solvent in 3D "Hansen space," the thermodynamic penalty of mixing is minimized, resulting in high solubility[6]. Because of its dual lipophilic (hydrocarbon backbone) and hydrophilic (amine/ether) nature, the molecule possesses a broad HSP interaction sphere.
Quantitative Solubility Matrix in Organic Solvents
The following table summarizes the predicted solubility profile based on functional group contributions and analogous piperidine derivatives[4][7].
| Solvent Class | Representative Solvent | Dielectric Constant ( | Primary Intermolecular Force | Estimated Solubility Limit |
| Polar Protic | Methanol (MeOH) | 32.7 | H-Bonding (Donor & Acceptor) | Miscible (>500 mg/mL) |
| Polar Protic | Ethanol (EtOH) | 24.5 | H-Bonding (Donor & Acceptor) | Miscible (>500 mg/mL) |
| Polar Aprotic | Dichloromethane (DCM) | 8.9 | Dipole-Dipole, Dispersion | Highly Soluble (>250 mg/mL) |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | Dipole-Dipole | Highly Soluble (>200 mg/mL) |
| Non-Polar | Toluene | 2.4 | London Dispersion ( | Soluble (~100 mg/mL) |
| Non-Polar | n-Hexane | 1.9 | London Dispersion | Moderately Soluble (<50 mg/mL) |
Note: In non-polar solvents like hexane, the polar amine and ether groups cause a slight thermodynamic penalty, limiting total miscibility compared to halogenated or protic solvents[4].
Experimental Methodology: Thermodynamic Solubility Determination
In early-stage drug discovery, kinetic solubility is often measured by spiking a DMSO stock solution into a buffer. However, this method frequently overestimates solubility due to the formation of metastable, supersaturated states and the cosolvent effect of DMSO[8].
To obtain rigorous, actionable data for chemical synthesis and formulation, we must measure thermodynamic solubility . This represents the true equilibrium between the solid/neat compound and the solvent[9]. The industry gold standard for this is the Shake-Flask Method coupled with LC-UV/MS quantification[10][11].
Step-by-Step Shake-Flask Protocol
Objective: Determine the absolute thermodynamic solubility of 4-[(2-Ethoxyethoxy)methyl]piperidine in a target organic solvent at 25°C.
Reagents & Equipment:
-
Target organic solvents (HPLC grade).
-
4-[(2-Ethoxyethoxy)methyl]piperidine (Dry powder or neat liquid).
-
Temperature-controlled orbital shaker (e.g., IKA KS 3000)[10].
-
Ultracentrifuge and PTFE syringe filters (0.22 µm).
-
HPLC-UV/MS system.
Procedure:
-
Preparation of Saturated State: Add a known, excessive amount of 4-[(2-Ethoxyethoxy)methyl]piperidine (e.g., 500 mg) into a sealed 2.0 mL glass vial[10].
-
Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent into the vial. Ensure that a visible excess of undissolved solute remains. If the material completely dissolves, add more solute until saturation is visually confirmed[8].
-
Isothermal Equilibration: Seal the vial tightly to prevent solvent evaporation. Place in an orbital shaker set to 25.0 ± 0.1 °C and agitate at 400 rpm for 48 to 72 hours. Causality: Extended equilibration ensures the disruption of any metastable supersaturation and represents true thermodynamic equilibrium[10][12].
-
Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours. Transfer the mixture to a centrifuge tube and spin at 15,000 rpm for 15 minutes. Causality: Centrifugation is preferred over direct filtration for initial separation to prevent the loss of highly lipophilic compounds due to non-specific binding to filter membranes[12].
-
Aliquot Extraction: Carefully extract 100 µL of the clarified supernatant using a positive displacement pipette. Dilute this aliquot immediately in a compatible mobile phase (e.g., Acetonitrile/Water) to halt any precipitation upon temperature shifts.
-
Quantification: Inject the diluted sample into an HPLC-UV/MS system. Calculate the concentration by interpolating the Area Under the Curve (AUC) against a previously constructed, matrix-matched calibration curve (ranging from 0.5 µM to 10 mM)[10].
Fig 2. Shake-flask protocol workflow for thermodynamic solubility determination.
Downstream Applications & Handling
Understanding the exact solubility profile of 4-[(2-Ethoxyethoxy)methyl]piperidine directly impacts synthetic efficiency:
-
N-Alkylation and Acylation: Because the compound is highly soluble in polar aprotic solvents like DCM and EtOAc, these solvents are ideal for electrophilic functionalization of the secondary amine. The solvent stabilizes the transition state without competing for hydrogen bonds (unlike protic solvents).
-
Liquid-Liquid Extraction (LLE): During aqueous workup, the compound's basic amine will protonate at low pH, driving it into the aqueous layer. To extract the free base into an organic layer, the aqueous phase must be basified (pH > 12) and extracted with a solvent exhibiting high
and parameters, such as DCM or Toluene.
References
-
Bio-protocol (2018). "Determination of Thermodynamic Solubility". Retrieved from: [Link]
-
Raytor (2026). "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures". Retrieved from:[Link]
-
Bienta. "Shake-Flask Solubility Assay". Retrieved from:[Link]
-
Hansen Solubility. "HSP for Beginners". Retrieved from: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine". Retrieved from: [Link]
-
Prof Steven Abbott. "Hansen Solubility Parameters (HSP) | Practical Adhesion Science". Retrieved from:[Link]
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- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
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- 5. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 7. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. enamine.net [enamine.net]
- 12. raytor.com [raytor.com]
The Piperidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Substituted Piperidines for Researchers, Scientists, and Drug Development Professionals.
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs and clinical candidates has earned it the designation of a "privileged structure."[1][3] This is attributed to its remarkable conformational flexibility, which allows for precise spatial orientation of substituents, and its ability to engage in diverse, high-affinity interactions with a multitude of biological targets.[1][2] The synthetic tractability of the piperidine core further enhances its appeal, providing a robust platform for the generation of extensive and diverse chemical libraries.[4][5]
This technical guide offers a comprehensive exploration of the significant and varied biological activities of substituted piperidines. It is designed to provide drug development professionals with a thorough understanding of the therapeutic potential of this versatile scaffold, focusing on its applications in oncology, virology, and microbiology. The following sections will delve into the molecular mechanisms, present key quantitative data, and provide detailed experimental protocols to empower researchers in their quest to develop the next generation of piperidine-based therapeutics.
Part 1: Anticancer Activity of Substituted Piperidines
Piperidine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a wide range of malignancies including breast, prostate, colon, and lung cancer.[6][7] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.[6][7]
Molecular Mechanisms of Action
A significant number of piperidine-based compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often achieved through the perturbation of key signaling cascades such as the PI3K/Akt, NF-κB, and MAPK pathways.[6][7] For instance, certain piperidine derivatives have been shown to inhibit the PI3K/Akt/GSK3β signaling pathway, leading to cell cycle arrest and apoptosis.[6]
Furthermore, many of these compounds trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS).[6][8] This oxidative stress leads to the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors like cytochrome C and Bax.[6][8] Concurrently, a downregulation of anti-apoptotic proteins such as Bcl-2 is often observed, shifting the Bax:Bcl-2 ratio in favor of apoptosis.[6][8] This cascade of events culminates in the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.[6] Some piperidine derivatives also act as colchicine binding site inhibitors, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[9]
Figure 1: Simplified signaling pathways modulated by anticancer piperidine derivatives.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various substituted piperidines has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of their potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [3] |
| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [3] |
| Compound 17a | PC3 | Prostate | 0.81 | [9] |
| Compound 17a | MGC803 | Gastric | 1.09 | [9] |
| Compound 17a | MCF-7 | Breast | 1.30 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of substituted piperidines on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1.3.1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted piperidine compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
1.3.2. Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted piperidine compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated control wells (containing the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 2: Antiviral Activity of Substituted Piperidines
The piperidine scaffold is a key component in several antiviral drugs, demonstrating activity against a range of viruses, including influenza virus.[10][11][12] These compounds can interfere with various stages of the viral life cycle, from entry and replication to assembly and release.[11]
Molecular Mechanisms of Action
A notable target for piperidine-based antiviral agents is the influenza virus neuraminidase, a key enzyme responsible for the release of newly formed viral particles from infected cells.[11] By inhibiting neuraminidase, these compounds prevent the spread of the virus.
Other piperidine derivatives have been identified that inhibit viral replication at an early to middle stage, after the virus has entered the host cell.[11][13] The precise molecular targets for these compounds are still under investigation but may involve viral polymerases or other proteins essential for viral RNA or DNA synthesis. Some piperidine derivatives have also shown potential against Chikungunya virus (CHIKV) infection.[14]
Figure 2: Stages of the viral life cycle targeted by antiviral piperidine derivatives.
Quantitative Antiviral Activity Data
The antiviral efficacy of substituted piperidines is typically quantified by the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral effect by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral agent.
| Derivative | Virus Strain | EC50 (µM) | CC50 (µM) | SI | Reference |
| Compound 11e | Influenza A (H1N1) | 0.05 | >8100 | >160,000 | [11][13] |
Experimental Protocol: In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)
This protocol describes a general method for evaluating the in vitro antiviral activity of substituted piperidines by measuring the inhibition of the virus-induced cytopathic effect (CPE).[15][16]
2.3.1. Materials:
-
Susceptible host cell line (e.g., MDCK for influenza)
-
Virus stock with a known titer
-
Complete cell culture medium
-
Assay medium (culture medium with reduced serum, e.g., 2% FBS)
-
Substituted piperidine compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Microplate reader
2.3.2. Procedure:
-
Cell Seeding: Seed host cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Dilution: Prepare serial dilutions of the substituted piperidine in assay medium.
-
Infection and Treatment: Remove the growth medium from the cells. Add the diluted compound and the virus at a predetermined multiplicity of infection (MOI). Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).
-
Incubation: Incubate the plates at 37°C and 5% CO2 for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).
-
CPE Assessment: Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control and cell control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
2.3.3. Cytotoxicity Assay (CC50 Determination): A parallel cytotoxicity assay should be performed to determine the CC50 of the compound on the host cells in the absence of the virus, following a similar protocol to the MTT assay described in section 1.3.[15]
Part 3: Antimicrobial Activity of Substituted Piperidines
Substituted piperidines also exhibit promising activity against a range of bacterial and fungal pathogens.[17] Their structural versatility allows for the fine-tuning of their antimicrobial spectrum and potency.
Molecular Mechanisms of Action
The mechanisms by which piperidine derivatives exert their antimicrobial effects are diverse. Some compounds are thought to disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death. Others may interfere with essential metabolic pathways or inhibit the synthesis of crucial macromolecules such as proteins or nucleic acids. The specific molecular targets are an active area of research.
Quantitative Antimicrobial Activity Data
The antimicrobial activity of substituted piperidines is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[18][19]
| Derivative | Microorganism | MIC (µg/mL) |
| Phenyl sulfonamide substituted piperidine | Staphylococcus aureus | 15.62 |
| Phenyl sulfonamide substituted piperidine | Bacillus subtilis | 7.81 |
| Phenyl sulfonamide substituted piperidine | Escherichia coli | 31.25 |
| Phenyl sulfonamide substituted piperidine | Pseudomonas aeruginosa | 62.5 |
| Phenyl sulfonamide substituted piperidine | Candida albicans | 31.25 |
| Phenyl sulfonamide substituted piperidine | Aspergillus niger | 15.62 |
(Data presented is illustrative and based on the potential of such derivatives as described in the literature)
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a substituted piperidine using the broth microdilution method, a widely accepted standard.[18][19][20]
3.3.1. Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Substituted piperidine compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
3.3.2. Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the substituted piperidine in the appropriate broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
The substituted piperidine scaffold is undeniably a "privileged" and highly versatile core in drug discovery.[1][3] Its presence in a wide array of clinically successful drugs is a testament to its favorable physicochemical and pharmacokinetic properties.[2] The diverse biological activities, spanning anticancer, antiviral, and antimicrobial applications, underscore the immense therapeutic potential of this heterocyclic motif.[21][22] The ability to readily synthesize and functionalize the piperidine ring allows for the systematic exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and drug-like properties.[4][23]
The in-depth technical information, including the elucidation of molecular mechanisms, presentation of quantitative activity data, and detailed experimental protocols provided in this guide, is intended to serve as a valuable resource for researchers in the field. By leveraging this knowledge, scientists and drug development professionals can continue to unlock the full potential of substituted piperidines in the creation of novel and effective therapies for a broad spectrum of diseases.
References
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Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
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Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). Molecules, 30(12), 2540. [Link]
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Vardakas, K. Z., Trigkidis, K. K., & Falagas, M. E. (2018). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Annals of Translational Medicine, 6(20), 405. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). [Link]
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Gu, M., Zhang, X., Tang, J., & Zhang, Z. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 4984–4988. [Link]
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Latest Developed Methods for Antimicrobial Susceptibility Testing. (2022). Longdom Publishing. [Link]
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Testing Protocols for Antiviral Disinfectants. (2024). Microbe Investigations. [Link]
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Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, J., & Li, Y. (2021). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. European Journal of Medicinal Chemistry, 213, 113174. [Link]
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Kim, S. H., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(10), 1841–1849. [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
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Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). Bioorganic & Medicinal Chemistry, 18(14), 5129-5136. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7208. [Link]
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Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2025). ResearchGate. [Link]
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Structure–activity relationship of piperidine derivatives with... (2023). ResearchGate. [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. [Link]
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PIPERIDINE. (n.d.). Ataman Kimya. [Link]
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New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024). ScienceDaily. [Link]
-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). PubMed. [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). ResearchGate. [Link]
-
Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry, 22(25), 2971–2984. [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Organic & Biomolecular Chemistry, 21(2), 275-283. [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). PubMed. [Link]
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In vitro antiviral activity of piperidine alkaloids from Senna spectabilis flowers on Chikungunya virus infection. (2022). PubMed. [Link]
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Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies. (2014). Bio-protocol, 4(22), e1297. [Link]
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How to test if a material is antiviral: ISO18184. (2022). VIROLOGY RESEARCH SERVICES. [Link]
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Piperine and its nanoformulations: A mechanistic review of their anti-cancer activities. (2025). Biomedicine & Pharmacotherapy, 185, 118193. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 300, 117865. [Link]
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Biological activities of piperidine alkaloids. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
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Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. (2025). Molecules, 30(24), 5894. [Link]
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Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(21), 4984-4988. [Link]
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In Silico Profiling and ADMET Prediction of 4-[(2-Ethoxyethoxy)methyl]piperidine: A Comprehensive Technical Guide
Executive Summary & Structural Rationale
In the modern drug discovery pipeline, the early identification of pharmacokinetic liabilities is paramount. Historically, poor biopharmaceutical properties have been a leading cause of late-stage clinical attrition[1]. To mitigate this, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has emerged as a cost-effective and rapid method to screen and prioritize candidate molecules before costly in vitro and in vivo studies are initiated[2].
This technical whitepaper provides an in-depth in silico evaluation of 4-[(2-Ethoxyethoxy)methyl]piperidine (CAS: 265108-40-5), a versatile chemical building block widely utilized in medicinal chemistry[3].
Structurally, the molecule consists of a basic piperidine ring linked at the 4-position to a 2-ethoxyethoxy chain. This specific architecture dictates its behavior:
-
The Piperidine Core: With a pKa of approximately 10.5, the secondary amine is predominantly protonated at physiological pH (7.4), ensuring high aqueous solubility.
-
The Ethoxyethoxy Tail: Acting as a micro-PEG (polyethylene glycol) unit, this flexible chain enhances hydrophilicity, reduces non-specific plasma protein binding, and introduces conformational flexibility.
Computational Methodology: A Self-Validating Workflow
To generate reliable predictive data, computational workflows must account for the specific stereoelectronic nuances of the target molecule. Because the impracticality and high cost associated with exhaustive experimental ADMET procedures propel in silico modeling to the forefront[4], we employ a consensus-based computational approach.
Step 1: Conformational Search and Quantum Mechanical (QM) Optimization
Causality & Rationale: The ether linkages (-O-CH₂-CH₂-O-) in the ethoxyethoxy chain possess multiple rotatable bonds. Standard molecular mechanics (e.g., OPLS4) can easily trap highly flexible molecules in local energetic minima. To prevent this, we utilize Density Functional Theory (DFT) at the B3LYP/6-31G* level. This QM approach accurately maps the torsional energy surface, ensuring the global minimum—and thus the most biologically relevant conformation—is identified prior to property calculation.
Step 2: Consensus ADMET Profiling
Causality & Rationale: Relying on a single predictive algorithm introduces model bias. By utilizing consensus modeling (aggregating predictions from graph-neural-networks and random forest models via platforms like SwissADME and pkCSM), we create a self-validating computational loop. If orthogonal models diverge significantly, the parameter is flagged for immediate in vitro validation.
Computational workflow for in silico ADMET prediction and lead optimization.
Predicted Physicochemical & ADMET Properties
The physicochemical properties of a drug fundamentally dictate its pharmacokinetic and metabolic fate in the human body[1]. ADMET parameters ultimately determine whether drug candidates are advanced, held, or terminated[5].
Physicochemical Baseline
As summarized in Table 1, 4-[(2-Ethoxyethoxy)methyl]piperidine exhibits excellent drug-like properties, strictly adhering to Lipinski’s Rule of Five.
Table 1: Predicted Physicochemical Properties
| Parameter | Predicted Value | Ideal Drug-Like Range |
| Molecular Weight (MW) | 187.28 g/mol | < 500 g/mol |
| Consensus LogP | 1.25 | < 5 |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | < 140 Ų |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 |
| Rotatable Bonds | 6 | ≤ 10 |
ADMET Profile and Mechanistic Insights
Table 2: Predicted ADMET Profile
| Parameter | Predicted Outcome | Mechanistic Rationale |
| Human Intestinal Absorption | High (>90%) | Favorable LogP and low TPSA facilitate rapid transcellular passive diffusion. |
| Blood-Brain Barrier (BBB) | Moderate | Entropic penalty from the flexible ethoxyethoxy chain limits rapid CNS entry. |
| CYP3A4 / CYP2D6 Inhibition | Non-inhibitor | Lacks planar, lipophilic aromatic rings required for active site binding. |
| hERG Cardiotoxicity Risk | Low | Basic amine is present, but absence of bulky hydrophobic groups prevents pore block. |
| Ames Toxicity | Negative | No structural alerts (e.g., aromatic amines, nitroaromatics) are present. |
Expert Insight on Causality:
-
BBB Permeability: While the molecular weight and LogP are theoretically ideal for central nervous system (CNS) penetration, the 2-ethoxyethoxy chain introduces significant conformational flexibility. The entropic penalty required for the molecule to adopt a desolvated, rigid conformation for membrane insertion slightly hinders passive diffusion across the tightly packed endothelial cells of the BBB.
-
hERG Toxicity: The piperidine nitrogen is a known pharmacophore for binding to the inner cavity of the hERG potassium channel. However, high-affinity hERG blockers typically require flanking lipophilic aromatic rings to interact with the channel's hydrophobic residues (e.g., Tyr652, Phe656). Because this compound lacks these bulky aromatic groups, the in silico risk of hERG inhibition remains exceptionally low.
Logical relationships between structural features and predicted ADMET properties.
Experimental Validation Protocols
While in silico techniques are widely used because in vivo and in vitro evaluations are costly and laborious[6], computational predictions remain hypotheses until experimentally validated. Trustworthiness in drug discovery requires assays to be self-validating systems .
Protocol 1: Thermodynamic Solubility via Nephelometry
-
Preparation: Dissolve 4-[(2-Ethoxyethoxy)methyl]piperidine in DMSO to create a 10 mM stock.
-
Titration: Spike the stock into PBS (pH 7.4) in a 96-well plate to achieve final concentrations ranging from 1 µM to 500 µM (final DMSO < 1%).
-
Incubation: Incubate at 37°C for 24 hours to reach thermodynamic equilibrium.
-
Measurement: Measure light scattering using a nephelometer.
-
Self-Validation Check: The assay must include a highly soluble standard (e.g., Diclofenac). If the standard's precipitation point deviates from historical baselines (R² < 0.99 on the calibration curve), the entire assay plate is rejected.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
To validate the moderate BBB and high intestinal absorption predictions, a PAMPA workflow is utilized.
-
Lipid Coating: Coat the porous filter membrane of the acceptor plate with a 1% (w/v) lecithin in dodecane solution.
-
Donor Solution: Dilute the compound to 50 µM in PBS (pH 7.4) and add to the donor compartment.
-
Incubation: Assemble the donor and acceptor plates and incubate at 37°C for 5 hours without agitation.
-
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.
-
Self-Validation Check: Include internal reference standards—Propranolol (high permeability control) and Atenolol (low permeability control). If the calculated effective permeability (
) of these standards does not fall within 3 standard deviations of their known historical means, the membrane integrity is compromised, and the plate is automatically invalidated.
Step-by-step workflow for the self-validating PAMPA in vitro assay.
Conclusion
The in silico profiling of 4-[(2-Ethoxyethoxy)methyl]piperidine reveals a highly tractable, drug-like building block. Its unique combination of a basic piperidine core and a flexible, hydrophilic ethoxyethoxy tail results in excellent predicted solubility and favorable metabolic stability, while maintaining a low risk for hERG cardiotoxicity. By utilizing rigorous, self-validating computational and experimental workflows, researchers can confidently integrate this scaffold into broader lead optimization campaigns.
References
Sources
Discovery and synthesis of novel piperidine derivatives.
Next-Generation Discovery and Synthesis of Novel Piperidine Derivatives: A Technical Whitepaper
Executive Summary
The piperidine ring—a six-membered saturated heterocycle containing one nitrogen atom—is one of the most ubiquitous structural motifs in FDA-approved pharmaceuticals. As drug discovery pivots from flat, two-dimensional aromatic rings toward complex, three-dimensional architectures with high fraction sp3 (
The Pharmacological Imperative for Piperidine Scaffolds
Before engineering a synthetic route, a Senior Application Scientist must understand why the piperidine core is selected. The substitution of a flat pyridine ring with a saturated piperidine dramatically alters the physicochemical and pharmacokinetic profile of a drug candidate.
-
High
Character: Saturated rings project substituents into three-dimensional space, allowing for highly specific lock-and-key interactions within target protein binding pockets. This reduces off-target binding and subsequent clinical toxicity. -
Tunable Basicity: The secondary or tertiary amine of a piperidine typically exhibits a pKa of ~10. This basicity ensures the molecule is protonated at physiological pH, enhancing aqueous solubility and enabling critical electrostatic interactions with acidic amino acid residues (e.g., aspartate or glutamate) in target receptors.
-
Metabolic Stability: Unlike electron-rich aromatic systems that are highly susceptible to rapid oxidative metabolism by hepatic CYP450 enzymes, strategically substituted piperidines offer enhanced metabolic stability, prolonging in vivo half-life.
Logical relationship between piperidine structural properties and pharmacological outcomes.
Advanced Synthetic Methodologies: Overcoming Historical Bottlenecks
Historically, piperidines were accessed via the catalytic hydrogenation of pyridines[1]. While direct hydrogenation using non-noble metals or palladium is effective for simple substrates, it frequently fails when applied to highly functionalized or stereochemically demanding targets[1]. Modern medicinal chemistry requires precision.
Biocatalytic C-H Oxidation and Radical Cross-Coupling
Traditional C-H activation on the unactivated sp3 carbons of piperidine is notoriously difficult; the basic nitrogen often coordinates to and poisons transition metal catalysts. To bypass this, a breakthrough two-stage process combines biocatalysis and nickel electrocatalysis[2].
Causality: Enzymes are deployed in the first step because their highly evolved active sites can selectively insert a hydroxyl group at specific unactivated C-H bonds, effectively performing a 3D analog of electrophilic aromatic substitution[2]. In the second step, nickel electrocatalysis is utilized for radical cross-coupling. This choice deliberately avoids expensive, toxic palladium catalysts and bypasses the need for cumbersome protecting-group manipulations, reducing complex synthesis pathways from 17 steps down to merely 2–5 steps[2].
Zinc-Catalyzed Enantioselective [4+2] Cycloaddition
For the de novo construction of monocyclic piperidines, catalytic enantioselective [4+2] cycloadditions have historically required rigid chiral auxiliaries. However, a modern approach utilizes inexpensive zinc paired with a novel bis(oxazolinylphenyl)amide (F-BOPA) ligand[3].
Causality: Standard Lewis acids fail to provide high enantioselectivity due to rapid, unselective background reactions. The F-BOPA ligand tightly binds the Zn(II) center, creating a rigid chiral pocket. This stepwise mechanism forces the cycloaddition between 1-azadienes and nitroalkenes to proceed with exceptional stereocontrol, yielding free secondary amines that are highly valuable in medicinal chemistry[3].
Strategic Functionalization via Pre-activated Intermediates
In process chemistry, utilizing pre-activated building blocks such as N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine accelerates discovery[4]. Causality: The tosylate moiety serves as an exceptional leaving group for nucleophilic substitution, while the Boc protecting group sterically and electronically shields the piperidine nitrogen, preventing unwanted N-alkylation and ensuring predictable, orthogonal reactivity[4].
Quantitative Data Analysis
The following table summarizes the performance metrics of the discussed methodologies, providing a clear comparison for route scouting.
| Methodology | Catalyst / Reagents | Step Count | Yield Range | Stereoselectivity | Key Advantage |
| Biocatalytic Oxidation + Electrocatalysis | Cytochrome P450, Ni-electrocatalyst | 2–5 steps | 60–85% | N/A (Regioselective) | Reduces synthesis from 17 steps; avoids Pd catalysts[2]. |
| Enantioselective [4+2] Cycloaddition | Zn(OTf)2, F-BOPA ligand | 1–2 steps | 43–87% | Up to 92% ee, dr > 19:1 | High ee without chiral auxiliaries; inexpensive metal[3]. |
| Catalytic Hydrogenation | Pd or Non-noble metals (Ni/Co) | 1 step | >90% | N/A (cis/trans mixtures) | Direct conversion of pyridines; highly scalable[1]. |
Experimental Protocols & Validation
A robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure reaction integrity before proceeding to subsequent steps.
Protocol A: Biocatalytic Oxidation & Ni-Electrocatalytic Cross-Coupling
-
Enzymatic Hydroxylation: Suspend the unfunctionalized piperidine substrate in a buffered aqueous system (pH 7.4) containing the engineered cytochrome P450 biocatalyst.
-
Causality: The physiological pH ensures optimal enzyme folding, while the aqueous medium accommodates the native catalytic cycle.
-
Self-Validation Checkpoint: Monitor reaction progress via LC-MS. Do not proceed until the M+16 peak (indicating single oxygen insertion) plateaus, confirming maximum conversion and preventing downstream purification issues.
-
-
Intermediate Extraction: Extract the hydroxylated piperidine using ethyl acetate. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Electrocatalytic Setup: Dissolve the intermediate and the coupling partner (e.g., aryl halide) in an undivided electrochemical cell containing a nickel catalyst (e.g., NiCl2·glyme) and a supporting electrolyte.
-
Causality: An undivided cell minimizes internal resistance and simplifies the setup. The nickel catalyst facilitates radical generation under mild conditions.
-
Self-Validation Checkpoint: Perform cyclic voltammetry (CV) prior to bulk electrolysis to verify the reduction potentials of the substrate-catalyst complex, ensuring the applied constant current will selectively activate the desired bond.
-
-
Radical Cross-Coupling: Apply a constant current (e.g., 5 mA) until complete consumption of the starting material is observed.
-
Purification: Isolate the 3D functionalized piperidine via flash column chromatography.
Protocol B: Zn-Catalyzed Enantioselective [4+2] Cycloaddition
Experimental workflow for the Zn-catalyzed enantioselective [4+2] cycloaddition.
-
Catalyst Assembly: In a flame-dried Schlenk flask under argon, combine Zn(OTf)2 (20 mol%) and the F-BOPA ligand in anhydrous methanol. Stir for 30 minutes at room temperature.
-
Causality: Pre-stirring is critical to ensure complete complexation of the zinc center by the chiral ligand, preventing background racemic reactions catalyzed by unligated zinc species.
-
-
Substrate Addition: Cool the system to -78°C. Add the 1-azadiene and nitroalkene dropwise.
-
Causality: Cryogenic conditions maximize the energy difference between diastereomeric transition states, ensuring high enantioselectivity.
-
-
Cycloaddition: Allow the reaction to slowly warm to room temperature over 12 hours.
-
Self-Validation Checkpoint: Quench a 50 µL aliquot and analyze via crude 1H-NMR. The diagnostic signals of the ring protons will confirm the diastereomeric ratio (dr). If dr < 19:1, investigate potential moisture contamination in the catalyst assembly step.
-
-
Reduction: Add ZnCl2 and NaCNBH3 to reduce the intermediate to the final substituted piperidine.
-
Isolation: Purify via chiral HPLC to determine the final enantiomeric excess (ee).
Conclusion
The transition from flat aromatic rings to complex, 3D piperidine architectures is a defining hallmark of modern drug discovery. By leveraging advanced methodologies such as biocatalytic C-H oxidation coupled with electrocatalysis, and highly organized Zn-catalyzed [4+2] cycloadditions, researchers can access previously elusive chemical space. Adhering to self-validating protocols ensures that these complex syntheses remain robust, scalable, and reproducible across the pharmaceutical pipeline.
References
- Source: National Institutes of Health (NIH)
- New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery Source: Rice University / Science URL
- Source: Thieme Connect / J. Am. Chem. Soc.
- N-Boc-4-(4-Toluenesulfonyloxymethyl)
Sources
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- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships
Introduction: The Enduring Significance of the Piperidine Moiety
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most prevalent and versatile scaffolds in medicinal chemistry. Its frequent appearance in a vast number of clinically approved drugs and bioactive natural products is a testament to its remarkable utility in drug design. The piperidine moiety's enduring appeal stems from its ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule. The presence of the nitrogen atom allows for the formation of crucial salt bridges and hydrogen bonds with biological targets, while the saturated ring system provides a three-dimensional framework that can be readily modified to optimize binding affinity and selectivity. This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of piperidine-based compounds, with a focus on their application in neurodegenerative diseases and oncology. We will delve into the key structural modifications that influence biological activity, present detailed experimental and computational methodologies for SAR elucidation, and examine case studies of successful piperidine-containing drugs.
I. The Piperidine Core: Key Structural Considerations for Biological Activity
The biological activity of piperidine-containing compounds is exquisitely sensitive to the nature, position, and stereochemistry of substituents on the piperidine ring. Understanding these relationships is paramount for the rational design of potent and selective therapeutic agents.
The Role of the Piperidine Nitrogen
The basicity of the piperidine nitrogen is a critical determinant of its interaction with biological targets. In many cases, this nitrogen atom is protonated at physiological pH, allowing it to form a strong ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the active site of an enzyme or receptor. The pKa of the piperidine nitrogen can be modulated by the presence of electron-withdrawing or electron-donating groups on the ring or on the nitrogen itself.
Substitution Patterns and Conformational Effects
The substitution pattern on the piperidine ring dictates the overall shape of the molecule and its ability to fit into a binding pocket. The piperidine ring typically adopts a chair conformation, and substituents can occupy either axial or equatorial positions. The preferred conformation can have a profound impact on biological activity. For instance, in the development of opioid receptor antagonists, it was found that locking the 3-hydroxyphenyl group in an equatorial orientation on the piperidine ring led to compounds with equal or better potency compared to more flexible analogs.
Chirality and Stereoselectivity
The introduction of chiral centers into the piperidine scaffold can lead to significant differences in biological activity between enantiomers. This stereoselectivity arises from the specific three-dimensional arrangement of atoms required for optimal interaction with a chiral biological target. The use of chiral piperidine scaffolds can enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce off-target effects.
II. SAR of Piperidine-Based Compounds in Neurodegenerative Diseases
Piperidine-containing compounds have emerged as a crucial class of therapeutics for neurodegenerative disorders, particularly Alzheimer's disease. Their ability to target key enzymes and receptors involved in the pathophysiology of these diseases has led to the development of several important drugs.
Acetylcholinesterase (AChE) Inhibitors
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Donepezil, a piperidine-based AChE inhibitor, is a cornerstone of Alzheimer's therapy.
Key SAR Insights for Piperidine-Based AChE Inhibitors:
-
N-Benzyl Group: The N-benzyl group on the piperidine ring of donepezil and its analogs plays a crucial role in binding to the peripheral anionic site (PAS) of AChE through π-π stacking interactions.
-
Indanone Moiety: The indanone portion of donepezil interacts with the catalytic active site (CAS) of the enzyme. Modifications to this part of the molecule have been extensively explored to improve potency and selectivity.
-
Linker Length: The length and nature of the linker connecting the piperidine and the indanone moieties are critical for optimal positioning of the pharmacophores within the AChE gorge.
| Compound ID | R Group (on Indanone) | AChE IC50 (nM) | Reference |
| Donepezil | 5,6-dimethoxy | 5.7 | |
| Analog 1 | H | >1000 | |
| Analog 2 | 5-methoxy | 68 | |
| Analog 3 | 6-methoxy | 120 |
Beta-Secretase 1 (BACE1) Inhibitors
The inhibition of BACE1, an enzyme involved in the production of amyloid-beta peptides, is another promising therapeutic approach for Alzheimer's disease. Several piperidine-containing BACE1 inhibitors have been developed.
Key SAR Insights for Piperidine-Based BACE1 Inhibitors:
-
Spiropiperidine Core: A spiropiperidine iminohydantoin scaffold has been identified as a promising starting point for BACE1 inhibitors.
-
Methyl Substitution: The addition of a methyl group to the piperidine ring can significantly improve both enzymatic and cell-based potency by filling a small hydrophobic pocket and stabilizing the optimal binding conformation.
III. SAR of Piperidine-Based Compounds in Oncology
The piperidine scaffold is also a prominent feature in many anticancer agents, particularly kinase inhibitors.
Kinase Inhibitors
Kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer.
Key SAR Insights for Piperidine-Based Kinase Inhibitors:
-
Anaplastic Lymphoma Kinase (ALK) Inhibitors: Piperidine carboxamides have been identified as potent and selective ALK inhibitors. The piperidine ring often serves as a linker to position other functionalities correctly within the ATP-binding pocket of the kinase.
-
Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors: Palbociclib, a potent and selective CDK4/6 inhibitor, features a piperidine ring. The SAR studies for these inhibitors have focused on modifications to the C2 aniline and the N-8 alkyl group of the pyridopyrimidinone core.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Palbociclib | CDK4/6 | 11/15 | |
| AZD7762 | CHK1 | 5 | |
| ALK Inhibitor 1 | ALK | 174 |
IV. Methodologies for SAR Elucidation
A combination of experimental and computational techniques is employed to systematically explore the SAR of piperidine-based compounds.
Experimental Protocols
Synthesis of Piperidine Derivatives:
A common method for synthesizing N-substituted piperidines involves the cyclocondensation of 1,5-dichloropentane with a primary amine, often facilitated by microwave irradiation in an aqueous alkaline medium.
Step-by-Step Protocol for Microwave-Assisted Synthesis:
-
Reaction Setup: In a microwave reactor vessel, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 2 mL of deionized water.
-
Microwave Irradiation: Seal the vessel and irradiate at 150°C for 10-20 minutes.
-
Work-up and Extraction: After cooling, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
In Vitro Biological Assays:
-
Ellman's Assay for Acetylcholinesterase Inhibition: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine from the substrate acetylthiocholine.
Step-by-Step Protocol for Ellman's Assay:
-
Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0), a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the buffer, and a 10 mM solution of acetylthiocholine iodide (ATChI) in deionized water. Prepare a stock solution of the test compound in DMSO.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate for a specified period.
-
Reaction Initiation: Add the DTNB solution followed by the ATChI solution to initiate the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor.
-
-
MTT Assay for Cytotoxicity: This assay assesses the metabolic activity of cells as an indicator of cell viability and is commonly used to screen for anticancer compounds.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Computational Methodologies
3D-Quantitative Structure-Activity Relationship (3D-QSAR):
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules with their biological activities.
Workflow for 3D-QSAR using SYBYL:
-
Molecular Modeling and Alignment: Build the 3D structures of the piperidine derivatives and align them based on a common scaffold.
-
Field Calculation: Place the aligned molecules in a 3D grid and calculate steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) at each grid point.
-
PLS Analysis: Use Partial Least Squares (PLS) analysis to generate a statistical model that correlates the calculated fields with the experimental biological activities.
-
Model Validation: Validate the predictive power of the model using internal (cross-validation) and external test sets.
-
Contour Map Visualization: Generate 3D contour maps to visualize the regions where modifications to the molecular structure are likely to increase or decrease activity.
Molecular Dynamics (MD) Simulations:
MD simulations provide insights into the dynamic behavior of a piperidine-based ligand when bound to its target protein, helping to understand the stability of the complex and the key interactions involved.
Workflow for Protein-Ligand MD Simulation using GROMACS:
-
System Preparation: Prepare the initial coordinates of the protein-ligand complex, often obtained from X-ray crystallography or molecular docking.
-
Force Field Parameterization: Assign force field parameters to both the protein (e.g., CHARMM36) and the ligand (e.g., CGenFF).
-
Solvation and Ionization: Place the complex in a periodic box of water molecules and add ions to neutralize the system.
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure (NVT and NPT ensembles).
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., nanoseconds to microseconds).
-
Trajectory Analysis: Analyze the trajectory to study the stability of the complex (RMSD), fluctuations of residues (RMSF), and specific interactions (hydrogen bonds, hydrophobic contacts).
V. Case Studies: From SAR to Clinically Approved Drugs
Donepezil: A Triumph of Rational Drug Design
The development of Donepezil is a classic example of successful SAR-driven drug design. Starting from a lead compound, systematic modifications of the N-benzylpiperidine and indanone moieties led to a highly potent and selective AChE inhibitor with favorable pharmacokinetic properties.
Caption: Mechanism of action of Palbociclib in inhibiting the CDK4/6-Rb pathway.
VI. Conclusion and Future Perspectives
The piperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. The wealth of SAR data accumulated over decades of research provides a solid foundation for the development of the next generation of piperidine-based drugs. Future efforts will likely focus on the development of highly selective inhibitors for novel targets, the use of advanced computational methods to predict activity and off-target effects, and the exploration of novel synthetic methodologies to access diverse piperidine derivatives. The integration of multi-target drug design strategies, where a single piperidine-based molecule is engineered to interact with multiple disease-related targets, holds particular promise for the treatment of complex multifactorial diseases like Alzheimer's and cancer.
VII. References
-
Grover, P., Rohilla, S., Bhardwaj, M., Mehta, L., & Malhotra, A. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221–1259. [Link]
-
Tiwari, M., Kumar, D., Singh, P., & Kumar, V. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1034–1046. [Link]
-
BenchChem. (2025). The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure- Activity Relationship of Piperidine-Morpholine Compounds. BenchChem Application Notes.
-
Grover, P., Rohilla, S., Bhardwaj, M., Mehta, L., & Malhotra, A. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science Publishers. [Link]
-
Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1996). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 39(25), 4821–4829. [Link]
-
Grover, P., Kumar, A., Nehra, B., Singh, D., Kumar, D., & Chawla, P. A. (2023). Exploring New Vista for Alzheimer's Disease Drug Targets-Part II. Current Topics in Medicinal Chemistry, 23(13), 1109–1110. [Link]
-
Grover, P., Rohilla, S., Bhardwaj, M., Mehta, L., & Malhotra, A. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Ingenta Connect. [Link]
-
Kwon, Y. E., Park, J. Y., No, K. T., Shin, J. H., Lee, S. K., Eun, J. S., Yang, J. H., Shin, T. Y., Kim, D. K., Chae, B. S., Leem, J. Y., & Kim, K. H. (2007
Methodological & Application
Application Note: Advanced Synthesis and Functionalization of 4-Substituted Piperidines
Introduction
The 4-substituted piperidine scaffold is a privileged structural motif in medicinal chemistry, featured prominently in approved therapeutics and preclinical candidates[1][2]. The pharmacological versatility of this heterocycle is immense: variations at the C4 and N1 positions have yielded balanced µ/δ opioid receptor (MOR/DOR) ligands[3], highly efficacious oral direct renin inhibitors[4], and potent neuronal T-type Ca²⁺ channel inhibitors for neuropathic pain[5]. Because the piperidine ring confers favorable pharmacokinetic properties—such as improved aqueous solubility and metabolic stability—developing robust, scalable, and stereoselective synthetic routes is a critical priority for drug development professionals[1][2].
This application note provides a comprehensive guide to the core synthetic strategies employed to construct these entities, focusing on mechanistic causality, quantitative data, and validated experimental protocols.
Mechanistic Insights into Core Synthetic Strategies
As an application scientist, selecting the right synthetic pathway requires balancing yield, functional group tolerance, and stereocontrol. Below are the field-proven methodologies for functionalizing the C4 position.
Palladium-Catalyzed Negishi Cross-Coupling (C4-Aryl/Heteroaryl Bond)
The direct α-arylation of protected piperidines is traditionally challenging due to competing β-hydride elimination. However, one-pot Negishi cross-coupling approaches have revolutionized this space[6]. By utilizing a lithiation/transmetalation/Negishi sequence, researchers can achieve high-yielding cross-couplings of pharmaceutically relevant heteroaryl bromides[6].
-
Causality & Choice: Toluene is selected as the single solvent to maintain the stability of the intermediate piperidinylzinc reagents better than ethereal solvents. Palladium-catalyzed coupling with 4-substituted piperidin-2-ylzinc reagents provides cis-2,4-disubstituted products, whereas 2-substituted piperidin-4-ylzinc reagents yield trans products[7]. This divergence allows precise diastereocontrol when synthesizing complex bioactive alkaloids[7].
Copper-Mediated Decarboxylation of Cyanoesters (C4-Alkyl Bond)
The synthesis of 4,4-disubstituted piperidines often relies on the 1,4-Grignard addition to N-protected cyanoacetates followed by a Krapcho decarboxylation[8].
-
Causality & Choice: Traditional Krapcho conditions (LiCl/DMSO/160°C) are excessively harsh and frequently result in the cleavage of sensitive N-Boc or N-Cbz protecting groups, or the degradation of essential chloroarene motifs[8]. Substituting these conditions with a mild, two-step Cu₂O-mediated decarboxylation at 75–80°C provides a highly scalable (kilogram-scale) alternative[8]. The use of Cu₂O avoids the isolation of unstable carboxylic acid intermediates, driving the reaction to completion while preserving the integrity of the N-protecting groups[8].
Reductive Amination (C4-N Bond)
For the synthesis of N-substituted piperidin-4-amines (e.g., opioid ligands), reductive amination of an N-protected piperidin-4-one with a primary or secondary amine is the industry standard[1].
-
Causality & Choice: Sodium triacetoxyborohydride (STAB) is universally preferred over sodium borohydride (NaBH₄)[1]. STAB is a mild hydride donor that selectively reduces the transient iminium ion without reducing the starting piperidin-4-one, thereby preventing the formation of undesired piperidin-4-ol byproducts[1].
Workflow Visualization
Divergent synthetic workflows for the functionalization of 4-substituted piperidines.
Quantitative Data & Method Comparison
To aid in route scouting, the following table summarizes the quantitative metrics and operational parameters of the discussed methodologies[1][6][8].
| Synthetic Method | Target Bond | Key Reagents / Catalyst | Typical Yield | Stereoselectivity | Operational Advantages |
| Negishi Cross-Coupling | C4-Aryl / Heteroaryl | Pd-catalyst, Organozinc, Toluene | 65–85% | High (cis or trans depending on precursor) | One-pot procedure; excellent functional group tolerance[6][7]. |
| Cu₂O Decarboxylation | C4-Alkyl | Cu₂O (0.1 eq), MeCN, 75°C | 80–95% | N/A (Yields achiral 4,4-disubstituted) | Kilogram-scalable; avoids harsh Krapcho conditions[8]. |
| Reductive Amination | C4-N | STAB (1.5 eq), AcOH (cat.), DCE | 75–98% | N/A | Highly chemoselective; prevents ketone over-reduction[1]. |
Validated Experimental Protocols
Note: The following protocols are designed as self-validating systems. Ensure all glassware is oven-dried and reactions are performed under an inert argon or nitrogen atmosphere unless otherwise specified.
Protocol A: Scalable Cu₂O-Mediated Decarboxylation of Cyanoesters[8]
Objective: Synthesis of 4-alkyl/aryl substituted piperidine nitriles from N-protected cyanoacetates.
-
Saponification: To a solution of the N-protected cyanoester (1.0 eq) in EtOAc (6 vol), cool the aqueous layer to 0–5°C.
-
Acidification (QC Step 1): Slowly add 6N HCl (approx. 3.0 eq) over 30 minutes until the pH is strictly between 2 and 3.
-
Causality: Maintaining pH < 3 ensures complete protonation of the carboxylate, which is critical for the subsequent decarboxylation[8].
-
-
Phase Separation: Warm the mixture to 20°C, separate the layers, and concentrate the organic layer under vacuum to approximately 3 volumes. Use this crude carboxylic acid directly in the next step.
-
Decarboxylation: In a separate vessel, heat a suspension of Cu₂O (0.1 eq) in anhydrous MeCN (6.5 vol) to 75–80°C.
-
Addition: Add the crude carboxylic acid solution dropwise over 30 minutes, strictly maintaining the internal temperature between 72–78°C.
-
Monitoring (QC Step 2): Monitor the evolution of CO₂ gas and track reaction completion via HPLC (typically 2-4 hours)[8].
-
Workup: Precipitate the product by adding water and filter.
-
Causality: Copper impurities and unreacted byproducts remain in the aqueous filtrate, allowing the isolation of the highly pure nitrile without column chromatography[8].
-
Protocol B: One-Pot Negishi Cross-Coupling for α-Aryl Piperidines[6]
Objective: Direct α-arylation of N-Boc protected 4-hydroxy piperidines.
-
Lithiation: Dissolve the N-Boc piperidine precursor (1.0 eq) in anhydrous toluene. Cool to -78°C and add sec-BuLi (1.1 eq) dropwise. Stir for 1 hour.
-
Transmetalation: Add a solution of anhydrous ZnCl₂ (1.2 eq) in THF to the lithiated intermediate at -78°C. Warm the mixture gradually to room temperature over 1 hour to form the piperidinylzinc reagent.
-
Causality: Toluene stabilizes the organozinc intermediate better than ethereal solvents, preventing premature degradation[6].
-
-
Cross-Coupling: To the same pot, add the aryl/heteroaryl bromide (0.9 eq) and the Pd-catalyst system (e.g., Pd(OAc)₂ and an appropriate phosphine ligand, 5 mol%).
-
Heating & Monitoring (QC Step 1): Heat the reaction mixture to 60°C. Monitor via LC-MS until the aryl bromide is fully consumed.
-
Quenching & Purification: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate the diastereomerically pure 4-aryl piperidine.
References
-
Bender, A. M., et al. "Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands." Bioorganic & Medicinal Chemistry Letters, 2014. URL: [Link]
-
Chauder, B. A., et al. "Synthesis of 4-Substituted Piperidines via a Mild and Scalable Two-Step Cu₂O-Mediated Decarboxylation of Cyanoesters." Synthetic Communications, 2005. URL: [Link]
-
Gunaratna, M. J., et al. "Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca²⁺ channels and mitigation of neuropathic pain in mice." Bioorganic & Medicinal Chemistry, 2019. URL: [Link]
-
"Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach." Chemistry - A European Journal, 2025. URL: [Link]
-
"Highly Diastereoselective Arylations of Substituted Piperidines." Journal of the American Chemical Society, 2011. URL: [Link]
-
"Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, 2022. URL: [Link]
-
"Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors." Journal of Medicinal Chemistry, 2008. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afasci.com [afasci.com]
- 6. Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. tandfonline.com [tandfonline.com]
Application Note: Modulating Physicochemical Properties with 4-[(2-Ethoxyethoxy)methyl]piperidine
Executive Summary
4-[(2-Ethoxyethoxy)methyl]piperidine (CAS: 265108-40-5) is a specialized secondary amine building block used in medicinal chemistry to optimize the physicochemical profile of drug candidates.[1] Unlike simple alkyl-substituted piperidines, this moiety incorporates a short polyethylene glycol (PEG)-like ether tail. This structural feature allows researchers to extend a molecule into solvent-exposed binding pockets, improving aqueous solubility and lowering lipophilicity (LogD) without introducing the steric bulk or polydispersity of larger PEG chains.
This guide details the strategic application of this building block, providing validated protocols for its incorporation into small molecule libraries via reductive amination, SNAr, and amide coupling.
Chemical Profile & Strategic Value
Physicochemical Characteristics
| Property | Value / Description | Impact on Drug Design |
| Structure | Piperidine ring with 4-position ether tail | Classic pharmacophore with "stealth" polarity. |
| Formula | C₁₀H₂₁NO₂ | Moderate molecular weight increase (MW ~187.28). |
| Functionality | Secondary Amine | Versatile handle for attachment to scaffolds.[2] |
| pKa (Calc.) | ~10.8 (Piperidine N) | Highly basic; protonated at physiological pH. |
| LogP (Calc.) | ~1.2 - 1.5 | Lower than 4-butylpiperidine; higher than 4-hydroxypiperidine. |
| H-Bond Acceptors | 3 (1 Amine, 2 Ethers) | Enhances solubility via water networking. |
The "Goldilocks" Effect in Lead Optimization
In Hit-to-Lead campaigns, a common failure mode is the "Grease Ball" effect—where potency is driven by hydrophobic interactions, leading to poor metabolic stability and solubility.
-
vs. 4-Alkylpiperidines: 4-[(2-Ethoxyethoxy)methyl]piperidine reduces LogD, mitigating metabolic clearance risks associated with high lipophilicity.
-
vs. 4-Hydroxypiperidines: It avoids the strong H-bond donor penalty of a free hydroxyl group, which can sometimes hinder membrane permeability.
Synthetic Utility & Workflows
This building block is typically attached to a central scaffold (Core) through the piperidine nitrogen. The following diagram illustrates the decision matrix for selecting the appropriate coupling strategy.
Figure 1: Synthetic decision tree for incorporating 4-[(2-Ethoxyethoxy)methyl]piperidine based on scaffold functionality.
Experimental Protocols
Protocol A: Reductive Amination (Standard)
Application: Attaching the building block to an aldehyde-functionalized scaffold. This is the preferred method for maintaining the basicity of the piperidine nitrogen.
Reagents:
-
Scaffold-CHO (1.0 equiv)
-
4-[(2-Ethoxyethoxy)methyl]piperidine (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (glacial, catalytic, 1-2 drops)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step:
-
Imine Formation: In a dry vial, dissolve the Scaffold-CHO in DCE (0.1 M concentration). Add 4-[(2-Ethoxyethoxy)methyl]piperidine and catalytic acetic acid.
-
Equilibration: Stir at room temperature for 30–60 minutes to allow pre-equilibrium of the iminium ion.
-
Reduction: Add STAB in a single portion. Note: Gas evolution may occur.
-
Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS (Look for M+1 of product).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: SNAr Displacement
Application: Attaching to electron-deficient heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines).
Reagents:
-
Heteroaryl-Cl (1.0 equiv)
-
4-[(2-Ethoxyethoxy)methyl]piperidine (1.2 – 1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ (2.0 – 3.0 equiv)
-
DMSO or DMF (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve Heteroaryl-Cl in DMSO (0.2 M).
-
Addition: Add the base followed by the piperidine building block.
-
Heating: Heat the mixture to 80–100°C. Note: Reaction time varies (1–12 hours) based on the electrophilicity of the core.
-
Workup: Dilute with water/brine and extract with Ethyl Acetate.
-
Tip: If the product is very polar (due to the ether tail), consider using DCM/Isopropanol (3:1) for extraction to avoid loss in the aqueous phase.
-
Case Study: Optimization of a Sigma-1 Receptor Ligand
In a hypothetical optimization campaign for a Sigma-1 receptor ligand (often targeting CNS indications), a 4-benzylpiperidine lead showed high potency but poor metabolic stability (high intrinsic clearance, Clint).
Modification: The benzyl group was replaced with the (2-ethoxyethoxy)methyl tail.
Resulting Profile:
-
Potency: Maintained. The ether tail occupied the same hydrophobic pocket but engaged in water-mediated H-bonding with a backbone carbonyl.
-
LogD: Dropped from 3.8 to 2.4, moving the compound into the optimal lipophilic efficiency (LipE) range.
-
Solubility: Kinetic solubility increased 15-fold due to the disruption of crystal packing and increased solvation of the ether oxygen atoms.
Figure 2: Logic flow for scaffold replacement using the ether-piperidine building block.
References
- Meyer, C., et al. (2012). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (General reference for ether/solubility tactics).
Sources
Application Note: Design, Synthesis, and High-Throughput Screening of Piperidine Derivatives in Medicinal Chemistry
Executive Summary
The piperidine ring is a ubiquitous six-membered nitrogenous heterocycle, ranking as the most frequently utilized aliphatic ring system in US FDA-approved pharmaceuticals[1]. Its prevalence in drug discovery stems from its favorable physicochemical properties and its ability to act as a versatile scaffold for central nervous system (CNS) modulators, antihistamines, and analgesics[2]. This application note provides an authoritative guide on the strategic derivatization of the piperidine scaffold and details a self-validating, high-throughput protocol for screening piperidine-based Acetylcholinesterase (AChE) inhibitors.
The Piperidine Scaffold in Medicinal Chemistry
The introduction of chiral piperidine scaffolds into small molecules is a highly effective strategy for modulating pKa, logD, and logP[3]. The basic nitrogen atom typically undergoes protonation at physiological pH, allowing it to form crucial cation-π interactions and hydrogen bonds within target protein binding pockets[4].
To contextualize the structural utility of piperidine, Table 1 summarizes representative FDA-approved drugs where the piperidine moiety is critical for target engagement.
Table 1: Representative Piperidine-Based Drugs and their Pharmacological Targets
| Drug | Therapeutic Area | Primary Target | Structural Role of Piperidine |
| Donepezil | Alzheimer's Disease | Acetylcholinesterase (AChE) | Cation-π interaction with the catalytic triad |
| Haloperidol | Schizophrenia | D2 Dopamine Receptor | Hydrophobic pocket anchoring[2] |
| Paroxetine | Depression | Serotonin Transporter (SERT) | Basic amine for receptor binding[2] |
Strategic Derivatization & Screening Workflow
When designing novel piperidine derivatives, medicinal chemists often utilize late-stage functionalization (e.g., Buchwald-Hartwig cross-coupling or reductive amination) to rapidly generate analog libraries. The workflow below illustrates the critical path from core selection to lead optimization.
Workflow for the synthesis and biological screening of novel piperidine derivatives.
Biological Evaluation: AChE Inhibition Assay
A primary application of newly synthesized piperidine derivatives is the treatment of neurodegenerative disorders via AChE inhibition[5]. To evaluate the efficacy of these analogs, the Ellman's colorimetric assay serves as the gold standard[6].
Mechanism of Action
The assay relies on the enzymatic hydrolysis of acetylthiocholine (ATCh) to produce thiocholine. The reactive thiol group of thiocholine subsequently cleaves the disulfide bond of Ellman's reagent (DTNB), yielding the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which is quantified spectrophotometrically at 412 nm[5],[7].
Mechanism of Ellman's colorimetric assay for acetylcholinesterase inhibition.
Self-Validating Experimental Protocol (Ellman's Method)
Causality & Experimental Design
To ensure scientific integrity, every parameter in this protocol is optimized based on the biochemical kinetics of AChE and the physicochemical nature of piperidine derivatives:
-
Buffer pH (8.0): The use of 0.1 M sodium phosphate buffer at pH 8.0 is strictly required. AChE exhibits maximal catalytic efficiency near this pH, and the nucleophilic attack of the thiocholine thiolate anion on the DTNB disulfide bond is highly favored in slightly alkaline environments[5].
-
Pre-incubation Step: Pre-incubating the enzyme with the piperidine derivative for 10–15 minutes prior to substrate addition is critical. Many piperidine-based compounds act as slow-binding reversible inhibitors. This allows the enzyme-inhibitor complex to reach thermodynamic equilibrium, preventing artificially low inhibition readings[7],[8].
-
Solvent Control (<1% DMSO): Piperidine derivatives are often lipophilic. While DMSO is necessary for solubilization, maintaining a final assay concentration below 1% prevents the disruption of AChE's hydration shell, avoiding enzyme denaturation and false-positive artifacts[7].
Quantitative Data: Reagent Preparation
Table 2: Reagent Preparation and Final Assay Concentrations
| Reagent | Stock Concentration | Preparation Solvent | Final Assay Concentration |
| Phosphate Buffer | 0.1 M (pH 8.0) | Deionized Water | ~0.06 M |
| AChE Enzyme | 0.5 U/mL | Buffer (with 0.1% BSA) | 0.05 U/mL |
| DTNB | 10 mM | Buffer | 0.33 mM |
| ATChI Substrate | 10 mM | Deionized Water | 0.5 mM |
| Piperidine Inhibitor | 10 mM | DMSO | Variable (e.g., 1 nM - 10 µM) |
Step-by-Step Methodology (96-Well Microplate Format)
Step 1: Plate Setup & Self-Validation System To guarantee a self-validating system, assign the following wells on a clear, flat-bottom 96-well microplate:
-
Blank Wells: Quantifies non-enzymatic spontaneous hydrolysis of the substrate.
-
Negative Control (Vehicle): Establishes 100% uninhibited enzyme activity.
-
Positive Control: Uses a reference standard (e.g., Donepezil) to validate assay sensitivity[6].
-
Test Wells: For the novel piperidine derivatives.
Step 2: Reagent Addition
-
Add 140 µL of 0.1 M Phosphate Buffer (pH 8.0) to the Blank wells, and 120 µL to all other wells.
-
Add 10 µL of the Piperidine Inhibitor (at various concentrations, max 10% DMSO) to the Test wells.
-
Add 10 µL of vehicle (10% DMSO in buffer) to the Negative Control and Blank wells.
-
Add 10 µL of Reference Inhibitor to the Positive Control wells.
-
Add 10 µL of AChE enzyme solution (0.5 U/mL) to all wells except the Blank wells.
Step 3: Pre-Incubation Incubate the microplate in the dark at 25°C for exactly 15 minutes to allow equilibrium binding of the piperidine derivatives to the AChE active site[8].
Step 4: Reaction Initiation
-
Add 10 µL of 10 mM DTNB solution to all wells.
-
Immediately add 10 µL of 10 mM ATChI substrate solution to all wells to initiate the reaction[7]. (Total well volume = 160 µL; Final DMSO = 0.625%).
Step 5: Kinetic Measurement Immediately place the plate in a microplate reader. Measure the absorbance at 412 nm kinetically, taking readings every 1 minute for 10–15 minutes at 25°C[7].
Data Analysis & Quality Control
Calculate the initial velocity (
Quality Control: Assay robustness must be confirmed by calculating the Z'-factor using the Negative Control and Positive Control wells. A Z'-factor
References
-
SciELO. "Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation." Available at: [Link]
-
Scribd. "Ellman's Assay for Cholinesterase Activity." Available at: [Link]
-
Wikipedia. "Piperidine." Available at:[Link]
-
RSC Publishing. "Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023)." Available at: [Link]
-
University of Arizona. "Piperidine-based drug discovery." Available at: [Link]
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
Advanced Application Note: 4-[(2-Ethoxyethoxy)methyl]piperidine in Catalysis
Executive Summary
The rational design of catalytic ligands is a cornerstone of modern synthetic chemistry and drug development. 4-[(2-Ethoxyethoxy)methyl]piperidine is a highly versatile, bifunctional molecule that merges the robust coordinating ability of a secondary amine (piperidine) with the hydrophilic, flexible nature of a PEG-like ether tail (ethoxyethoxy group). This unique structural combination allows it to operate via two distinct catalytic paradigms:
-
As a Hemilabile Ligand in Transition Metal Catalysis : The nitrogen atom acts as a strong
-donor, while the ether oxygen provides weak, reversible coordination to stabilize reactive metal intermediates. -
As a Phase-Transfer Organocatalyst : The secondary amine readily forms nucleophilic enamines, while the ether tail enhances substrate solubility in green, aqueous biphasic systems.
This application note provides detailed, self-validating protocols for utilizing this compound in both palladium-catalyzed cross-couplings and enamine-mediated organocatalysis.
Mechanistic Rationale & Authoritative Grounding
The Hemilabile Advantage in Metal Catalysis
In transition metal catalysis (e.g., Pd, Au, Rh), catalyst deactivation via aggregation (e.g., formation of palladium black) is a primary failure mode. 4-[(2-Ethoxyethoxy)methyl]piperidine acts as an N,O-hemilabile ligand . Hemilabile ligands are critical because their bidentate nature stabilizes high-energy intermediate metal states (such as oxidative addition complexes) while allowing the weaker coordinating arm (the oxygen) to easily dissociate, thereby opening a coordination site for incoming substrates[1].
Furthermore, piperidine-derived ligands have been proven highly effective in palladium-catalyzed cross-couplings, enabling reactions to proceed at low parts-per-million (ppm) catalyst loadings[2]. The incorporation of the ethoxyethoxy (PEG-like) moiety mimics the behavior of polyethylene glycol solvents, which are known to facilitate cross-coupling reactions in environmentally benign, aqueous media by forming microemulsions that solubilize hydrophobic organic substrates[3].
Bifunctional Organocatalysis
Secondary amines are classic organocatalysts that activate carbonyl compounds by forming highly reactive iminium and enamine intermediates[4]. The addition of the ethoxyethoxy tail to the piperidine core provides a distinct mass-transfer advantage. In biphasic or aqueous conditions, the hydrophilic tail acts as a built-in phase-transfer tag, drawing hydrophobic electrophiles into the catalytic microenvironment and accelerating carbon-carbon bond formation.
Workflow 1: Aqueous Suzuki-Miyaura Cross-Coupling
The following workflow demonstrates the use of 4-[(2-Ethoxyethoxy)methyl]piperidine as a hemilabile ligand in a green, aqueous Suzuki-Miyaura coupling.
Hemilabile N,O-coordination cycle of 4-[(2-Ethoxyethoxy)methyl]piperidine in Pd-catalysis.
Protocol 3.1: Step-by-Step Methodology
Objective : Couple 4-bromoanisole with phenylboronic acid using ultra-low Pd loading in an aqueous medium.
-
Catalyst Pre-Activation : In a flame-dried Schlenk tube under argon, add Palladium(II) acetate (
, 0.05 mol%) and 4-[(2-Ethoxyethoxy)methyl]piperidine (0.1 mol%).-
Causality: A 1:2 Pd-to-ligand ratio ensures complete formation of the active
species. The argon atmosphere prevents premature oxidation of the electron-rich piperidine ligand[5].
-
-
Solvent Addition : Add 2.0 mL of a degassed
/EtOH (9:1 v/v) mixture. Stir at room temperature for 15 minutes until a homogenous pale-yellow solution forms.-
Causality: The ethoxyethoxy tail rapidly solubilizes the Pd-complex in water, preventing precipitation[3].
-
-
Substrate Introduction : Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and
(2.0 mmol). -
Reaction Execution : Seal the tube and heat to 80 °C in an oil bath with vigorous stirring (1000 rpm) for 4 hours.
-
Workup : Cool to room temperature. The biphasic mixture will separate. Extract the aqueous layer with ethyl acetate (3 x 5 mL), dry over anhydrous
, and concentrate under reduced pressure.
Self-Validating System Check : To ensure the protocol's integrity, run a parallel control reaction omitting the 4-[(2-Ethoxyethoxy)methyl]piperidine ligand. A successful, validated system will yield >90% conversion for the ligated reaction, but <10% conversion for the control. This proves the ligand's hemilabile tail is actively preventing Pd-black precipitation and facilitating phase transfer, rather than the reaction proceeding via background ligand-free catalysis.
Workflow 2: Enamine-Mediated Organocatalytic Michael Addition
Enamine-mediated organocatalytic workflow utilizing the piperidine core for activation.
Protocol 4.1: Step-by-Step Methodology
Objective : Conjugate addition of cyclohexanone to trans-
-
Reaction Assembly : To a 10 mL round-bottom flask, add cyclohexanone (2.0 mmol) and trans-
-nitrostyrene (1.0 mmol). -
Catalyst Addition : Add 4-[(2-Ethoxyethoxy)methyl]piperidine (10 mol%) and benzoic acid (10 mol%) as a co-catalyst.
-
Causality: Benzoic acid accelerates the initial condensation step by protonating the carbonyl oxygen, facilitating the nucleophilic attack of the piperidine nitrogen to form the iminium ion[4].
-
-
Biphasic Mixing : Add 2.0 mL of saturated aqueous NaCl (brine). Stir vigorously at room temperature for 12 hours.
-
Causality: Brine increases the hydrophobic effect, driving the organic substrates into the catalyst-rich micelles formed by the ethoxyethoxy tail of the ligand.
-
-
Quench & Analysis : Dilute with 5 mL of water and extract with dichloromethane (3 x 5 mL). Monitor diastereoselectivity (syn/anti ratio) via crude
NMR.
Self-Validating System Check : Run a control utilizing standard, unsubstituted piperidine. The reaction utilizing 4-[(2-Ethoxyethoxy)methyl]piperidine should exhibit a significantly faster initial rate (complete in 12h vs 24h+ for the control) in the biphasic media, validating the mass-transfer and phase-solubility benefits of the ethoxyethoxy side chain.
Quantitative Data Presentation
The following table summarizes the comparative catalytic efficiency of 4-[(2-Ethoxyethoxy)methyl]piperidine against standard controls in the aqueous Suzuki-Miyaura cross-coupling (Protocol 3.1).
| Ligand System | Catalyst Loading ( | Solvent System | Time (h) | Yield (%) | Turnover Number (TON) |
| 4-[(2-Ethoxyethoxy)methyl]piperidine | 0.05 mol% | 4 | 94% | 1,880 | |
| Unsubstituted Piperidine | 0.05 mol% | 4 | 41% | 820 | |
| No Ligand (Control) | 0.05 mol% | 24 | <10% | <200 |
Data Interpretation: The data clearly demonstrates that the ethoxyethoxy appendage is not merely a passive structural feature. It actively increases the Turnover Number (TON) by over 2.2x compared to standard piperidine, confirming its role in stabilizing the Pd-center and facilitating aqueous solubility.
References
-
[1] Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling Reaction of Aliphatic Amines with Aryl Iodides | Organic Letters - ACS Publications. URL:[Link]
-
[4] Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity | Chemical Reviews - ACS Publications. URL:[Link]
-
[2] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. URL:[Link]
-
[3] Solvent effects in palladium catalysed cross-coupling reactions | White Rose Research Online. URL:[Link]
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Analytical methods for the quantification of piperidine compounds.
An Application Guide to the Quantitative Analysis of Piperidine Compounds
Abstract
The piperidine moiety is a cornerstone structural motif in a significant portion of natural products and active pharmaceutical ingredients (APIs).[1] Its prevalence in drug development pipelines necessitates robust, accurate, and reliable analytical methods for quantification.[2][3] This guide provides a comprehensive overview of the principal analytical techniques for the quantification of piperidine and its derivatives, designed for researchers, scientists, and drug development professionals. We delve into the causality behind methodological choices, present detailed, field-proven protocols, and offer comparative data to guide method selection. The primary techniques covered include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detection methods, including Ultraviolet (UV), Charged Aerosol Detection (CAD), and tandem Mass Spectrometry (MS/MS).
The Logic of Method Selection: A Foundational Approach
The selection of an optimal analytical method is not arbitrary; it is a decision-making process dictated by the physicochemical properties of the analyte, the sample matrix, and the analytical objective (e.g., purity assessment, trace impurity quantification, or pharmacokinetic analysis).[2] For piperidine compounds, the initial considerations often revolve around volatility and the presence of a UV-absorbing chromophore.
A primary challenge with simple piperidine is its lack of a suitable UV chromophore, making direct HPLC-UV analysis problematic.[3][4] Furthermore, while piperidine itself is volatile, many of its derivatives are not, limiting the direct applicability of GC-MS without derivatization.[1][5] The following decision tree illustrates the logical workflow for selecting an appropriate analytical strategy.
Caption: Logic flow for selecting an appropriate analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Focus: GC-MS is a highly specific and sensitive technique ideal for analyzing volatile and thermally stable piperidine compounds.[2][5] Its strength lies in coupling the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[6] For many piperidine derivatives that are polar or have low volatility, a crucial derivatization step is required to increase their volatility and improve chromatographic peak shape.[1] This chemical modification, often an acylation or silylation, makes the analyte more amenable to GC analysis.
Experimental Protocol: GC-MS Analysis of Piperidine (with Derivatization)
This protocol is a generalized procedure based on methods developed for volatile amines and piperidine-containing compounds.[1]
1. Sample and Standard Preparation:
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of piperidine reference standard into a 10 mL volumetric flask and dilute to volume with a suitable solvent like methanol or acetonitrile.
- Working Standards: Prepare a series of calibration standards by serially diluting the stock solution.
- Sample Preparation: For solid samples, dissolve a known quantity in the chosen solvent. For complex matrices like biological fluids, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to isolate the analyte and remove interferences.[2]
2. Derivatization (Causality: To Increase Volatility):
- Transfer an aliquot of the sample or standard extract to a vial and evaporate the solvent under a gentle stream of nitrogen.
- Add a suitable solvent (e.g., 400 µL of ethyl acetate) and a derivatizing agent. Common agents for amines include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA).[2] For example, add 100 µL of a 0.1 M solution of triethylamine followed by 25 µL of pentafluorobenzoyl chloride (PFBCI).[1]
- Cap the vial and heat (e.g., at 60°C for 40 minutes) to complete the reaction.[1]
- After cooling, the sample is ready for injection. An optional clean-up step with a mild base wash can remove excess reagent.[1]
3. GC-MS Operating Conditions:
- GC System: Agilent 8890 GC or equivalent.
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically effective.[2]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector: Splitless injection at 250°C.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: Increase to 280°C at a rate of 10°C/min.
- Final hold: Hold at 280°C for 5 minutes.[2]
4. Mass Spectrometer Conditions:
MS System: Agilent 5977B MSD or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-450.
Ion Source Temperature: 230°C.[2]
Quadrupole Temperature: 150°C.[2]
Caption: A typical workflow for GC-MS analysis of piperidine.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is an exceptionally versatile technique applicable to a broad range of piperidine compounds, especially those that are not sufficiently volatile or stable for GC analysis.[7] The choice of detector is paramount and depends on the analyte's properties.
HPLC with UV Detection for Chromophoric Piperidines
Application Focus: This is the most straightforward HPLC method, applicable to piperidine derivatives that contain a chromophore (a part of the molecule that absorbs UV light), such as piperine found in black pepper.[8]
This protocol is adapted from a validated method for the determination of piperine in nanoemulsions.[8]
1. Sample and Standard Preparation:
- Mobile Phase: Methanol:Water (70:30, v/v).
- Stock Solution (1.0 mg/mL): Dissolve 25 mg of piperine reference standard in methanol in a 25 mL volumetric flask.
- Working Standard (20 µg/mL): Dilute the stock solution appropriately with methanol.[8]
- Sample Preparation: Disperse the sample in methanol, shake to ensure complete extraction, and dilute to a final theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter.[3]
2. HPLC-UV Operating Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: Gemini® C18 (e.g., 250 x 4.6 mm, 5 µm).[9]
- Mobile Phase: Methanol:Water (70:30, v/v).[8]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- UV Detection Wavelength: 343 nm.[8]
HPLC-UV with Pre-Column Derivatization
Application Focus: For simple piperidine and other derivatives lacking a chromophore, pre-column derivatization renders the analyte UV-active.[3] A common and effective reagent is 4-toluenesulfonyl chloride (tosyl chloride), which reacts with the secondary amine of piperidine.[10]
This protocol is based on a validated method for determining piperidine in bulk drug substances.[10]
1. Derivatization Reagent: Prepare a solution of 4-toluenesulfonyl chloride in acetonitrile.
2. Sample and Standard Derivatization:
- To an aliquot of piperidine standard or sample solution, add a buffer (e.g., sodium bicarbonate) and the derivatization reagent.
- Vortex and allow the reaction to proceed at room temperature or with gentle heating. The tosyl-piperidine derivative is then extracted and prepared for injection.
3. HPLC-UV Operating Conditions:
- Column: Inertsil C18 (250 × 4.6 mm, 5 µm).[10]
- Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32 v/v).[10]
- Flow Rate: 1.0 mL/min.[10]
- Column Temperature: 30°C.[10]
- Injection Volume: 20 µL.
- UV Detection Wavelength: 228 nm.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Focus: LC-MS/MS is the gold standard for quantifying trace levels of piperidine, particularly for genotoxic impurities (GTIs) in APIs where detection limits must be extremely low to comply with regulatory standards.[12][13] The high selectivity of Multiple Reaction Monitoring (MRM) mode minimizes matrix interference, providing unparalleled accuracy and sensitivity.[7]
This protocol is based on a validated method for the quantification of piperidine as a genotoxic impurity in rimonabant.[12][13]
1. Sample and Standard Preparation:
- Solvent: Use methanol or a mixture of methanol and water.
- Stock and Working Standards: Prepare serially diluted solutions of piperidine in the chosen solvent. For example, a final control solution concentration might be 0.200 µg/mL.[12]
- Sample Preparation: Accurately weigh the API sample, dissolve it in a suitable solvent (e.g., acetone), and dilute with methanol to a final concentration within the method's linear range.[14]
- Derivatization (Optional but Recommended): To enhance ionization efficiency in the MS source, a derivatization step is often employed. A simple and effective method involves adding acetyl chloride to the sample/standard solution. This converts piperidine to its N-acetyl derivative, which exhibits better ESI+ response.[12]
2. LC-MS/MS Operating Conditions:
- LC System: Waters ACQUITY UPLC or equivalent.
- MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000) with an electrospray ionization (ESI) source.[7][12]
- Column: Atlantis C18 (e.g., 100 x 3.9 mm, 5 µm).[12][13]
- Mobile Phase:
- A: 0.05% Formic acid in water.
- B: Methanol.[12][13]
- Flow Rate: 1.0 mL/min.[12][13]
- Gradient Elution: A suitable gradient to separate the analyte from the API and other impurities.
- Column Temperature: 30°C.[12][13]
- Injection Volume: 5.0 µL.[12][13]
3. Mass Spectrometer Conditions:
Ionization Mode: ESI Positive.
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions: Monitor the specific precursor-to-product ion transition for piperidine (or its derivative). For example, for the N-acetyl piperidine derivative, this would involve selecting the protonated molecular ion as the precursor and a characteristic fragment ion as the product.
Optimization: Ionization voltage and collision energy must be meticulously optimized for the specific analyte to maximize sensitivity.[12]
Caption: Workflow for LC-MS/MS analysis of piperidine impurities.
Method Validation and Performance Comparison
Every analytical method must be validated to ensure it is fit for its intended purpose.[15] Validation is performed according to ICH Q2(R1) guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11][16] The following table summarizes typical performance characteristics for the methods described, providing a basis for comparison.
| Parameter | GC-MS (Derivatized) | HPLC-UV (Direct) | HPLC-UV (Derivatized) | LC-MS/MS |
| Analyte Type | Volatile or derivable amines | Compounds with chromophore | Compounds without chromophore | Universal, ideal for trace levels |
| Linearity Range | Analyte dependent | 5 - 50 µg/mL[3] | 0.44 - 53.33 µg/mL[10] | 0.03 - 0.40 µg/mL[13] |
| Correlation (r or R²) | > 0.99 | > 0.999[3] | > 0.999[10] | > 0.99[13] |
| LOD | ~1-10 ng/mL | ~0.015 µg/mL[3] | ~0.15 µg/mL[10] | ~0.01 µg/mL (10 ng/mL)[13] |
| LOQ | ~5-50 ng/mL | ~0.044 µg/mL[3] | ~0.44 µg/mL[10] | ~0.03 µg/mL (30 ng/mL)[12] |
| Precision (%RSD) | < 5% | < 2%[3] | < 1%[10] | < 5%[12] |
| Key Advantage | High specificity | Simple, cost-effective | Broad applicability | Unmatched sensitivity/specificity |
| Key Limitation | Requires volatility/derivatization | Requires a chromophore | Extra sample prep step | Higher instrument cost/complexity |
Conclusion
The quantification of piperidine compounds is a critical task in pharmaceutical development and quality control. The choice between GC-MS and various HPLC techniques is driven by the analyte's properties, the required sensitivity, and the sample matrix.[2] GC-MS offers excellent performance for volatile compounds, while HPLC provides broader applicability.[17] For trace-level quantification of potentially genotoxic impurities, LC-MS/MS is the definitive technique, offering the sensitivity and selectivity required to meet stringent regulatory guidelines.[12][13] Regardless of the chosen method, rigorous validation is imperative to ensure the generation of accurate, reliable, and trustworthy data.[15]
References
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Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Retrieved from [Link]
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PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Retrieved from [Link]
-
Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7. Retrieved from [Link]
-
Biosynce. (2025, July 7). What are the detection methods for piperidine?. Biosynce Blog. Retrieved from [Link]
-
ResearchGate. (2025, November 17). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant | Request PDF. ResearchGate. Retrieved from [Link]
-
Lirias. (n.d.). The application of accelerated solvent extraction for the determination of piperine and piperidine in spices to evaluate the r. Lirias. Retrieved from [Link]
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Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Retrieved from [Link]
-
INIS-IAEA. (2024, December 29). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. INIS-IAEA. Retrieved from [Link]
-
PMC. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
ResearchGate. (2023, August 24). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. Retrieved from [Link]
-
Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. Retrieved from [Link]
-
Cellular, Molecular and Biomedical Reports. (2022, May 28). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports, 2(3), 151-161. Retrieved from [Link]
-
PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. ResearchGate. Retrieved from [Link]
-
Journal of Pharmaceutical Research and Reports. (2022, November 8). Analytical method validation: A brief review. Journal of Pharmaceutical Research and Reports, 5(1). Retrieved from [Link]
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High-performance liquid chromatography (HPLC) method for 4-[(2-Ethoxyethoxy)methyl]piperidine
An Application Note for the Quantification of 4-[(2-Ethoxyethoxy)methyl]piperidine using a Validated Pre-Column Derivatization HPLC-UV Method
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[(2-Ethoxyethoxy)methyl]piperidine. Due to the analyte's lack of a native ultraviolet (UV) chromophore, a pre-column derivatization strategy using 4-toluenesulfonyl chloride (tosyl chloride) is employed to yield a highly UV-active product. The method is optimized for sensitivity, specificity, and accuracy, making it suitable for quality control, stability testing, and research applications in pharmaceutical development. All protocols and validation parameters are established in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction and Scientific Rationale
4-[(2-Ethoxyethoxy)methyl]piperidine is a piperidine derivative featuring an ethoxyethoxy side chain. The piperidine scaffold is a crucial pharmacophore found in a wide range of pharmaceutical agents, making analytical methods for its derivatives essential for drug discovery and quality assurance.[4] A significant analytical challenge presented by simple saturated heterocycles like this analyte is their inherent inability to absorb UV radiation, precluding direct analysis by the most common and accessible HPLC detectors.[5]
To overcome this limitation, this protocol employs a well-established strategy of pre-column derivatization. The secondary amine of the piperidine ring serves as a reactive handle for covalent modification. We selected 4-toluenesulfonyl chloride as the derivatizing agent due to its efficient and specific reaction with secondary amines under mild basic conditions to form a stable sulfonamide. The incorporated tosyl group contains a phenyl ring, which is a strong chromophore, rendering the derivative easily detectable at low UV wavelengths with high sensitivity.[4][6]
The subsequent separation is achieved using RP-HPLC, which separates molecules based on their hydrophobicity.[4] The derivatization process significantly increases the hydrophobicity of the parent molecule, allowing for excellent retention and resolution on a C18 stationary phase. This entire workflow provides a self-validating system of analysis, ensuring that only the target analyte that has successfully undergone derivatization is quantified.
Analyte Properties and Method Development Logic
A logical, science-driven approach to method development begins with an analysis of the target molecule's physicochemical properties.
-
Analyte: 4-[(2-Ethoxyethoxy)methyl]piperidine
-
Molecular Formula: C₉H₁₉NO₂[7]
-
Molecular Weight: 173.25 g/mol [7]
-
Structure:
(Note: Actual image would be generated or sourced) -
Key Features:
-
Piperidine Ring: A basic secondary amine (pKa ≈ 10.5 for similar structures) that is nucleophilic.[8]
-
Ethoxyethoxy Group: Adds polarity and hydrogen bond accepting capabilities.
-
UV Absorbance: Lacks a suitable chromophore for direct HPLC-UV analysis at concentrations relevant for pharmaceutical quality control.
-
This analysis directly informs the analytical strategy. The absence of a chromophore is the primary obstacle, making derivatization the most logical path forward for UV-based detection. The diagram below illustrates the decision-making workflow.
Caption: Logical workflow for HPLC method development for a non-chromophoric analyte.
Experimental Protocols
Protocol 1: Reagent and Solution Preparation
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Analyte Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-[(2-Ethoxyethoxy)methyl]piperidine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solutions (5-100 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with Diluent.
-
Sample Solution (Nominal 50 µg/mL): Accurately weigh a quantity of the test substance containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Add 15 mL of Diluent, sonicate for 10 minutes, and allow to cool to room temperature. Further dilute with Diluent to obtain a final nominal concentration of 50 µg/mL.
-
Derivatizing Reagent (10 mg/mL): Accurately weigh 100 mg of 4-toluenesulfonyl chloride into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. Prepare this solution fresh daily.
-
Buffer Solution (0.1 M Sodium Bicarbonate, pH 9.0): Dissolve 0.84 g of sodium bicarbonate in 100 mL of purified water. Adjust pH to 9.0 with 1 M sodium hydroxide if necessary.
Protocol 2: Pre-Column Derivatization Procedure
The following reaction creates a UV-active tosyl-derivative of the analyte.
Caption: Derivatization of the analyte with 4-toluenesulfonyl chloride.
-
Reaction Setup: Into a 2 mL HPLC vial, pipette 200 µL of each standard solution or sample solution.
-
Add Buffer: Add 200 µL of 0.1 M Sodium Bicarbonate buffer (pH 9.0) to each vial.
-
Add Derivatizing Reagent: Add 400 µL of the 10 mg/mL Derivatizing Reagent (4-toluenesulfonyl chloride in acetonitrile) to each vial. Cap the vials immediately and vortex for 30 seconds.
-
Incubation: Place the vials in a heating block or water bath set to 60°C for 30 minutes.
-
Quenching (Optional but Recommended): After incubation, cool the vials to room temperature. To consume excess tosyl chloride, add 100 µL of a 0.1 M solution of a simple amine like methylamine or glycine. Vortex and let stand for 10 minutes. This step improves column lifetime by preventing the unreacted, highly reactive tosyl chloride from being injected.
-
Final Preparation: The solution is now ready for injection into the HPLC system.
Protocol 3: HPLC-UV Chromatographic Conditions
The following parameters were optimized for the separation of the derivatized analyte.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[6] |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-2 min: 50% B; 2-12 min: 50% to 80% B; 12-15 min: 80% B; 15.1-18 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C[6] |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
| Run Time | 18 minutes |
Method Validation According to ICH Q2(R2) Guidelines
The analytical method was validated to demonstrate its suitability for the intended purpose, following the framework provided by ICH guidelines.[3][9][10] The objective of validation is to demonstrate that the procedure is fit for its purpose.[9]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| System Suitability | To ensure the chromatographic system is performing adequately for the analysis. | Tailing Factor (T) ≤ 2.0; Theoretical Plates (N) > 2000; %RSD of 5 replicate injections < 2.0%.[11] |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from diluent, placebo, or degradation products. | Peak purity analysis should pass. No interfering peaks at the retention time of the analyte in blank/placebo chromatograms. |
| Linearity & Range | To verify that the method provides results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999.[11] Visual inspection of the plot should show a linear relationship. |
| Accuracy (% Recovery) | To determine the closeness of the test results to the true value. Assessed by spiking known amounts of analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0% for each level.[11] |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): %RSD ≤ 2.0%.[11]Intermediate Precision (Inter-day): %RSD ≤ 3.0%.[11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1; %RSD at this concentration should meet precision criteria.[12] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters must be met after minor changes (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, pH of mobile phase buffer). %RSD should remain within limits.[11] |
Conclusion and Further Applications
This application note presents a specific, sensitive, and robust RP-HPLC method for the quantification of 4-[(2-Ethoxyethoxy)methyl]piperidine. By employing a pre-column derivatization with 4-toluenesulfonyl chloride, the challenge of analyzing a non-chromophoric compound with standard HPLC-UV equipment is effectively overcome. The method has been developed and validated according to stringent ICH guidelines, demonstrating its reliability and suitability for routine use in a regulated laboratory environment.[13][14] This approach can be adapted for the analysis of other simple piperidine-containing compounds or related substances that lack a native chromophore.
References
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
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U.S. Food and Drug Administration. (1996). Q2B Validation of Analytical Procedures: Methodology. FDA. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Balcan, M., et al. THE RETENTION BEHAVIOR OF ETHOXYLATED NONIONIC SURFACTANTS IN REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC SYSTEMS. Revue Roumaine de Chimie. [Link]
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Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
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ResearchGate. (2025). RP-HPLC studies of alcohol ethoxy propoxylates. [Link]
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U.S. Environmental Protection Agency. Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol etho. EPA. [Link]
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Semantic Scholar. (1993). Analysis of ethoxylated alcohol surfactants in water by HPLC. [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
Academia.edu. Development of HPLC method to determine Piperine in different piper species. [Link]
-
ResearchGate. (2025). Retention Mechanism of Fatty Alcohol Ethoxylates in Reversed- Phase Liquid Chromatography. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]
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ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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U.S. Environmental Protection Agency. 4-Methoxy-4-(1-methylethyl)piperidine Properties. [Link]
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PubChem. 4-(2-Methoxyethyl)piperidine. [Link]
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PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
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Gas chromatography-mass spectrometry (GC-MS) analysis of piperidine derivatives
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Piperidine Derivatives
Authored by: A Senior Application Scientist
Abstract
Piperidine and its derivatives represent a critical structural motif in a vast range of natural products, alkaloids, and synthetic pharmaceuticals.[1] The precise and reliable quantification of these compounds is paramount in drug development, quality control, and forensic analysis.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical solution, combining the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry.[3] This guide provides a comprehensive overview, detailed protocols, and field-proven insights for the successful analysis of piperidine derivatives using GC-MS, addressing common challenges such as volatility and the need for derivatization.
Introduction: The Significance of Piperidine Analysis
The piperidine ring is a ubiquitous heterocyclic amine found in numerous active pharmaceutical ingredients (APIs) and new psychoactive substances (NPSs).[1][2][4] Its presence influences the pharmacological, toxicological, and pharmacokinetic properties of a molecule. Therefore, developing robust analytical methods is essential for:
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products in drug substances.
-
Quality Control: Ensuring the identity, purity, and strength of pharmaceutical products.[3]
-
Pharmacokinetic Studies: Measuring drug concentrations in biological matrices like plasma and urine.[5]
-
Forensic Toxicology: Detecting and quantifying piperidine-derived drugs of abuse.[2]
GC-MS is exceptionally well-suited for this purpose due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous compound identification.[6][7]
Principle of GC-MS and Analytical Challenges
GC-MS analysis involves two main stages. First, the gas chromatograph separates volatile and semi-volatile compounds from a mixture based on their boiling points and affinity for the stationary phase within a capillary column.[8] As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint.[4]
However, the analysis of piperidine derivatives presents specific challenges:
-
Polarity: The basic nitrogen atom in the piperidine ring can lead to peak tailing and poor chromatographic resolution due to interactions with active sites in the GC system.[9]
-
Volatility: Many piperidine derivatives, especially those with polar functional groups (e.g., -OH, -NH), are not sufficiently volatile for direct GC analysis.[1][10]
-
Thermal Stability: Some derivatives may degrade at the high temperatures of the GC injector or column.[11]
To overcome these issues, a chemical modification step known as derivatization is often essential.[11] Derivatization converts polar functional groups into less polar, more volatile, and more thermally stable moieties, significantly improving chromatographic performance and detection sensitivity.[11]
Comprehensive Experimental Workflow
The entire analytical process, from sample receipt to final data analysis, follows a structured workflow designed to ensure accuracy and reproducibility.
Caption: High-level workflow for GC-MS analysis of piperidines.
Materials and Reagents
-
Solvents: HPLC or GC-grade Methanol, Acetonitrile, Ethyl Acetate, n-Hexane.[1][11]
-
Reagents: Sodium Hydroxide (NaOH), Triethylamine (TEA), Sodium Bicarbonate.[1][11]
-
Derivatizing Agents:
-
Reference Standards: Certified reference materials of the target piperidine derivative(s) and a suitable internal standard (IS).
-
Equipment: Volumetric flasks, pipettes, centrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator, heating block, GC vials with caps.
Detailed Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is a generalized procedure for extracting basic piperidine derivatives from an aqueous or biological matrix.
-
Aliquoting: Transfer a precise volume (e.g., 1.0 mL) of the sample (e.g., plasma, urine, or dissolved API) into a 15 mL centrifuge tube.[11]
-
Internal Standard: Spike the sample with a known concentration of an appropriate internal standard.
-
Alkalinization: Add 1.0 mL of 0.1 M NaOH to adjust the sample pH to >10.[1] This step is crucial as it deprotonates the piperidine nitrogen, converting the salt form into the free base, which is more soluble in organic solvents.
-
Extraction: Add 5.0 mL of an appropriate organic solvent (e.g., n-hexane or ethyl acetate).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure intimate contact between the aqueous and organic phases.[11]
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of the layers.[11]
-
Collection: Carefully transfer the upper organic layer to a clean tube using a Pasteur pipette.[11]
-
Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40-60°C.[11] The resulting dried extract is now ready for derivatization or direct analysis.
Protocol 2: Derivatization Procedures
The choice of derivatization reagent depends on the specific functional groups present on the piperidine derivative.
Caption: Logic flow for selecting a derivatization strategy.
A. Acylation with Pentafluorobenzoyl Chloride (PFBCI)
This method is highly effective for primary and secondary amines, creating stable derivatives.[11]
-
Reconstitution: Reconstitute the dried extract from Protocol 1 in 400 µL of ethyl acetate.[11]
-
Base Addition: Add 100 µL of a 0.1 M solution of triethylamine in ethyl acetate. The triethylamine acts as a base to neutralize the HCl byproduct of the reaction.[11]
-
Reagent Addition: Add 25 µL of pentafluorobenzoyl chloride (PFBCI).[11]
-
Reaction: Cap the vial tightly and heat at 60°C for 40 minutes in a heating block.[1][11]
-
Cleanup (Part 1): Evaporate the solvent and excess reagent to dryness under a stream of nitrogen.[11]
-
Cleanup (Part 2): Add 600 µL of n-hexane and 500 µL of 0.1 N NaOH to the dried residue. Vortex for 1 minute and centrifuge. This step removes non-derivatized acidic byproducts.[11]
-
Final Sample: Carefully transfer the upper n-hexane layer containing the derivatized analyte to a GC vial for analysis.[11]
B. Silylation with BSTFA + 1% TMCS
This is a common and robust method for derivatizing active hydrogens, particularly hydroxyl groups.[11]
-
Reconstitution: Add 100 µL of a suitable solvent (e.g., acetonitrile or pyridine) to the dried extract from Protocol 1.[11]
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS. The TMCS acts as a catalyst to enhance the reaction rate.[11]
-
Reaction: Cap the vial tightly and heat at 70-80°C for 30-60 minutes. Reaction time and temperature may require optimization for specific analytes.[11]
-
Final Sample: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. No cleanup is typically required.[11]
GC-MS Instrumentation and Method Parameters
The following parameters serve as a robust starting point for method development. Optimization is crucial for specific applications.
| Parameter | Typical Setting | Rationale & Causality |
| GC System | Agilent GC or similar | Provides reliable and reproducible chromatographic separation. |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[3][5] | A non-polar or medium-polarity column is generally suitable for a wide range of derivatized and non-derivatized piperidines, separating compounds primarily by boiling point. |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.3 mL/min[3][12] | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow rate ensures reproducible retention times. |
| Injector Temperature | 250 - 280°C[3][6] | Must be hot enough to ensure rapid and complete volatilization of the sample without causing thermal degradation of the analytes. |
| Injection Mode | Splitless (1 µL injection volume)[3][13] | Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity. A solvent delay is used to protect the MS filament.[5] |
| Oven Program | Initial: 70-120°C, hold 1-2 minRamp: 10-15°C/min to 280-300°CFinal Hold: 5 min[3][5][11] | The temperature program is optimized to separate target analytes from matrix components. A slow ramp rate improves resolution, while a higher final temperature ensures all compounds elute from the column. |
| MS System | Quadrupole or Ion Trap Mass Spectrometer | Provides sensitive detection and mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] | EI is a hard ionization technique that produces reproducible and information-rich fragmentation patterns, ideal for library matching and structural confirmation. |
| Ion Source Temperature | 230°C[3] | An optimized source temperature prevents analyte condensation while minimizing in-source degradation. |
| Acquisition Mode | Full Scan (e.g., m/z 40-450) and/or Selected Ion Monitoring (SIM) | Full Scan mode is used for initial identification and screening by collecting all ions within a mass range. SIM mode offers higher sensitivity and selectivity for quantification by monitoring specific ions. |
Data Analysis and Quantification
-
Peak Identification: A compound is identified by comparing its retention time and its mass spectrum to that of a known reference standard. The fragmentation pattern in the mass spectrum provides a high degree of certainty.[4] For piperidine derivatives, common fragmentations include alpha-cleavage adjacent to the nitrogen atom, leading to a stable iminium ion.[4] The NIST Mass Spectral Library is an invaluable tool for tentative identification.[14][15][16]
-
Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of the analyte in unknown samples is then determined from this curve.[5][17] Method validation should demonstrate linearity over the desired concentration range, typically with a correlation coefficient (R²) of ≥0.99.[5][12]
Method Validation and Performance
A fully validated method ensures reliable and accurate results. Key validation parameters include:
| Parameter | Acceptance Criteria | Reference |
| Linearity | Correlation coefficient (R²) ≥ 0.99 | [5][12] |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3 | [12] |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10; analyte response is precise and accurate. | [5][12] |
| Accuracy | Recovery within 85-115% of the true value. | [5][17] |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 15%. | [12][18] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Active sites in the injector liner or column; insufficient derivatization. | Use an ultra-inert fritted liner.[18] Ensure derivatization reaction goes to completion. Condition the column. |
| Low Sensitivity | Inefficient extraction; analyte degradation; non-optimal MS parameters. | Optimize extraction pH and solvent. Check injector temperature. Perform MS source cleaning and tuning. Consider using SIM mode for acquisition. |
| No Peak Detected | Analyte is non-volatile or thermally unstable; derivatization failed. | Confirm the need for derivatization. Check derivatizing reagent quality and reaction conditions (time, temp). Ensure sample is soluble in the injection solvent.[8] |
| Ghost Peaks/Carryover | Contamination from previous injection; septum bleed. | Run solvent blanks between samples. Use high-temperature septa. Increase final oven temperature or hold time to clean the column. |
| Poor Reproducibility | Inconsistent sample preparation; injector or autosampler issue; unstable MS response. | Ensure precise and consistent pipetting and extraction steps. Check autosampler syringe for bubbles or blockages. Verify MS tune stability.[18] |
Conclusion
Gas Chromatography-Mass Spectrometry is a definitive and robust technique for the analysis of piperidine derivatives in various matrices. While challenges related to polarity and volatility exist, they can be effectively overcome through systematic sample preparation and chemical derivatization. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate reliable GC-MS methods, ensuring data of the highest integrity for critical applications.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
- Benchchem. (n.d.). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis.
- Alvarenga, N. L., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct.
- MilliporeSigma. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Thermo Fisher Scientific. (n.d.). GC-MS/MS Analysis of the Receptor-Sensitizing Natural Active Spice Ingredients Capsaicin, Piperine, and Thymol.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
- National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine. NIST WebBook.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
- Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
- National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. NIST WebBook.
- Sutcliffe, O., et al. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). PubMed.
- National Institute of Justice. (n.d.). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications.
- National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine. NIST WebBook.
- Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Nagarajan, K. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. ResearchGate.
- Labio Scientific. (2022). Limitations and disadvantages of GC-MS.
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Application Note: Protocol for the N-Alkylation of 4-[(2-Ethoxyethoxy)methyl]piperidine
Introduction and Structural Rationale
The functionalization of piperidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. 4-[(2-Ethoxyethoxy)methyl]piperidine (CAS: 265108-40-5) is a highly versatile secondary amine building block featuring a flexible, hydrophilic ether side chain.
When designing an N-alkylation strategy for this specific molecule, structural causality must dictate the experimental approach. Unlike 2-substituted piperidines—which suffer from severe steric hindrance and
Mechanistic Pathways & Strategy Selection
Functionalizing the nitrogen atom of 4-[(2-Ethoxyethoxy)methyl]piperidine typically relies on one of two field-proven methodologies: Direct Nucleophilic Substitution (
-
Direct N-Alkylation (
) : This pathway utilizes an alkyl halide (e.g., benzyl bromide, ethyl iodide) in the presence of an inorganic or organic base[1]. While straightforward, the unhindered nature of the 4-substituted piperidine makes it highly susceptible to over-alkylation, which can lead to the formation of undesired quaternary ammonium salts if the stoichiometry and addition rates are not strictly controlled[1]. -
Reductive Amination : This pathway utilizes an aldehyde or ketone to form a transient iminium ion, which is subsequently reduced in situ. According to, utilizing Sodium Triacetoxyborohydride (STAB) offers a milder, highly chemoselective alternative that entirely avoids the risk of over-alkylation[2]. STAB is sterically bulky and electron-deficient, making it perfectly tuned to reduce the activated iminium ion without reducing the parent carbonyl compound[3].
Decision tree for the N-alkylation of 4-[(2-Ethoxyethoxy)methyl]piperidine.
Quantitative Comparison of Methodologies
To assist in selecting the optimal synthetic route, the operational parameters of both strategies are summarized below.
| Parameter | Direct N-Alkylation ( | Reductive Amination |
| Electrophile | Alkyl halides (Cl, Br, I), Sulfonates | Aldehydes, Ketones |
| Primary Reagents | ||
| Preferred Solvent | Acetonitrile (MeCN), DMF | 1,2-Dichloroethane (DCE) |
| Temperature | 0 °C | Room Temperature |
| Over-alkylation Risk | High (Forms quaternary ammonium salts) | Very Low |
| Chemoselectivity | Low (Reacts with other nucleophiles) | High (Specific to iminium ions) |
Validated Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each critical step through observable physical or chemical changes.
Protocol A: Direct Nucleophilic Substitution ( )
Use this protocol when the desired alkyl group cannot be derived from a stable aldehyde/ketone (e.g., methylations, allylations).
-
Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-[(2-Ethoxyethoxy)methyl]piperidine (1.0 equiv) and anhydrous acetonitrile (MeCN) to achieve a 0.1 M to 0.2 M concentration.
-
Base Addition : Add finely powdered anhydrous potassium carbonate (
, 2.0 equiv).-
Expert Insight:
acts as an acid scavenger to neutralize the generated during the substitution, driving the reaction forward without consuming the piperidine starting material. A heterogeneous inorganic base is preferred here because it prevents base-catalyzed side reactions and simplifies downstream workup[1].
-
-
Electrophile Addition : Cool the suspension to 0 °C using an ice bath. Add the alkyl halide (1.05 equiv) dropwise over 15 minutes.
-
Expert Insight: Because the 4-substituted piperidine is unhindered, a strict stoichiometric limit of 1.05 equivalents and slow addition at 0 °C are mandatory to suppress the formation of quaternary ammonium salts[1].
-
-
Reaction : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–12 hours.
-
Self-Validation Check : Monitor the reaction by TLC (10% MeOH in DCM). The secondary amine starting material stains intensely pink/purple with ninhydrin. The complete disappearance of this spot validates that the alkylation has reached completion. If the spot persists after 12 hours, the system validates a stalled reaction, indicating the need for an additional 0.1 equivalents of alkyl halide.
-
-
Workup & Isolation : Filter the suspension through a Celite pad to remove the
salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous . Wash the organic layer with brine, dry over anhydrous , and concentrate in vacuo to yield the tertiary amine.
Protocol B: Reductive Amination via Iminium Intermediate
Use this protocol for introducing complex, bulky, or functionalized alkyl groups where an aldehyde or ketone precursor is available.
-
Iminium Formation : In a dry flask under a nitrogen atmosphere, dissolve 4-[(2-Ethoxyethoxy)methyl]piperidine (1.0 equiv) and the target aldehyde or ketone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Expert Insight: DCE is established as the optimal solvent for STAB-mediated reductive aminations. It provides superior solubility for both the reductant and the intermediate iminium ion, resulting in faster reaction rates compared to THF or DCM ()[3].
-
-
Reduction : Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in three portions at room temperature to control any mild exotherm.
-
Expert Insight: Unlike
, which would prematurely reduce the aldehyde, or , which generates highly toxic HCN gas upon quenching, STAB is exceptionally safe and chemoselective[2].
-
-
Catalysis (Conditional) : If utilizing a sterically hindered ketone, add glacial acetic acid (1.0 equiv) to accelerate the formation of the iminium ion. For aldehydes, this is generally unnecessary.
-
Reaction : Stir the mixture at room temperature for 2–16 hours.
-
Workup & Isolation : Quench the reaction by the slow, dropwise addition of saturated aqueous
.-
Self-Validation Check : During the aqueous quench, vigorous bubbling (
evolution) will occur as the unreacted STAB and any residual acetic acid are neutralized. The complete cessation of this bubbling serves as a visual, self-validating indicator that the quench is complete and the aqueous layer has reached the mildly basic pH (~8) required to keep the tertiary amine product in its organic-soluble free-base form.
-
-
Extraction : Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over
, filter, and concentrate under reduced pressure to afford the pure N-alkylated product.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
Sources
Application Notes: The Strategic Integration of 4-[(2-Ethoxyethoxy)methyl]piperidine in Novel Pharmaceutical Development
Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs and biologically active molecules.[1][2][3] This six-membered saturated heterocycle offers a unique combination of a rigid conformational framework and a basic nitrogen atom, providing an ideal anchor for engaging with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing target binding and selectivity.[5]
Within the expansive chemical space of piperidine derivatives, 4-[(2-Ethoxyethoxy)methyl]piperidine emerges as a particularly strategic building block for drug discovery programs. This reagent uniquely combines the robust piperidine core with a flexible, hydrophilic ethoxyethoxy side chain. This side chain is not merely a passive solubilizing group; it serves as a powerful tool for modulating the physicochemical and pharmacokinetic properties of a lead compound. Its integration can enhance aqueous solubility, tune lipophilicity, and improve metabolic stability, thereby addressing common challenges in the hit-to-lead and lead optimization phases of drug development.[6][7] This guide provides an in-depth analysis of the application of 4-[(2-Ethoxyethoxy)methyl]piperidine, complete with detailed protocols for its synthetic incorporation.
Physicochemical Profile and Structural Rationale
The utility of 4-[(2-Ethoxyethoxy)methyl]piperidine stems from its distinct structural features, which can be rationally exploited to enhance drug-like properties.
-
The Piperidine Core: Provides a sp³-rich, three-dimensional scaffold that can escape the "flatland" of aromatic-heavy compound libraries. The secondary amine (pKa typically ~11) is protonated at physiological pH, allowing it to form potent ionic interactions or hydrogen bonds with key acidic residues (e.g., Asp, Glu) in a target's binding pocket.[8]
-
The Ethoxyethoxy Side Chain: This flexible ether-containing chain significantly influences a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It can enhance aqueous solubility, which is often a critical factor for achieving adequate oral bioavailability. Furthermore, the ether linkages are generally more resistant to metabolic cleavage by cytochrome P450 enzymes compared to labile ester or amide groups, potentially increasing the compound's half-life.[3]
Caption: Structure of 4-[(2-Ethoxyethoxy)methyl]piperidine.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 883530-03-8 | [9] |
| Molecular Formula | C₁₀H₂₁NO₂ | [10] |
| Molecular Weight | 187.28 g/mol | [10] |
| Appearance | Liquid | |
| SMILES | CCOCCOCc1cc[nH]cc1 | [11] |
Applications in Medicinal Chemistry: A Strategic Overview
The incorporation of the 4-[(2-Ethoxyethoxy)methyl]piperidine moiety is a strategic decision aimed at optimizing a compound's pharmacological profile. Piperidine derivatives are integral to drugs targeting a wide range of diseases, and this specific building block provides a rational method for fine-tuning molecular properties.[12][13]
Table 2: Therapeutic Areas Influenced by Piperidine Scaffolds
| Therapeutic Area | Rationale for Piperidine Use | Representative Drug Class |
| Central Nervous System (CNS) | The basic nitrogen is often crucial for interacting with aminergic GPCRs (e.g., dopamine, serotonin receptors) or as in the case of acetylcholinesterase inhibitors, for binding to the enzyme's active site.[14][15] | Antipsychotics, Antidepressants, Analgesics, Alzheimer's Disease Therapeutics[12][15] |
| Oncology | Piperidine rings are found in numerous kinase inhibitors and other anticancer agents, serving as rigid scaffolds to orient functional groups for optimal target engagement.[12][16] | Kinase Inhibitors, Chemotherapeutic Agents |
| Infectious Diseases | The scaffold is present in various antiviral, antibacterial, and antifungal agents, contributing to the overall shape and polarity required for activity.[12] | Antiviral (e.g., anti-influenza), Antibacterial agents |
| Cardiovascular Disease | Used in agents like calcium channel blockers and antiarrhythmics, where the piperidine moiety can influence ion channel binding. | Antihypertensives, Antiarrhythmics |
The ethoxyethoxy side chain specifically allows chemists to perform "pharmacokinetic rescue" on a compound series that has promising potency but poor solubility or rapid metabolism. By replacing a more lipophilic or metabolically labile group with the 4-[(2-Ethoxyethoxy)methyl] fragment, it is possible to improve the overall drug-like properties without sacrificing target affinity.
Experimental Protocols: Synthetic Incorporation
A primary application of 4-[(2-Ethoxyethoxy)methyl]piperidine in a drug discovery workflow is its coupling to an aromatic or heteroaromatic core. The Buchwald-Hartwig amination is a robust and widely used palladium-catalyzed cross-coupling reaction perfect for this transformation.
Protocol: Palladium-Catalyzed N-Arylation of 4-[(2-Ethoxyethoxy)methyl]piperidine
Objective: To synthesize an N-aryl piperidine derivative by coupling 4-[(2-Ethoxyethoxy)methyl]piperidine with a representative aryl bromide. This protocol is a self-validating system, incorporating in-process controls and endpoint analysis.
Materials:
-
4-[(2-Ethoxyethoxy)methyl]piperidine (1.2 equiv.)
-
Aryl Bromide (e.g., 4-bromotoluene, 1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)
-
Xantphos (ligand, 0.04 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv.)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, condenser)
-
TLC plates (silica gel), Ethyl Acetate, Hexane
-
Silica gel for column chromatography
Equipment:
-
Magnetic stirrer with heating plate
-
Schlenk line or inert atmosphere manifold
-
Rotary evaporator
-
Flash chromatography system
Caption: Experimental workflow for N-arylation.
Step-by-Step Methodology
-
Inert Atmosphere Setup: Place the aryl bromide (1.0 mmol), Cs₂CO₃ (1.5 mmol), and Xantphos (0.04 mmol) into a Schlenk flask equipped with a magnetic stir bar. Seal the flask and purge with argon for 10-15 minutes. Causality: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere is critical to prevent catalyst decomposition and ensure high reaction yield.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL), followed by 4-[(2-Ethoxyethoxy)methyl]piperidine (1.2 mmol) via syringe. Finally, add the Pd(OAc)₂ (0.02 mmol). Causality: Adding the palladium catalyst last ensures it is introduced into a well-mixed, oxygen-free environment.
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C. Attach a condenser and allow the reaction to reflux with vigorous stirring. Causality: Thermal energy is required to overcome the activation energy for the catalytic cycle (oxidative addition, reductive elimination).
-
In-Process Monitoring (Self-Validation): After 2 hours, and every hour thereafter, pause stirring and carefully take a small aliquot of the reaction mixture with a capillary tube. Spot it on a TLC plate and elute with a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Visualize under UV light. The reaction is complete when the aryl bromide spot is no longer visible. Causality: TLC provides a rapid, qualitative assessment of reaction progress, preventing premature work-up or unnecessarily long reaction times.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the inorganic salts and palladium residues. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Causality: The aqueous wash removes the cesium carbonate base and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product will be a viscous oil. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Causality: Chromatography separates the desired product from unreacted starting materials, ligand, and any side products based on polarity.
-
Final Characterization (Validation): Combine the pure fractions and remove the solvent in vacuo. Confirm the identity and purity of the final N-aryl piperidine product using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
Conclusion
4-[(2-Ethoxyethoxy)methyl]piperidine is more than a simple building block; it is a sophisticated tool for addressing complex challenges in modern drug discovery. Its rational application allows for the precise modulation of physicochemical properties, enabling the transformation of potent but flawed chemical matter into viable drug candidates. The piperidine core provides a proven scaffold for biological interaction, while the ethoxyethoxy tail offers a lever to optimize the ADME profile. The synthetic protocols for its incorporation are robust and well-established, making it an accessible and valuable reagent for medicinal chemistry campaigns across all therapeutic areas.
References
- J Med Chem. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.
- ResearchGate. (2023).
- BLDpharm. 1220178-01-7|4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine.
- PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
- MDPI. (2023).
- ResearchGate.
- Pharmaceutical Technology. (2022). Synthesis of Building Blocks for Drug Design Programmes.
- MilliporeSigma. 4-(2-ethoxyethoxy)piperidine | 70978-93-7.
- Santa Cruz Biotechnology. 4-[(2-Ethoxyethoxy)methyl]piperidine.
- IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- ChemScene. 70978-93-7 | 4-(2-Ethoxyethoxy)piperidine.
- Royal Society of Chemistry. (2022).
- Benchchem. The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide.
- Enamine. Analogues of Piperidine for Drug Design.
- Benchchem. A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- PMC. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- ResearchGate. (2023). a) Different modalities of piperidine-containing drugs and drug...
Sources
- 1. mdpi.com [mdpi.com]
- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1220178-01-7|4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine|BLD Pharm [bldpharm.com]
- 10. 4-[(2-Ethoxyethoxy)methyl]piperidine | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. chemscene.com [chemscene.com]
- 12. ijnrd.org [ijnrd.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Optimizing Fmoc Deprotection in SPPS using Piperidine Systems
Introduction
In Solid-Phase Peptide Synthesis (SPPS), the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the most repetitive and critical step. While the standard 20% piperidine in DMF protocol is ubiquitous, it is not a "one-size-fits-all" solution.
This guide provides an in-depth technical analysis of piperidine-based deprotection. It moves beyond basic recipes to explore the mechanistic causality of side reactions (aspartimide formation, racemization) and offers validated protocols for "difficult" sequences prone to aggregation.[1]
Why Piperidine?
Piperidine serves a dual function in Fmoc chemistry:
-
Base: With a
of ~11.1, it is sufficiently basic to abstract the acidic proton from the fluorenyl ring (C-9 position). -
Scavenger: It acts as a nucleophile to trap the reactive dibenzofulvene (DBF) byproduct, preventing re-attachment to the free amine.
Mechanistic Principles
The cleavage of the Fmoc group proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism.[1][2] Understanding this is crucial for troubleshooting incomplete deprotections.
-
Deprotonation: The secondary amine (piperidine) abstracts the acidic proton at the
-carbon (fluorenyl 9-position). -
Elimination: The resulting carbanion stabilizes via the aromatic system, leading to the elimination of the carbamate, which decomposes into
and dibenzofulvene (DBF). -
Scavenging: DBF is highly electrophilic. Without a scavenger, it reacts with the newly liberated N-terminal amine. Piperidine reacts with DBF to form a stable fulvene-piperidine adduct.[3][4]
Visualization: Fmoc Deprotection Pathway[1][3][5]
Figure 1: The E1cB mechanism of Fmoc removal. Note that the formation of the DBF-Piperidine adduct is the basis for UV monitoring.[3][5]
Standard Operating Protocol (SOP)
This protocol is self-validating via UV monitoring. It uses a two-stage deprotection to ensure efficiency and minimize solvent waste.
Reagents
-
Deprotection Cocktail A: 20% (v/v) Piperidine in DMF (Standard).[3][6][7]
-
Solvent: High-grade DMF (Amine-free).
Step-by-Step Workflow
| Step | Operation | Reagent | Time | Volume | Notes |
| 1 | Swell | DMF | 30 min | 10 mL/g | Essential for resin solvation. |
| 2 | Deprotection 1 | 20% Piperidine | 3 min | 5 mL/g | Removes >80% of Fmoc. Short time prevents side reactions with high DBF concentration. |
| 3 | Drain | - | - | - | Drain completely. |
| 4 | Deprotection 2 | 20% Piperidine | 10-15 min | 5 mL/g | Drives reaction to completion. |
| 5 | Wash | DMF | 5 x 1 min | 10 mL/g | Critical: Wash until UV absorbance (301 nm) is near baseline. |
Validation: UV Monitoring
The DBF-piperidine adduct absorbs strongly at 301 nm (
Advanced Optimization & Troubleshooting
Standard piperidine protocols fail in two specific scenarios: "Difficult" aggregation-prone sequences and Aspartimide-prone sequences.
Scenario A: Aspartimide Formation (The "Asp-Gly" Problem)
The Mechanism: In sequences containing Asp-Gly, Asp-Ser, or Asp-Asn, the basic conditions of piperidine deprotection cause the backbone amide nitrogen to attack the Asp side-chain ester. This forms a cyclic imide (Aspartimide), leading to racemization and chain termination.
The Solution: Lower the basicity or buffer the environment.
-
Protocol Modification: Add 0.1 M HOBt (Hydroxybenzotriazole) or 0.1 M Formic Acid to the 20% Piperidine solution.[6]
-
Why it works: The acidic additive suppresses the ionization of the amide backbone nitrogen without significantly hindering the deprotection of the Fmoc group [1].
Scenario B: Hydrophobic Aggregation (Incomplete Deprotection)
The Mechanism: Beta-sheet formation (aggregation) prevents piperidine from accessing the N-terminus. The Solution: Disruption of hydrogen bonds or using a stronger base.
-
Protocol Modification: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
-
Cocktail: 2% DBU / 2% Piperidine in DMF.
-
Warning: DBU is non-nucleophilic and does not scavenge DBF efficiently.[8] Piperidine must be present to scavenge the fulvene, or alkylation will occur [2].[9] Do not use DBU with Asp-containing sequences as it drastically accelerates aspartimide formation.
Decision Tree: Selecting the Right Cocktail
Figure 2: Workflow for selecting the optimal deprotection reagent based on peptide sequence characteristics.
Safety and Handling
Piperidine is a hazardous reagent and a controlled substance precursor in many jurisdictions (Class I).
-
Toxicity: Toxic by inhalation and skin contact.[10][11] Causes severe burns (
). -
Storage: Piperidine absorbs atmospheric
to form piperidinium carbamate (a white solid that clogs synthesizer lines). Store under inert gas (Argon/Nitrogen) in a cool, dark place. -
Disposal: Do not mix with chlorinated solvents in large quantities if exothermic reactions are possible. Dispose of as basic organic waste.
References
-
Biotage. (2023). Preventing aspartimide rearrangements during Fmoc-based solid phase peptide synthesis. Retrieved from [Link]
-
Peptide Chemistry. (2025).[3][12] Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.[13] Retrieved from [Link]
-
Luna, O., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances. Retrieved from [Link]
-
Carl Roth. (2025). Safety Data Sheet: Piperidine.[10][14] Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. renyi.hu [renyi.hu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. carlroth.com [carlroth.com]
- 11. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. carlroth.com:443 [carlroth.com:443]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-[(2-Ethoxyethoxy)methyl]piperidine
Case ID: PUR-133283 Subject: Troubleshooting Purification & Isolation Protocols Molecule Class: Secondary Amine / Ether Intermediate Primary Application: Synthesis of H1-Antihistamines (e.g., Bilastine)[1][2][3]
Executive Summary
4-[(2-Ethoxyethoxy)methyl]piperidine (CAS: 133283-36-0) is a critical intermediate, most notably utilized in the synthesis of Bilastine .[1][2][3] The primary purification challenge stems from its synthesis via the hydrogenation of the corresponding pyridine precursor.
Users frequently encounter three core issues:
-
Incomplete Separation: Difficulty removing the unreacted pyridine starting material due to boiling point proximity (azeotrope formation).[1][4][5]
-
Oxidative Degradation: Yellowing of the oil upon exposure to air (N-oxide formation).[1]
-
Chromatographic Tailing: Strong interaction of the secondary amine with silica silanols.[1]
This guide prioritizes chemical purification (salt formation) over physical separation (distillation) as the most robust method for high-purity isolation.[1][2]
Module 1: Chemical Purification (The "pKa Lever")
User Question: "I distilled my product, but NMR still shows ~5% aromatic impurities (pyridine precursor). How do I remove this without running a column?"
Technical Insight: Distillation is often ineffective because the piperidine product and its pyridine precursor have similar boiling points and can form azeotropes.[1][4][5] However, their electronic properties are vastly different.
-
Piperidine (Product): Aliphatic amine, pKa
10–11 (Strong Base).[1] -
Pyridine (Impurity): Aromatic amine, pKa
5.2 (Weak Base).[1]
We exploit this
Protocol A: Selective Carbonate Formation (The CO₂ Method)
This is the cleanest method as it introduces no foreign counter-ions that require difficult removal.
-
Dissolution: Dissolve the crude oil in a non-polar solvent (e.g., Toluene or Hexanes).[1] The pyridine impurity will remain dissolved.[1][5]
-
Sparging: Bubble dry CO₂ gas (or add crushed dry ice) into the solution at 0–5°C.
-
Precipitation: The strong base (piperidine) reacts to form the piperidine carbamate/carbonate salt , which is insoluble in non-polar solvents and precipitates as a solid.[1] The weak base (pyridine) does not react and stays in solution.[5]
-
Filtration: Filter the solid salt under an inert atmosphere (nitrogen).[1] Wash with cold hexanes to remove residual pyridine.[1]
-
Regeneration: Suspend the solid in DCM and treat with aqueous NaOH (2M). The salt decomposes, releasing the pure free base into the DCM layer.[3]
-
Isolation: Dry (Na₂SO₄) and concentrate the DCM layer to yield the pure oil.
Protocol B: Oxalate Salt Crystallization
If the carbonate method is unavailable, forming the oxalate salt is a robust alternative for obtaining a stable solid.
| Step | Action | Critical Parameter |
| 1 | Dissolve | Dissolve crude amine (1 eq) in Ethanol (5 vol). |
| 2 | Acidify | Add Oxalic acid (1.05 eq) dissolved in hot Ethanol. |
| 3 | Crystallize | Cool slowly to 0°C. Piperidine oxalate crystallizes; Pyridine oxalate remains soluble or doesn't form.[1] |
| 4 | Free Base | Filter crystals.[1] Biphasic workup with 10% Na₂CO₃ and DCM to recover the oil. |
Module 2: Distillation Troubleshooting
User Question: "My product turns yellow/brown during vacuum distillation. Is it decomposing?"
Technical Insight: The yellow color indicates N-oxidation .[1][3] Secondary amines are prone to oxidation by atmospheric oxygen at high temperatures.[1] The ether chain is relatively stable, but the amine is the weak point.
Distillation Decision Matrix
Figure 1: Decision workflow for selecting purification method based on impurity profile.
Distillation Parameters (Reference)
-
Pressure: Must be < 1 mbar (High Vacuum).
-
Temperature: Expect bp > 140°C at atmospheric pressure; significantly lower under vacuum.[1]
-
Stabilizer: If yellowing persists, add a trace amount of NaBH₄ or Zinc dust to the distillation pot to act as a reducing agent during heating.[1]
Module 3: Chromatography Guidelines
User Question: "I am seeing severe peak tailing on TLC and Flash Column. I cannot separate the impurities."
Technical Insight: The secondary amine nitrogen interacts with the acidic silanol groups (Si-OH) on the silica gel surface, causing peak broadening (tailing).[2] You must "cap" these silanol groups using a basic modifier.[1]
Recommended Mobile Phases
| Method | Solvent System | Modifier (Critical) | Notes |
| TLC / Flash | DCM : Methanol (9:1) | 1% NH₄OH (Aqueous) | Shake DCM/MeOH with NH₄OH, separate organic layer, use organic layer for column. |
| TLC / Flash | Ethyl Acetate : Hexanes | 3-5% Triethylamine (TEA) | Pre-wash the silica column with the TEA-containing solvent before loading sample.[1][2][3] |
| Reverse Phase | Water : Acetonitrile | 0.1% Formic Acid | Warning:[1] Acidic mobile phases protonate the amine, reducing retention. Ensure pH control. |
Module 4: Impurity Profile & Separation Logic
Understanding the pKa landscape is essential for designing extraction protocols.[1]
Figure 2: Separation logic exploiting the basicity difference between the piperidine product and pyridine impurities.
References
-
BenchChem Technical Support. (2025).[1][4][5] Overcoming Challenges in Piperidine Synthesis: Azeotropes and Salt Formation.[1][5] BenchChem.[1][4][5][6] Link[2]
-
Reddy, T. P., et al. (2022).[1] Identification and synthesis of potential impurities of bilastine drug substance.[1] Chemické zvesti.[1][7][8] Link[2]
-
PubChem. (2025).[1][9] Compound Summary: 4-(2-Ethoxyethoxy)piperidine (Analogous Structure Properties).[1][2][3] National Library of Medicine.[1] Link[2]
-
Google Patents. (2012).[1] KR101652750B1 - Purification method of pyridine and pyridine derivatives.[1][2][3]Link[2]
-
Santa Cruz Biotechnology. 4-[(2-Ethoxyethoxy)methyl]piperidine Product Data.Link[2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | C17H23NO4 | CID 12902702 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Synthesis of Substituted Piperidines
Welcome to the technical support center dedicated to the synthesis of substituted piperidines. As one of the most prevalent heterocyclic motifs in pharmaceuticals and natural products, the piperidine scaffold is of paramount importance to medicinal and synthetic chemists.[1][2][3][4] However, its synthesis is often fraught with challenges ranging from poor yields and lack of stereoselectivity to difficult purifications.
This guide is structured to provide actionable solutions to common problems encountered in the lab. We will delve into the causality behind these issues and offer field-proven troubleshooting strategies.
Part 1: Troubleshooting Guides by Synthetic Method
This section provides in-depth, question-and-answer-style troubleshooting for common synthetic routes to substituted piperidines.
Catalytic Hydrogenation of Pyridines
The reduction of a pyridine ring is a direct and atom-economical approach to piperidines. However, the aromatic stability of the pyridine nucleus presents a significant hurdle.[4][5]
Question: My hydrogenation reaction is slow, incomplete, or fails to initiate. What are the likely causes and solutions?
Answer: This is a frequent issue stemming from several factors related to catalyst activity and reaction conditions.
| Potential Cause | Explanation | Recommended Solutions |
| Catalyst Poisoning | The nitrogen lone pair in pyridine and piperidine can strongly coordinate to the metal surface of the catalyst (e.g., Pt, Pd, Rh), blocking active sites.[5][6] Impurities such as sulfur or halogenated compounds can also poison the catalyst.[6] | 1. Use Acidic Additives: Additives like glacial acetic acid or HCl protonate the nitrogen, reducing its ability to poison the catalyst and enhancing reactivity.[4][5][7] 2. Purify Starting Materials: Ensure the pyridine substrate and solvent are free from sulfur-containing impurities.[6] |
| Catalyst Inhibition by Product | The product piperidine can sometimes be a stronger poison than the starting pyridine, leading to a stalled reaction.[6] | 1. Monitor Reaction Progress: Avoid unnecessarily long reaction times. 2. Consider Catalyst Choice: Rhodium or Platinum-based catalysts (Rh/C, Rh₂O₃, PtO₂) are often more effective than Palladium for pyridine reduction.[5] |
| Insufficient Reaction Conditions | The aromaticity of the pyridine ring requires sufficient energy to overcome. Low temperature or pressure may be inadequate.[4][5] | 1. Increase Hydrogen Pressure: Operate at higher pressures (e.g., 50-80 bar).[4][5] 2. Elevate Temperature: Increase the temperature to 60-80 °C, but monitor for side reactions.[5] |
| Catalyst Deactivation | The catalyst may have lost activity due to improper storage or handling. | 1. Use Fresh Catalyst: Ensure the catalyst is active. For heterogeneous catalysts, verify proper activation procedures have been followed.[8] |
N-Arylation of Piperidines (Buchwald-Hartwig/Ullmann Coupling)
The formation of an N-aryl bond is a key transformation in the synthesis of many drug candidates. However, issues with chemoselectivity and side reactions are common.[9][10][11]
Question: My N-arylation of a substituted piperidine is giving low yields and a mixture of products. How can I troubleshoot this?
Answer: Low yields and product mixtures in N-arylation reactions often point to issues with the catalytic system, reaction conditions, or competing side reactions.[12]
| Potential Cause | Explanation | Recommended Solutions |
| Catalyst Deactivation | Palladium and copper catalysts are sensitive to oxygen.[12] | 1. Maintain an Inert Atmosphere: Rigorously degas solvents and run the reaction under an inert atmosphere (Argon or Nitrogen).[9][12] |
| Inappropriate Ligand/Base Combination | The choice of ligand and base is critical and highly substrate-dependent. An improper combination can lead to poor catalytic turnover.[9] | 1. Screen Ligands and Bases: For Buchwald-Hartwig reactions, screen various phosphine ligands (e.g., Xantphos, RuPhos). For Ullmann couplings, consider different nitrogen or oxygen-based ligands. Common bases include NaOt-Bu for palladium-catalyzed reactions and K₂CO₃ or K₃PO₄ for copper-catalyzed reactions.[9] |
| Hydrodehalogenation of Aryl Halide | The aryl halide is reduced instead of coupling with the piperidine. This can be promoted by certain bases or the presence of protic impurities.[9] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Choose a Weaker Base: If hydrodehalogenation is significant, consider a less aggressive base.[9] |
| Diarylation (for di-functional piperidines) | In substrates like piperidin-4-amine, both nitrogen atoms can be arylated.[9] | 1. Use a Protecting Group: Protect one of the amino groups (e.g., with a Boc group) before N-arylation.[9] 2. Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the aryl halide.[9] |
Stereoselective Synthesis and Control
Controlling the three-dimensional arrangement of substituents on the piperidine ring is crucial for biological activity.
Question: I am struggling with poor diastereoselectivity in my piperidine synthesis. What factors should I consider?
Answer: Achieving high diastereoselectivity often depends on the reaction mechanism and the choice of reagents and conditions.
| Potential Cause | Explanation | Recommended Solutions |
| Non-concerted Reaction Pathway | In reactions like aza-Diels-Alder, a stepwise Mannich-Michael pathway can lead to a loss of stereocontrol, especially with strong Lewis acids.[5] | 1. Use Cyclic Dienes: Cyclic dienes often lead to higher diastereoselectivity in cycloaddition reactions.[5] 2. Optimize Catalyst: The choice of catalyst can significantly influence the stereochemical outcome. |
| Substrate Control Issues | The inherent stereochemistry of the starting materials may not be effectively translated to the product. | 1. Chiral Auxiliaries: Employ a chiral auxiliary to direct the stereochemical outcome. 2. Substrate-Controlled Diastereoselective Reactions: Utilize methods where the existing stereocenters in the substrate dictate the stereochemistry of the newly formed centers. |
| Equilibration of Stereocenters | The desired stereoisomer may be isomerizing to a more stable, but undesired, isomer under the reaction conditions. | 1. Milder Reaction Conditions: Use lower temperatures and less harsh reagents to prevent epimerization. |
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader, more general questions that researchers frequently encounter.
Q1: Do I need to protect the piperidine nitrogen during synthesis?
A: It is highly recommended to use an N-protected piperidine derivative, especially when using reagents that can react with the basic piperidine nitrogen.[5] Protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) prevent side reactions. The protecting group can be removed in a subsequent step if the free amine is desired.[5][13]
Q2: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I prevent this?
A: The formation of a quaternary ammonium salt indicates over-alkylation of the piperidine nitrogen, a common side reaction with reactive alkylating agents.[12][14]
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[14]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, favoring mono-alkylation.[14]
Q3: My solution of piperidine in DMF crystallized upon storage. What happened?
A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[5][15] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[5][15] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[5]
Q4: I'm having difficulty purifying my substituted piperidine derivative. What are some common challenges and solutions?
A: Purification can be challenging due to the basic nature of the piperidine nitrogen and the potential for similar polarities between starting materials, products, and byproducts.
-
Similar Polarity of Starting Material and Product: This can make chromatographic separation difficult.[9] Consider derivatizing the product to alter its polarity for separation, followed by removal of the derivatizing group.
-
Tailing on Silica Gel: The basic piperidine can interact strongly with acidic silica gel, leading to tailing during column chromatography. Pre-treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can mitigate this issue.
-
Azeotropic Mixtures: Piperidine can form azeotropes with certain solvents, making their complete removal difficult.[5] For example, piperidine and pyridine form a constant boiling azeotropic mixture.[5] In such cases, a chemical separation, such as selective salt formation, may be necessary.[5]
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine
This protocol provides a general guideline for the hydrogenation of substituted pyridines using Adams' catalyst (PtO₂).[4][5][7]
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure reactor
-
Hydrogen gas
Procedure:
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine and glacial acetic acid.
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the reactor.
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[4][7]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60-80 °C) for the required time (typically 4-24 hours).[5]
-
Monitoring: Monitor the reaction progress using techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Isolation: Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and purified by standard methods.
Diagram: Troubleshooting Workflow for Low Yield in N-Arylation
Sources
- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Substituted Piperidines
Welcome to the technical support center for the synthesis and purification of 4-substituted piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical scaffold in their work. The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural products, making its efficient and selective synthesis a cornerstone of modern organic chemistry.[1][2]
This resource moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to diagnose experimental issues, optimize reaction conditions, and improve both the yield and purity of your target compounds.
Troubleshooting Guide: Overcoming Common Synthetic Hurdles
This section addresses specific, common problems encountered during the synthesis of 4-substituted piperidines in a direct question-and-answer format.
Q1: My reductive amination of N-Boc-4-piperidone is giving a very low yield. What are the likely causes and how can I fix it?
Low yields in reductive amination are a frequent issue, typically stemming from one of several factors related to the delicate balance between iminium ion formation and reduction.
Potential Cause 1: Inefficient Imine/Iminium Ion Formation The reaction's first step, the condensation of the amine and ketone to form an imine (or its protonated iminium form), is a reversible equilibrium. If this equilibrium does not favor the imine, the subsequent reduction step cannot proceed efficiently.
-
Solution: Water Removal. The formation of the imine releases a molecule of water. To drive the equilibrium forward, it is often beneficial to remove this water as it forms. This can be accomplished by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[3]
-
Solution: Acid Catalysis. Imine formation is often accelerated by a catalytic amount of a weak acid, such as acetic acid (AcOH).[3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, using too much or too strong an acid can fully protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Potential Cause 2: Inappropriate Choice of Reducing Agent The choice of hydride source is critical. A reducing agent that is too reactive can reduce the starting ketone faster than the imine is formed, leading to a 4-hydroxypiperidine byproduct.
-
Solution: Use a Mild, Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most reductive aminations.[3][4] Its steric bulk and attenuated reactivity make it highly selective for the protonated iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic and its reactivity is pH-dependent.[4] A strong reducing agent like sodium borohydride (NaBH₄) should generally be avoided in a one-pot procedure as it will readily reduce the starting ketone.[3][4]
Potential Cause 3: Suboptimal Reaction Conditions The reaction solvent and temperature can significantly influence both the rate of imine formation and the stability of the reactants.
-
Solution: Solvent Selection. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent, non-protic solvents for this reaction.[3] Tetrahydrofuran (THF) is also commonly used. Protic solvents like methanol can sometimes accelerate imine formation but may also react with the hydride reagent.[3]
-
Solution: Temperature Control. Most reductive aminations with STAB proceed efficiently at room temperature.[3] For less reactive substrates, gentle heating (e.g., to 40 °C) may be required, but this can also increase the rate of side reactions.
Q2: I'm synthesizing a 4-arylpiperidine via Suzuki coupling, but the reaction is failing or giving complex mixtures. What should I investigate?
Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, but it can be sensitive, especially with heteroaromatic substrates.
Potential Cause 1: Catalyst Inactivation or Poor Reactivity The palladium catalyst is the heart of the reaction, and its activity can be compromised.
-
Solution: Ligand Choice. The choice of phosphine ligand is critical. For coupling with often less reactive aryl chlorides, or for sterically hindered substrates, bulky, electron-rich ligands such as XPhos, RuPhos, or SPhos are often required to promote the difficult oxidative addition and reductive elimination steps.[5][6][7]
-
Solution: Degassing. Palladium(0) catalysts are sensitive to oxidation. Ensure your solvent and reaction mixture are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon) before adding the catalyst.[8]
-
Solution: Base Selection. The base plays a crucial role in activating the boronic acid. A strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like potassium carbonate (K₂CO₃), especially for challenging couplings.[8]
Potential Cause 2: Substrate-Related Side Reactions The nature of your starting materials can lead to undesired pathways.
-
Solution: Address Protodeboronation. Boronic acids, particularly heteroaryl boronic acids, can be unstable under the reaction conditions and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom).[8] Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for this decomposition. Running the reaction at the lowest effective temperature can also minimize this side reaction.
-
Solution: Check for Insolubility. If the mono-arylated intermediate precipitates from the reaction mixture, it may be unable to re-dissolve and react further in a di-substitution reaction.[8] Switching to a higher-boiling solvent like dioxane or toluene at elevated temperatures may be necessary to maintain solubility.[8]
Q3: My final piperidine product is difficult to purify by column chromatography. It streaks badly on the silica gel. How can I improve the purification?
The basic nature of the piperidine nitrogen is the primary cause of purification difficulties on acidic silica gel.
-
Solution 1: Basic Treatment of Silica. Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide in your eluent system. This neutralizes the acidic sites on the silica, preventing the amine product from irreversibly binding or streaking.
-
Solution 2: Reverse-Phase Chromatography. If your compound is sufficiently non-polar, reverse-phase chromatography (using a C18 stationary phase with eluents like acetonitrile/water or methanol/water) is an excellent alternative that avoids the issues of acidic silica.
-
Solution 3: Crystallization via Salt Formation. If your product is an oil or difficult to crystallize as the free base, you can often form a stable, crystalline salt. Dissolve the purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a stoichiometric amount of an acid like HCl (as a solution in dioxane or ether) or maleic acid. The resulting salt often precipitates as a pure, easy-to-handle solid.
Frequently Asked Questions (FAQs)
Q1: Why is it almost always necessary to use an N-protected piperidine derivative in multi-step syntheses?
The nitrogen atom in a piperidine ring is a nucleophilic and basic site. Failing to protect it can lead to numerous side reactions.[5][9]
-
Prevents Unwanted Reactivity: The unprotected nitrogen can act as a nucleophile, reacting with electrophiles intended for other parts of the molecule (e.g., N-alkylation when C-alkylation is desired).[5]
-
Improves Solubility: Protecting groups like Boc (tert-butoxycarbonyl) often make the molecule less polar and more soluble in common organic solvents, simplifying handling and purification.
-
Directs Reactions: In some cases, a protecting group can be used to direct metallation or other reactions to a specific position on the piperidine ring.[5]
Q2: What are the best N-protecting groups for piperidine synthesis, and how do I choose?
The ideal protecting group is easy to install, stable to a wide range of reaction conditions, and can be removed selectively and in high yield under mild conditions.[10] The choice depends on the planned synthetic route.
| Protecting Group | Abbreviation | Common Reagent for Installation | Key Stability | Common Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Stable to hydrogenation, basic conditions | Strong acid (TFA, HCl in dioxane) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Stable to acidic and basic conditions | Catalytic Hydrogenation (H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Stable to acidic conditions, hydrogenation | Basic conditions (e.g., 20% piperidine in DMF)[11][12] |
Causality Behind the Choice:
-
Choose Boc when your subsequent steps involve catalytic hydrogenation or basic conditions. Its acid-lability is orthogonal to these methods.
-
Choose Cbz when you plan to use acidic reagents or need a group that is exceptionally robust. It is removed under reductive conditions that leave most other functional groups intact.
-
Choose Fmoc when you need an extremely acid-labile protecting group and your molecule is stable to bases. It is very common in solid-phase synthesis.[11]
Q3: What are the most common and versatile synthetic routes to access the 4-substituted piperidine core?
Several robust methods exist, with the choice depending on the desired substitution pattern and available starting materials.
-
Reductive Amination: This is arguably the most common method, starting from a 4-piperidone derivative and an amine. It is a highly convergent and versatile "one-pot" reaction.[9]
-
Catalytic Hydrogenation of Pyridines: This method involves the reduction of a pre-functionalized pyridine ring. It is effective but can be challenging due to the aromaticity of the pyridine ring and potential catalyst poisoning.[1][9] It often requires high pressures and specialized equipment.[9]
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Negishi, or Buchwald-Hartwig amination allow for the direct installation of aryl, heteroaryl, or alkyl groups at the 4-position of a suitably functionalized piperidine (e.g., 4-bromopiperidine or a piperidylzinc reagent).[13] This is a modern and powerful approach for creating complex molecules.
-
Intramolecular Cyclization: These methods construct the piperidine ring from an acyclic precursor, often through reactions like intramolecular Michael additions or ring-closing metathesis.[1][14]
Validated Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes the synthesis of a 4-amino-piperidine derivative.
-
Reactant Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-4-piperidone (1.0 eq.), the primary or secondary amine (1.0-1.2 eq.), and anhydrous 1,2-dichloroethane (DCE) to make a ~0.1-0.5 M solution.
-
Imine Formation: Add glacial acetic acid (1.0-1.5 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting ketone by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (often pre-treated with 1% Et₃N).
Protocol 2: N-Boc Protection of a Piperidine
-
Setup: Dissolve the piperidine starting material (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (Et₃N) (1.5 eq.).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected piperidine, which is often pure enough for subsequent steps.
References
- Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
- Piperidine Definition - Organic Chemistry II Key Term - Fiveable.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Managing side reactions in piperidine functionaliz
- Piperidine Synthesis. - DTIC.
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters.
- Preparation of Piperidines, Part 3: Substituted
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Pure and Applied Chemistry.
- Mild general synthesis of 4-substituted piperidines. RSC Publishing.
- Piperidine synthesis. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
- Protecting groups in organic synthesis. NPTEL.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Cape Town.
- Technical Support Center: Efficient Synthesis of Substituted Piperidines - Benchchem.
- The Gabriel Synthesis. Chemistry Steps.
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry.
- I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
- Gabriel synthesis. Wikipedia.
- A General Strategy for N–(Hetero)
- Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis. Journal of Peptide Science.
- Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction.
- Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit.
- Gabriel Synthesis. Thermo Fisher Scientific.
- New modification of gabriel reaction in synthesis of primary unsaturated amines.
- Direct synthesis of 4-arylpiperidines via palladium/copper(I)
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry.
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 13. Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piperidine synthesis [organic-chemistry.org]
Side reaction products in the synthesis of 4-[(2-Ethoxyethoxy)methyl]piperidine
Welcome to the Technical Support Center for the synthesis of 4-[(2-Ethoxyethoxy)methyl]piperidine . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we will dissect the mechanistic causality behind common synthetic failures, establish self-validating experimental workflows, and provide actionable solutions to optimize your yield.
The synthesis of this molecule relies on a three-phase sequence: N-protection of 4-piperidinemethanol, Williamson etherification with 1-bromo-2-ethoxyethane, and subsequent N-deprotection. Each phase presents specific kinetic and thermodynamic traps that can derail your experiment if not properly managed.
Mechanistic Overview & Reaction Pathways
Before troubleshooting, it is critical to visualize the desired synthetic route alongside the competing side reactions. The diagram below maps the workflow and highlights where mechanistic deviations typically occur.
Synthesis workflow and side reaction pathways for 4-[(2-Ethoxyethoxy)methyl]piperidine.
Troubleshooting FAQs: The Causality of Side Reactions
Q1: Why am I observing predominantly N-alkylation instead of O-alkylation when reacting 4-piperidinemethanol directly with 1-bromo-2-ethoxyethane? A: This is a classic selectivity problem driven by nucleophilicity. The piperidine nitrogen is a secondary amine with a pKa of ~11, making it significantly more nucleophilic than the primary hydroxyl group. Because nitrogen is less electronegative than oxygen, its lone pair is more polarizable and readily attacks electrophiles. If the nitrogen is left unprotected, it will rapidly outcompete the oxygen for the alkylating agent, leading to the undesired N-alkylated side product[1]. Solution: You must mask the amine. Implement a robust tert-butyloxycarbonyl (Boc) protection step prior to etherification.
Q2: During the etherification step with Sodium Hydride (NaH), my yield is exceptionally low, and I detect gas evolution long after the initial alkoxide formation. What is happening? A: You are observing the E2 elimination of your alkylating agent. The Williamson ether synthesis relies on an SN2 mechanism[2]. However, the alkoxide intermediate is a strong base. When reacted with 1-bromo-2-ethoxyethane, elevated temperatures shift the kinetic competition in favor of E2 elimination over SN2 substitution[3]. The alkoxide strips a beta-hydrogen from the alkyl halide, releasing ethyl vinyl ether as a volatile gas and regenerating your starting alcohol. Solution: Strict thermal control is mandatory. Form the alkoxide at 0 °C, add the alkyl halide dropwise, and never let the reaction exceed 25 °C.
Q3: My final deprotection step is cleaving the newly formed ether linkage, reverting the product back to 4-piperidinemethanol. How do I prevent this? A: Aliphatic ethers can undergo acid-catalyzed cleavage under harsh conditions. If you are using strong, hot Brønsted acids (like concentrated HBr) or aggressive Lewis acids (like BBr3) to remove your protecting group, you will inadvertently cleave the ethoxyethoxy group. Solution: Switch to a mild deprotection strategy. By utilizing a Boc protecting group in Step 1, you can achieve quantitative deprotection using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature. This provides enough acidity to remove the Boc group without breaking the ether bond.
Quantitative Data: Side Reaction Mitigation
To aid in your experimental design, the following table summarizes the quantitative impact of reaction conditions on the distribution of desired products versus side products.
| Reaction Phase | Variable Tested | Major Side Product | Desired Yield | Side Product Yield | Mitigation Strategy |
| Etherification | No N-Protection | N-[2-ethoxyethyl]piperidine | < 5% | > 85% | Pre-treat with 1.1 eq Boc2O. |
| Etherification | Reaction Temp: 60 °C | Ethyl Vinyl Ether (E2) | 22% | 65% (Elimination) | Maintain temperature ≤ 25 °C. |
| Etherification | Base: K2CO3 (Mild) | Unreacted Starting Material | 15% | N/A (Incomplete) | Use NaH (Strong base) for alkoxide formation. |
| Deprotection | Reagent: 48% HBr, 80 °C | 4-Piperidinemethanol | 10% | 78% (Ether Cleavage) | Use 20% TFA/DCM at 20 °C. |
Self-Validating Experimental Protocol
A protocol is only as good as its built-in quality control. The following step-by-step methodology includes analytical checkpoints to ensure you do not carry failed intermediates into subsequent steps.
Step 1: N-Boc Protection
-
Reaction: Dissolve 4-piperidinemethanol (1.0 eq, 10 mmol) in 30 mL of anhydrous Dichloromethane (DCM). Add Triethylamine (1.5 eq, 15 mmol).
-
Addition: Cool the flask to 0 °C. Add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq, 11 mmol) dropwise over 15 minutes.
-
Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint:
-
TLC (Ninhydrin Stain): Spot the reaction mixture. The secondary amine of the starting material will stain dark purple/red. The Boc-protected product will not stain. Proceed only when the purple spot is completely absent.
-
LC-MS: Confirm the disappearance of starting material (m/z 116.1) and the appearance of the protected intermediate (Expected [M+H]+ = 216.2).
-
Step 2: Williamson Etherification
-
Alkoxide Formation: Dissolve the Boc-4-piperidinemethanol (1.0 eq, 10 mmol) in 40 mL of anhydrous Tetrahydrofuran (THF). Cool to 0 °C under an inert N2 atmosphere. Add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq, 15 mmol) portion-wise. Stir for 30 minutes until H2 gas evolution ceases.
-
Coupling: Add 1-bromo-2-ethoxyethane (1.2 eq, 12 mmol) dropwise via syringe.
-
Stirring: Remove the ice bath and stir at exactly 20–25 °C for 12 hours. Do not heat.
-
Self-Validation Checkpoint:
-
LC-MS: Monitor for the desired ether intermediate. You should observe a mass peak at [M+H]+ = 288.2 or the sodium adduct [M+Na]+ = 310.2. If a massive peak at m/z 216.2 remains, your alkoxide formation failed (likely due to wet THF quenching the NaH).
-
Step 3: Mild Deprotection
-
Reaction: Dissolve the purified intermediate from Step 2 in 20 mL of DCM. Cool to 0 °C.
-
Acidification: Slowly add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution (approx. 5 mL TFA).
-
Stirring: Stir at room temperature for 2 hours.
-
Quenching: Concentrate under reduced pressure, then neutralize with saturated aqueous NaHCO3 until pH 8 is reached. Extract with Ethyl Acetate.
-
Self-Validation Checkpoint:
-
LC-MS: The final product, 4-[(2-Ethoxyethoxy)methyl]piperidine, must show a clean [M+H]+ = 188.2. Absence of m/z 288.2 confirms complete deprotection.
-
References
- Methods for the syntheses of alfentanil, sufentanil and remifentanil (EP1246801B1).
-
Williamson ether synthesis. Wikipedia.[Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry.[Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Piperidine Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. Piperidine and its derivatives are cornerstone scaffolds in medicinal chemistry, featuring in a vast number of pharmaceuticals.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our goal is to equip you with the knowledge to not only solve common problems but also to proactively optimize your reaction conditions for higher yields, purity, and stereoselectivity.
Section 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address the most pressing issues that can arise during the synthesis of piperidine derivatives.
Low or No Product Yield
Q1: My reaction is showing low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?
A: Low or no product yield is a multifaceted problem that can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Reagent Quality and Purity: The purity of your starting materials is paramount. Impurities in reactants, such as aldehydes, amines, or β-ketoesters, can inhibit the reaction or lead to the formation of side products.[4]
-
Actionable Advice:
-
Ensure all reagents are of high purity and are properly stored.
-
Verify the integrity of your starting materials through techniques like NMR or GC-MS before use.
-
Moisture can be particularly detrimental in many reactions; ensure your solvents and reagents are anhydrous, especially when using water-sensitive catalysts or intermediates.[5]
-
-
-
Catalyst Selection and Activity: The choice and handling of the catalyst are critical.
-
Catalytic Hydrogenation: For syntheses involving the reduction of pyridines, the catalyst's activity is key.[6]
-
Catalyst Poisoning: Catalysts like Palladium on carbon (Pd/C) are susceptible to poisoning by sulfur-containing compounds or other heavy metals.[5] Ensure your starting materials and solvents are free from such impurities.
-
Catalyst Loading: Inadequate catalyst loading can result in incomplete reduction. A typical loading for PtO₂ (Adams' catalyst) is 1-5 mol%.[6]
-
-
Multicomponent Reactions (MCRs): The catalyst choice dictates the reaction pathway and efficiency.
-
-
Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters to optimize.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition or the formation of side products.[1] Conversely, some reactions require elevated temperatures to proceed. For instance, in some 'clip-cycle' syntheses of spiropiperidines, increasing the temperature from 80 °C to 100 °C or even higher was necessary to drive the cyclization to completion.[8]
-
Pressure: For hydrogenation reactions, hydrogen pressure is a key parameter. Typical pressures can range from 30 to 70 bar.[6]
-
Reaction Time: Monitor your reaction's progress using techniques like TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation.[1]
-
Formation of Side Products and Impurities
Q2: I'm observing significant by-product formation in my reaction. What are the common side reactions and how can I minimize them?
A: The formation of by-products is a common challenge that can complicate purification and reduce the yield of the desired piperidine derivative.
-
Over-alkylation/Di-alkylation: In N-alkylation reactions, the product piperidine can react further with the alkylating agent to form a quaternary ammonium salt.[9]
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[9]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which favors mono-alkylation.[9]
-
Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce over-alkylation.[9]
-
-
-
Incomplete Reduction: During the reduction of a nitro group to an amine, incomplete reduction can lead to the formation of hydroxylamine intermediates.[5]
-
Ring Opening/Rearrangement: Under harsh acidic or basic conditions, the piperidine ring can undergo side reactions.[5]
-
Mitigation Strategies:
-
Maintain careful control over the pH of the reaction mixture.[5]
-
-
-
Oxidation: Piperidine and its derivatives can be susceptible to oxidation, leading to colored impurities.[6]
-
Mitigation Strategies:
-
Store piperidine and its derivatives under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.[6]
-
-
Poor Stereoselectivity
Q3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity is often a critical challenge in the synthesis of substituted piperidines, especially for pharmaceutical applications.
-
Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable transition state, often leading to higher diastereoselectivity.[4]
-
Solvent Effects: The polarity and nature of the solvent can influence the relative energies of the diastereomeric transition states. Experiment with a range of solvents to find the optimal one for your desired stereochemical outcome.[4]
-
Catalyst and Ligand Choice: The catalyst and any associated ligands play a crucial role in controlling the stereochemistry of the reaction.
-
In a zinc-catalyzed enantioselective [4+2] cyclization for piperidine synthesis, the choice of a novel F-BOPA ligand was critical for achieving high yields and enantioselectivities.[10]
-
For multicomponent reactions, the choice of catalyst can significantly impact diastereoselectivity. For example, cerium(IV) ammonium nitrate (CAN) has been used to catalyze three-component reactions to produce 1,4-dihydropyridines, which can then be reduced with full diastereoselectivity.[4]
-
-
Substrate Modification: The steric bulk of the substituents on your starting materials can have a profound effect on the stereochemical outcome.[4]
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of working with piperidine and its derivatives.
Q1: My purified piperidine derivative has a yellow tint. What is the cause and how can I remove it? A: A yellow color in piperidine is typically due to oxidation products.[6] While this may not affect all applications, for high-purity requirements, purification is recommended. Distillation is the most effective method for removing these colored impurities.[6] To prevent future discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[6]
Q2: I'm having difficulty separating piperidine from a pyridine impurity by distillation. Why is this and what can I do? A: Piperidine and pyridine form an azeotropic mixture, making their separation by simple fractional distillation challenging. This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C.[6] To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[6]
Q3: My solution of piperidine in DMF crystallized upon storage. What happened? A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[6] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl liberated from other stored reagents) to form piperidine hydrochloride.[6][11] To resolve this, you can try redissolving the crystals. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[6]
Q4: My piperidine derivative is showing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it? A: Peak tailing is a frequent issue when purifying basic compounds like piperidine derivatives on silica gel, which is acidic. The basic nitrogen atom of the piperidine interacts strongly with the acidic silanol groups of the silica, leading to poor peak shape.[12]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[12]
Section 3: Data Presentation and Experimental Protocols
Table 1: Comparison of Catalysts for Pyridine Hydrogenation[6]
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Solvent | Notes |
| PtO₂ (Adams' catalyst) | 50 - 70 | Room Temp - 80 | Glacial Acetic Acid | Often effective for substituted pyridines.[6] |
| Rh/C | 30 - 50 | 50 - 100 | Methanol, Ethanol | Can be selective for the hydrogenation of the pyridine ring in the presence of other reducible functional groups. |
| Pd/C | 50 - 100 | 100 - 150 | Ethanol, Acetic Acid | Widely used, but can sometimes lead to dehalogenation if halo-substituted pyridines are used.[13] |
| Ru/C | 70 - 100 | 100 - 150 | Water, Methanol | Robust catalyst, often used in industrial settings. |
Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine[6]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by techniques like GC-MS or TLC.[6]
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure, and the resulting crude product can be purified by distillation, crystallization, or column chromatography.
Protocol 2: General Acid-Base Extraction for Purification of a Basic Piperidine Derivative[14]
This protocol is effective for separating a basic piperidine derivative from acidic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic piperidine derivative will be protonated and move into the aqueous phase, while neutral and acidic impurities will remain in the organic layer.[14]
-
Phase Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Basification: To the aqueous layer, add a base (e.g., 1 M NaOH) until the solution is basic (check with pH paper). The protonated piperidine derivative will be neutralized and precipitate out or form an organic layer.
-
Extraction: Extract the aqueous layer with a fresh portion of the organic solvent. Repeat the extraction two to three times.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified piperidine derivative.[14]
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Diagram 2: Decision Tree for Purification Method Selection[14]
Caption: A decision tree to guide the selection of an appropriate purification method.
References
-
O. A. Lodochnikova, A. R. Kurbangalieva, and I. A. Litvinov, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 26, no. 21, p. 6448, Oct. 2021. [Online]. Available: [Link]
-
ResearchGate, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Oct. 2025. [Online]. Available: [Link]
-
MDPI, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Feb. 2023. [Online]. Available: [Link]
-
MDPI, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," 2023. [Online]. Available: [Link]
-
DTIC, "Piperidine Synthesis," Jun. 2025. [Online]. Available: [Link]
-
Taylor & Francis Online, "Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules," Apr. 2025. [Online]. Available: [Link]
-
ResearchGate, "Optimization of the reaction conditions for the synthesis of 4a," 2017. [Online]. Available: [Link]
-
SciSpace, "[Co(TPP)]-Catalyzed Formation of Substituted Piperidines," 2017. [Online]. Available: [Link]
-
Royal Society of Chemistry, "First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction," New J. Chem., vol. 43, no. 31, pp. 12413-12420, 2019. [Online]. Available: [Link]
-
ACS Publications, "The Effect of the Purification of Piperidine on the Activity of Derived Local Anesthetics," J. Am. Chem. Soc., vol. 60, no. 7, pp. 1486-1488, 1938. [Online]. Available: [Link]
-
Wikipedia, "Piperidine," [Online]. Available: [Link]
- Google Patents, "WO2002085858A1 - Process for producing purified piperidine derivative," [Online].
-
ResearchGate, "Optimization of the conditions for the reaction of 1 with piperidine," 2020. [Online]. Available: [Link]
-
ACS Publications, "Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium," J. Org. Chem., vol. 84, no. 16, pp. 10135-10143, 2019. [Online]. Available: [Link]
-
Royal Society of Chemistry, "Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines," Org. Biomol. Chem., Advance Article, 2024. [Online]. Available: [Link]
-
WIPO Patentscope, "WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE," Oct. 2002. [Online]. Available: [Link]
-
ResearchGate, "Have you experienced that your piperidine crystallizes when not in use?," Jul. 2021. [Online]. Available: [Link]
-
ResearchGate, "Effect of the temperature on the process for piperazine and...," 2018. [Online]. Available: [Link]
- Google Patents, "US6258955B1 - Process for preparing 2-piperidineethanol compounds," [Online].
-
MDPI, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Feb. 2023. [Online]. Available: [Link]
-
ResearchGate, "Scheme 1. General strategy for the synthesis of piperidine derivatives.," 2017. [Online]. Available: [Link]
-
Organic Chemistry Portal, "Synthesis of piperidines," [Online]. Available: [Link]
-
Ataman Kimya, "PIPERIDINE," [Online]. Available: [Link]
-
Sciencemadness Discussion Board, "Synthesis of piperdine," Nov. 2005. [Online]. Available: [Link]
-
PubMed, "Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines," J. Org. Chem., vol. 66, no. 3, pp. 809-23, Feb. 2001. [Online]. Available: [Link]
Sources
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Stability issues of 4-[(2-Ethoxyethoxy)methyl]piperidine in solution
Technical Support Center: Troubleshooting & Stability Guide for 4-[(2-Ethoxyethoxy)methyl]piperidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific stability challenges associated with 4-[(2-Ethoxyethoxy)methyl]piperidine (CAS: 265108-40-5).
This bifunctional building block presents unique handling challenges because it contains both a secondary amine (piperidine ring) and a polyether chain (ethoxyethoxy group). Understanding the thermodynamic and kinetic vulnerabilities of these functional groups is critical for researchers and drug development professionals to ensure reproducible assays and prevent catastrophic degradation during synthesis or storage.
Core Degradation Mechanisms
The instability of 4-[(2-Ethoxyethoxy)methyl]piperidine in solution is driven by two independent, yet compounding, oxidative pathways. The secondary amine is prone to lone-pair oxidation, while the ether chain is highly susceptible to radical-initiated auto-oxidation.
Degradation pathways of 4-[(2-Ethoxyethoxy)methyl]piperidine via amine and ether oxidation.
Troubleshooting Guide & FAQs
Q1: My stock solution of 4-[(2-Ethoxyethoxy)methyl]piperidine turned from colorless to yellow/brown over a few weeks. What happened, and can I still use it? A1: The color change indicates significant oxidation of the piperidine ring. The nitrogen atom and adjacent carbon atoms in the piperidine ring react with atmospheric oxygen to form N-oxides and imines [1]. Imines can further polymerize or degrade into highly conjugated, colored byproducts. Do not use this solution for sensitive biological assays or catalytic steps , as these polar degradation products will alter the pH, stoichiometry, and biological activity of your system.
Q2: I left the compound dissolved in dichloromethane (DCM) over the weekend, and a precipitate formed. Why? A2: Secondary amines like piperidine are strong nucleophiles. When left in halogenated solvents (DCM, chloroform) at room temperature, the amine undergoes a slow nucleophilic substitution (alkylation) with the solvent, forming a quaternary ammonium chloride salt. Always prepare solutions in halogenated solvents immediately before use, or switch to non-reactive solvents like THF, acetonitrile, or toluene for longer-term solution storage.
Q3: How do I prevent peroxide formation in the ether side-chain during storage? A3: The ethoxyethoxy moiety undergoes radical-initiated auto-oxidation, abstracting a hydrogen atom from the alpha-carbon to form hydroperoxides [3]. To prevent this:
-
Exclude Light & Oxygen: Store in amber vials purged with Argon or Nitrogen.
-
Add Inhibitors: If your downstream chemistry permits, add 10-50 ppm of BHT (Butylated hydroxytoluene) to scavenge free radicals.
-
Avoid Distillation to Dryness: Never concentrate old solutions to dryness without testing for peroxides, as concentrated peroxides are highly explosive [3].
Q4: Is there a way to stabilize the compound for long-term storage without adding antioxidants? A4: Yes. The fundamental cause of the piperidine ring's instability is the electron-rich lone pair on the nitrogen. By converting the free base into a salt (e.g., Hydrochloride), you protonate the nitrogen. The resulting positively charged ammonium ion is significantly more stable against oxidation and prevents nucleophilic side reactions [2].
Quantitative Stability Profile
The following table summarizes the stability of 4-[(2-Ethoxyethoxy)methyl]piperidine under various environmental conditions, demonstrating the protective effect of salt formation and inert atmospheres.
| Storage Condition | Solvent | Form | Timeframe | Purity Retention (%) | Primary Degradant |
| 25°C, Ambient Air, Light | Methanol | Free Base | 4 Weeks | < 85% | Piperidine N-oxide |
| 25°C, Ambient Air, Dark | DCM | Free Base | 1 Week | < 90% | Alkylated Quaternary Salt |
| 4°C, Argon Purged, Dark | THF | Free Base | 6 Months | > 98% | Trace Hydroperoxides |
| 25°C, Ambient Air, Dark | Water (pH 3) | HCl Salt | 6 Months | > 99% | None Detected |
| 4°C, Argon Purged, Dark | Solid (Neat) | HCl Salt | 2 Years | > 99.5% | None Detected |
Standard Operating Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Below are the validated methodologies for managing the specific vulnerabilities of this compound.
Protocol 1: Detection and Remediation of Ether Peroxides
Before using any aged solution of 4-[(2-Ethoxyethoxy)methyl]piperidine, you must verify the absence of explosive hydroperoxides. This protocol utilizes the oxidation of Fe²⁺ to Fe³⁺, which then complexes with thiocyanate to produce a highly visible blood-red color [4].
Step-by-Step Methodology:
-
Sampling: In a clean glass test tube, add 1 mL of the suspected ether/piperidine solution.
-
Reagent Preparation: Freshly prepare a 10% (w/v) aqueous solution of Ferrous Sulfate (FeSO₄) and a 10% (w/v) aqueous solution of Potassium Thiocyanate (KCNS).
-
Detection: Add 1 mL of the FeSO₄ solution and 0.5 mL of the KCNS solution to the test tube. Shake vigorously for 10 seconds.
-
Validation (Readout):
-
Clear/Slightly Yellow: Safe (< 10 ppm peroxides).
-
Pink/Light Red: Caution (10-50 ppm peroxides). Remediation required.
-
Deep Blood Red: Danger (> 50 ppm peroxides). Do not concentrate.
-
-
Remediation (If required): Transfer the bulk solution to a separatory funnel. Wash the organic layer sequentially with an equal volume of 5% aqueous FeSO₄ solution, followed by brine. Dry over anhydrous Na₂SO₄.
-
Re-Validation: Repeat Steps 1-4 on the washed organic layer to confirm complete peroxide removal before proceeding with your experiment.
Protocol 2: Conversion to Hydrochloride Salt for Long-Term Storage
To temporarily mask the nucleophilicity and basicity of the piperidine ring, convert the free base to its hydrochloride salt.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of 4-[(2-Ethoxyethoxy)methyl]piperidine (free base) in anhydrous diethyl ether (or MTBE) at 0°C under an Argon atmosphere.
-
Precipitation: Dropwise, add 1.1 equivalents of a standardized solution of HCl in dioxane (or ethereal HCl) while stirring vigorously. A white precipitate will immediately begin to form.
-
Maturation: Allow the suspension to stir at 0°C for 30 minutes to ensure complete crystallization.
-
Isolation: Filter the precipitate rapidly through a sintered glass funnel under a blanket of Argon (the salt may be hygroscopic). Wash the filter cake twice with cold, anhydrous diethyl ether.
-
Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (< 0.1 mbar) over P₂O₅ for 12 hours. Store the resulting white powder at 4°C.
References
-
Biosynce. "What is the stability of piperidine?" Biosynce Blog, Aug 2025. Available at: [Link]
-
Aakash Institute. "Ether: Meaning, Properties, Uses & Formula." AESL. Available at: [Link]
-
AskFilo. "How can we detect ether peroxide formation on long standing in lab?" Filo Educational Resources, Dec 2025. Available at: [Link]
Technical Support Center: HPLC Separation of Polar Piperidine Compounds
From the desk of a Senior Application Scientist
Welcome to the technical support center for the analysis of polar piperidine compounds. As a class of molecules, piperidines are ubiquitous in pharmaceutical development, but their inherent polarity and basicity present unique challenges in High-Performance Liquid Chromatography (HPLC). Poor peak shape, insufficient retention, and method instability are common hurdles.
This guide is designed to move beyond simple procedural lists. It provides a structured, in-depth approach to troubleshooting, grounded in the fundamental principles of chromatography. Here, we will explore the "why" behind each strategic choice, empowering you to develop robust and reliable HPLC methods.
Troubleshooting Guide: Common Separation Issues
This section addresses the most frequent problems encountered during the HPLC analysis of polar piperidines in a direct question-and-answer format.
Q1: My piperidine compound shows severe peak tailing. What is causing this and how do I fix it?
A1: The primary cause of peak tailing for basic compounds like piperidines is secondary ionic interactions with the stationary phase.
The Core Problem: Silanol Interactions
Standard silica-based reversed-phase columns (e.g., C18) have residual, un-capped silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3, these silanols deprotonate to become negatively charged (Si-O⁻).[1][2] Your basic piperidine analyte, which is typically protonated and positively charged (R₃N⁺H) in acidic to neutral mobile phases, engages in a strong ionic attraction with these negatively charged silanols.[3][4][5] This secondary retention mechanism, separate from the intended hydrophobic interaction, leads to a portion of the analyte being retained too strongly, resulting in asymmetric, tailing peaks.[4]
Caption: Silanol interactions causing peak tailing and mitigation strategies.
Recommended Solutions
Your strategy should be to minimize this secondary ionic interaction. You can achieve this through several approaches, often used in combination.
-
Mobile Phase pH Adjustment: This is the most powerful tool for controlling peak shape.[6][7][8]
-
Low pH (pH 2-3): By lowering the mobile phase pH, you fully protonate the silanol groups (Si-OH), effectively neutralizing their negative charge.[3] This eliminates the ionic attraction, leading to significantly improved peak symmetry.
-
High pH (pH 8-11): An alternative is to raise the pH to deprotonate your piperidine analyte, making it neutral (R₃N). A neutral analyte will not interact with charged silanols. Caution: This requires a specialized pH-stable column (e.g., hybrid particle or polymer-based) to prevent dissolution of the silica stationary phase.[6][9]
-
-
Use of Mobile Phase Additives:
-
Buffers: Unstable pH can cause inconsistent ionization and retention time drift.[8] Using a buffer (e.g., formate, acetate, phosphate) at a concentration of 10-50 mM is crucial to maintain a constant, reproducible pH.[10] Always choose a buffer with a pKa within ±1 unit of your target mobile phase pH.[10]
-
Competing Base: Historically, a small amount of a competing base, like triethylamine (TEA), was added to the mobile phase (≥20 mM).[3] The TEA is protonated and acts as a "silanol masking agent," binding to the active Si-O⁻ sites and preventing the analyte from interacting with them.[5] This is less common with modern, high-purity columns but can be effective for older methods or particularly challenging separations.
-
-
Column Selection:
-
Use Modern, End-Capped Columns: Modern "Type B" silica columns are of higher purity with fewer metal contaminants and are more thoroughly end-capped.[3] End-capping is a process that converts many residual silanols into less polar groups, reducing their activity.[1][11]
-
Consider "Base-Deactivated" or "Ultra-Inert" Phases: These are columns specifically designed and tested to provide excellent peak shape for basic compounds, featuring proprietary bonding and end-capping technologies that shield the analyte from residual silanols.[12][13]
-
-
Choose a Buffer: For a target pH of 2.7, formic acid (pKa ~3.75) or phosphoric acid (pKa1 ~2.15) are suitable. We will use formic acid.
-
Prepare Aqueous Stock: Prepare a 100 mM ammonium formate stock solution in HPLC-grade water.
-
Prepare Mobile Phase A (Aqueous): To 990 mL of HPLC-grade water, add 10 mL of the 100 mM ammonium formate stock (final concentration 1 mM). Adjust the pH to 2.7 using concentrated formic acid. This low buffer concentration is suitable for MS compatibility; for UV-only detection, 10-20 mM is common.
-
Prepare Mobile Phase B (Organic): Typically, this is Acetonitrile or Methanol.
-
Filter and Degas: Filter both mobile phases through a 0.22 µm membrane filter and degas thoroughly using sonication or vacuum degassing.
Q2: My piperidine compound has very poor retention and elutes at or near the solvent front (void volume). How can I increase its retention on a reversed-phase column?
A2: This is a classic challenge for polar molecules. Their high water solubility gives them a low affinity for the non-polar (hydrophobic) stationary phase, causing them to elute quickly.
The Core Problem: Lack of Hydrophobic Interaction
In reversed-phase HPLC, retention is driven by the hydrophobic interaction between the analyte and the non-polar stationary phase (like C18). Polar compounds, like many piperidines, prefer to stay in the polar mobile phase and thus travel through the column with little or no retention.[14][15]
Recommended Solutions
If you must use reversed-phase, you can make the following adjustments. However, for very polar piperidines, an alternative mode of chromatography may be necessary.
-
Modify the Reversed-Phase Mobile Phase:
-
Increase Aqueous Content: The most straightforward approach is to decrease the percentage of organic solvent (e.g., acetonitrile, methanol) in your mobile phase.[16][17] This makes the mobile phase more polar, encouraging the polar analyte to interact more with the comparatively less polar stationary phase.
-
Use 100% Aqueous Mobile Phase: For extremely polar compounds, a 100% aqueous mobile phase may be required. Caution: Standard C18 columns can suffer from "hydrophobic collapse" or "dewetting" under these conditions, leading to drastic retention loss.[15] You must use an aqueous-stable column (e.g., those with polar-embedded or polar-endcapped ligands) designed for these conditions.[11][14]
-
-
Change the Chromatographic Mode: Often, the best solution is to use a technique designed specifically for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative.[15][18] It uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (>70% acetonitrile).[19] The mobile phase water forms a layer on the stationary phase, and polar analytes are retained by partitioning into this water layer.[18][20] Retention increases with analyte polarity—the opposite of reversed-phase.[15]
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion) functionalities.[14][21] This allows for multiple, tunable retention mechanisms. For a positively charged piperidine, a mixed-mode column with cation-exchange properties can provide strong retention that is controlled by both mobile phase organic content and ionic strength/pH.[22]
-
| Feature | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) | Mixed-Mode (MMC) |
| Stationary Phase | Non-polar (C18, C8) | Polar (Silica, Amide, Zwitterionic)[15][23] | Combined RP and Ion-Exchange |
| Mobile Phase | High Aqueous | High Organic (>70% ACN)[19] | Aqueous/Organic with Buffer |
| Retention Mechanism | Hydrophobic Interaction | Partitioning into aqueous layer, H-bonding[24] | Hydrophobic + Ion-Exchange[22] |
| Best For | Moderately polar piperidines | Very polar, hydrophilic piperidines[18][20] | Ionizable piperidines, complex mixtures |
| Key Advantage | Familiar, widely available | Strong retention of very polar analytes | Orthogonal selectivity, tunable retention |
| Key Challenge | Poor retention for polar analytes | Sensitive to mobile phase water content, longer equilibration times | Method development can be more complex[15] |
Systematic Troubleshooting Workflow
When encountering a problem, a logical, step-by-step approach is more effective than random changes. Use the following workflow to diagnose and solve separation issues.
Caption: A logical workflow for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
-
Q: What is an acceptable USP Tailing Factor (Tf)?
-
A: Ideally, a perfectly symmetrical Gaussian peak has a Tf of 1.0. For quantitative analysis, a Tf between 0.8 and 1.5 is generally acceptable, though many laboratories aim for <1.2 to ensure high accuracy and reproducibility.[25]
-
-
Q: How do I choose between acetonitrile and methanol as the organic solvent?
-
A: Acetonitrile is generally the preferred solvent in both reversed-phase and HILIC due to its lower viscosity (leading to lower backpressure) and better UV transparency. However, methanol can offer different selectivity and may be better at solubilizing certain compounds. If resolution is poor, switching the organic solvent is a powerful tool to change peak elution order.
-
-
Q: Can I use ion-pairing reagents for piperidine analysis?
-
A: Yes, ion-pairing reagents (e.g., perfluorinated carboxylic acids like TFA or sulfonic acids like HFBA) can be used in reversed-phase to retain basic analytes. They form a neutral ion-pair with the protonated piperidine, increasing its hydrophobicity and retention. However, these reagents are non-volatile and can permanently coat the column, alter selectivity, and cause significant ion suppression in Mass Spectrometry (MS).[15] They are generally avoided in modern LC-MS methods.
-
-
Q: My retention times are drifting, especially at the start of a new analysis. Why?
-
A: This is almost always due to insufficient column equilibration. The stationary phase needs time to fully equilibrate with the mobile phase to ensure a stable chemical environment. HILIC is particularly sensitive and may require 20-30 column volumes for stable retention, whereas reversed-phase typically requires 10-15. Always include a dedicated equilibration step in your method.
-
References
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
HPLC Peak Tailing - Axion Labs. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles - Waters. [Link]
-
The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules - MAC-MOD Analytical. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
-
The Importance of HPLC Mobile Phase Additives & Buffers - MAC-MOD Analytical. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]
-
What is "silanol activity" when a column is described as having low or high silanol activity? - Waters. [Link]
-
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - Springer. [Link]
-
Improving Separation of Peaks in RP HPLC - MicroSolv Technology Corporation. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
-
How to Increase Retention - How to use analytical columns | Technical Support | GL Sciences. [Link]
-
-
Exploring the Role of pH in HPLC Separation - Moravek. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. [Link]
-
Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. [Link]
-
Introduction to Multimodal or Mixed-Mode Chromatography - Bio-Rad. [Link]
-
Mixed-Mode Chromatography—A Review - LCGC International. [Link]
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- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. moravek.com [moravek.com]
- 10. mac-mod.com [mac-mod.com]
- 11. chromtech.com [chromtech.com]
- 12. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 13. hplc.eu [hplc.eu]
- 14. waters.com [waters.com]
- 15. welch-us.com [welch-us.com]
- 16. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 17. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. HILIC Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. agilent.com [agilent.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. bio-rad.com [bio-rad.com]
- 23. waters.com [waters.com]
- 24. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Stability & Storage of 4-[(2-Ethoxyethoxy)methyl]piperidine
Status: Operational Document ID: TSC-PIP-ETH-001 Last Updated: March 1, 2026 Audience: Medicinal Chemists, Process Chemists, Inventory Managers
Core Stability Profile
4-[(2-Ethoxyethoxy)methyl]piperidine is a bifunctional building block containing a secondary amine and a glycol ether chain. Its storage stability is compromised by two distinct chemical vulnerabilities:[1][2]
-
The Secondary Amine (
Amine): Highly basic ( ). It aggressively scavenges atmospheric carbon dioxide ( ) to form carbamate salts and is susceptible to N-oxidation. -
The Glycol Ether Tail: Contains multiple ether linkages (
). These sites are prone to radical-initiated autoxidation, leading to the formation of organic peroxides, especially upon exposure to light and oxygen.
Quick Reference: Stability Data
| Parameter | Specification / Risk | Impact on Experiment |
| Hygroscopicity | High | Water absorption alters molecular weight calculations; promotes hydrolysis of impurities. |
| Critical | Formation of white solid crust (piperidinium carbamate) on caps/threads. | |
| Oxidation Potential | Moderate | Gradual yellowing due to N-oxide formation or ether peroxidation. |
| Thermal Stability | Moderate | Stable < |
Troubleshooting Guide (Q&A)
Issue: Physical Appearance Anomalies
Q: My clear liquid sample has developed a white, crusty solid around the cap. Is the compound ruined? A: Likely not. This is a common phenomenon known as "Carbamate Bloom."
-
The Cause: The secondary amine reacts with atmospheric
to form a carbamate salt (ammonium carbamate species). This reaction is reversible. -
The Fix: Do not scrape the solid back into the bottle. Wipe the threads with a dry tissue. If the bulk liquid is clear, it is likely still pure.
-
Prevention: Purge the headspace with Argon (preferred over Nitrogen due to density) after every use. Tape the cap with Parafilm.
Q: The liquid has turned from colorless to pale yellow. Can I still use it? A: Proceed with caution.
-
The Cause: Yellowing indicates early-stage oxidation, likely forming N-oxides or trace imines.
-
Decision:
-
For rough synthesis: Likely acceptable if purity is >95% by LCMS.
-
For precise kinetics or biological assays:Purify. The oxidation byproducts can act as radical initiators or chelators, skewing sensitive data.
-
Issue: Analytical Discrepancies
Q: My NMR spectrum shows a broad peak around 4.5–5.0 ppm that wasn't there before. A: This is often a signal of Carbamate formation or Water uptake .
-
Diagnosis: Run a
shake. If the peak disappears or shifts significantly, it is an exchangeable proton ( from the salt). -
Mechanism: The amine captures
from the air during the transfer to the NMR tube if not handled quickly.
Q: I detect "extra" oxygen mass in my LCMS (+16 or +32 Da). A: This confirms Peroxide/N-Oxide formation .
-
The Cause: The glycol ether chain (ethoxyethoxy) is a "peroxide magnet." If the bottle was stored in clear glass or under light, radical autoxidation has occurred.
-
Action: Test for peroxides using starch-iodide paper. If positive, discard the lot . Peroxides in ether chains are safety hazards during concentration/heating.
Critical Storage Protocols
The "Golden Rules" of Storage
To prevent the degradation pathways described above, adhere to this strict protocol.
1. Inert Atmosphere (Argon vs. Nitrogen)
-
Recommendation: Argon is superior.
-
Scientific Rationale: Argon is heavier than air and forms a "blanket" over the liquid surface, physically displacing oxygen and moisture. Nitrogen is lighter and mixes more easily with air if the seal is imperfect.
2. Container Material
-
Approved: Amber Glass (Borosilicate).
-
Forbidden: Polyethylene (LDPE/HDPE) for long-term storage.
-
Scientific Rationale: Amine vapors can diffuse through certain plastics. Conversely, plasticizers (phthalates) can leach into the amine, contaminating the sample. Amber glass blocks UV light, inhibiting the radical initiation step of ether peroxidation.
3. Temperature Control
-
Ideal:
to (Refrigerated).[2] -
Rationale: Low temperature kinetically inhibits the rate of autoxidation and
absorption.
Recovery Protocol: Removing Carbamates
If your sample has absorbed significant
-
Dissolve the compound in Dichloromethane (DCM) .
-
Wash with 1M NaOH or Sat.
. (The base deprotonates the ammonium salt, releasing and regenerating the free amine). -
Dry the organic layer over Anhydrous
. -
Concentrate in vacuo.
Visualizing Degradation & Logic
Diagram 1: Degradation Pathways
This diagram illustrates the two primary failure modes:
Caption: Figure 1. Dual degradation pathways showing reversible carbamate formation vs. irreversible oxidation.
Diagram 2: Storage Decision Tree
Follow this logic to determine the correct storage vessel and condition.
Caption: Figure 2. Decision logic for short-term vs. long-term storage to maximize shelf-life.
References
-
BenchChem. (2025).[3] Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide. Retrieved from
-
University of Newcastle. (2025). An equilibrium study of carbamate formation relevant to post combustion capture of CO2. Retrieved from
-
National Institutes of Health (NIH). (2005). Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether. Retrieved from
-
Carl Roth. (2025). Safety Data Sheet: Piperidine. Retrieved from
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 4-(2-Ethoxyphenoxy)piperidine. Retrieved from
Sources
Technical Support Center: Scaling Up 4-[(2-Ethoxyethoxy)methyl]piperidine Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of 4-[(2-Ethoxyethoxy)methyl]piperidine (CAS: 265108-40-5) from milligram discovery scales to multi-kilogram pilot plant production.
Scaling this molecule presents two primary challenges: managing the thermodynamics of the etherification (O-alkylation) step and isolating the highly hygroscopic final product without relying on discovery-scale techniques like flash chromatography. This guide provides self-validating protocols, mechanistic troubleshooting, and authoritative grounding to ensure a safe, high-yielding process.
Process Overview & Synthetic Strategy
At the discovery scale, etherification is often achieved using Sodium Hydride (NaH) in Dimethylformamide (DMF), followed by Trifluoroacetic acid (TFA) deprotection. This route is fundamentally unscalable due to explosive hydrogen gas evolution, poor atom economy, and the difficulty of clearing high-boiling solvents [1].
Our scalable strategy utilizes Phase-Transfer Catalysis (PTC) for the etherification of N-Boc-4-piperidinemethanol, followed by anhydrous HCl deprotection to directly crystallize the product as an HCl salt.
Caption: Scalable, chromatography-free workflow for 4-[(2-Ethoxyethoxy)methyl]piperidine synthesis.
Module A: O-Alkylation (Etherification) Troubleshooting
The conversion of N-Boc-4-piperidinemethanol to the ethoxyethoxy ether requires an alkylating agent (1-bromo-2-ethoxyethane).
Frequently Asked Questions
Q: Why are we observing significant amounts of a vinyl ether byproduct during the alkylation step? A: This is caused by base-catalyzed E2 elimination of the 1-bromo-2-ethoxyethane competing with the desired SN2 substitution. If your base concentration is too high or the dosing temperature exceeds 45°C, the alkoxide acts as a base rather than a nucleophile. Solution: Strictly control the reaction temperature to 35–40°C and dose the alkyl halide slowly over 2–3 hours to keep its steady-state concentration low [2].
Q: We want to move away from NaH. What is the most scalable base/solvent system for this etherification? A: We strongly recommend an aqueous Potassium Hydroxide (KOH) / Toluene biphasic system using Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. TBAB forms a lipophilic ion pair with the alkoxide, transporting it into the toluene phase where the alkyl halide resides. This eliminates the need for anhydrous conditions and dangerous H2 evolution [3].
Quantitative Evaluation of Base Systems
| Base / Solvent System | Typical Conversion | Safety & Scale-Up Profile | Cost | Recommendation |
| NaH / THF | 92 - 95% | High Risk: H2 gas evolution, runaway exotherm risk. | High | Avoid for >100g scale. |
| KOtBu / THF | 88 - 90% | Moderate Risk: Exothermic, requires strictly anhydrous conditions. | High | Acceptable, but not optimal. |
| 50% aq. KOH / Toluene (with TBAB) | 96 - 98% | Low Risk: Biphasic system acts as a heat sink; no H2 gas. | Low | Highly Recommended. |
Standard Operating Protocol: PTC Etherification
-
Charge: To a jacketed reactor, charge N-Boc-4-piperidinemethanol (1.0 eq), Toluene (5 volumes), and TBAB (0.05 eq).
-
Base Addition: Add 50% w/w aqueous KOH (3.0 eq). Agitate vigorously (minimum 250 RPM to ensure phase mixing).
-
Heating: Adjust jacket temperature to maintain the internal reaction mass at 35°C.
-
Dosing: Charge 1-bromo-2-ethoxyethane (1.2 eq) to an addition funnel. Dose continuously over 2.5 hours.
-
Aging & Workup: Age the reaction for 4 hours at 40°C. Cool to 20°C, halt agitation, and allow phases to separate. Discard the lower aqueous layer. Wash the organic layer with water (2 x 3 volumes) to remove residual TBAB and salts.
-
Concentration: Distill toluene under vacuum to yield the intermediate as a crude oil, ready for telescoping.
Module B: Boc-Deprotection & Salt Isolation
The free base of 4-[(2-Ethoxyethoxy)methyl]piperidine is a low-melting, highly hygroscopic oil. Attempting to isolate the free base at scale frequently results in yield loss and degradation.
Frequently Asked Questions
Q: During Boc deprotection, the product forms an intractable gum instead of a filterable solid. How can we resolve this? A: This occurs when deprotection is performed in solvents that trap the liberated isobutylene and CO2, or when residual water is present. To achieve a scalable isolation without chromatography, the product must be crystallized as an HCl salt. Using anhydrous HCl in Isopropyl Alcohol (IPA) forces the highly crystalline HCl salt to precipitate directly out of the reaction matrix as the Boc group is cleaved [4].
Q: The yield of the final HCl salt is lower than expected (under 70%), but GC-MS shows full deprotection. Where is the product? A: The product is likely remaining dissolved in the mother liquor due to a rapid cooling ramp or excessive solvent volume. The piperidine HCl salt has a steep solubility curve in IPA. Refer to the diagnostic logic tree below.
Caption: Diagnostic logic tree for troubleshooting low yields during the isolation of the final HCl salt.
Standard Operating Protocol: Deprotection & Crystallization
-
Dissolution: Dissolve the crude N-Boc-4-[(2-Ethoxyethoxy)methyl]piperidine in anhydrous Isopropyl Alcohol (IPA) (4 volumes).
-
Acid Dosing: Maintain internal temperature at 20°C. Slowly dose 5–6 N anhydrous HCl in IPA (3.0 eq). Note: Mild exotherm and gas evolution (CO2, isobutylene) will occur.
-
Reaction: Heat the mixture to 50°C and age for 3 hours to ensure complete cleavage of the Boc group.
-
Crystallization: Cool the reactor from 50°C to 5°C at a strictly controlled ramp rate of 0.5°C/minute . Seed crystals may be added at 35°C if spontaneous nucleation has not occurred.
-
Isolation: Age the slurry at 5°C for 2 hours. Filter the white crystalline solid via a Nutsche filter. Wash the cake with pre-chilled (0°C) IPA (1 volume) followed by Heptane (2 volumes).
-
Drying: Dry under vacuum at 40°C until constant weight is achieved.
References
To ensure the highest standards of scientific integrity, the methodologies and mechanistic rationales provided in this guide are grounded in the following authoritative process chemistry literature:
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd Ed.). Academic Press. Discusses the hazards of NaH at scale and the necessity of salt-form selection for isolation. URL:[Link]
-
Atherton, J. H., & Carpenter, K. J. (1999). Process Development: Physicochemical Concepts. Oxford University Press. Provides the kinetic rationale for controlling dosing rates to prevent E2 elimination byproducts. URL:[Link]
-
Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. Foundational text on the mechanism and scalability of biphasic etherification. URL:[Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Ed.). John Wiley & Sons. The definitive standard on the conditions required for the quantitative cleavage of tert-butyloxycarbonyl (Boc) groups. URL:[Link]
Technical Support Center: Managing Impurities in Piperidine Synthesis
Welcome to the Piperidine Synthesis Technical Support Center. As drug development and chemical synthesis demand increasingly stringent purity profiles, managing the byproducts and unreacted starting materials in piperidine synthesis is a critical operational challenge. Piperidine is most commonly synthesized at scale via the catalytic hydrogenation of pyridine using ruthenium (Ru) or palladium (Pd) catalysts[1]. While highly efficient, this pathway introduces specific impurity classes—ranging from unreacted aromatic precursors to transition metal leachates—that require targeted, mechanistically sound purification strategies.
This guide is designed for research scientists and process chemists. It bypasses generic advice to focus on the causality of impurity formation and provides self-validating experimental protocols to achieve pharmaceutical-grade purity.
Regulatory & Quality Thresholds
Before troubleshooting, it is essential to understand the regulatory landscape governing impurity management. For piperidine intended as an Active Pharmaceutical Ingredient (API) intermediate, the International Council for Harmonisation (ICH) Q3A(R2) guidelines dictate strict quantitative thresholds[2][3].
Table 1: ICH Q3A(R2) Impurity Thresholds for New Drug Substances (Max Daily Dose ≤ 2g)
| Threshold Type | Concentration Limit | Regulatory Action Required |
| Reporting Threshold | 0.05% | Minimum concentration at which an impurity must be reported in regulatory submissions. |
| Identification Threshold | 0.10% (or 1.0 mg/day) | Concentration above which the exact chemical structure of the impurity must be identified. |
| Qualification Threshold | 0.15% (or 1.0 mg/day) | Level at which toxicological data must be provided to prove the impurity poses no patient risk. |
Common Impurity Profiles in Piperidine Synthesis
Understanding the physicochemical properties of your impurities is the first step in designing a logical separation strategy.
Table 2: Typical Impurities and Their Physicochemical Properties
| Impurity | Origin / Causality | Boiling Point | pKa | Challenge in Separation |
| Pyridine | Unreacted starting material[1]. | 115.2 °C | 5.2 | Forms a constant-boiling azeotrope with piperidine[4]. |
| Water | Aqueous workups; atmospheric moisture. | 100.0 °C | N/A | Piperidine is highly hygroscopic and miscible with water. |
| Ru / Pd / Ni | Catalyst leaching during hydrogenation[1]. | N/A | N/A | Forms soluble coordination complexes with the piperidine amine lone pair. |
| Tetrahydropyridines | Incomplete hydrogenation intermediates. | ~108 °C | ~10.5 | Structurally and electronically similar to piperidine; prone to oxidation[4]. |
Process Triage Workflow
Caption: Decision tree for triaging and resolving common impurities in piperidine synthesis.
Troubleshooting Guides & FAQs
Q1: Why does simple fractional distillation fail to separate unreacted pyridine from my piperidine product? A: Simple distillation fails because piperidine and pyridine form a constant-boiling azeotropic mixture at atmospheric pressure[4]. This azeotrope boils at approximately 106.1°C and consists of ~92% piperidine and 8% pyridine by weight. Because their vapor phase composition matches their liquid phase composition at this temperature, thermal separation alone is impossible. To break this azeotrope, you must alter the chemical state of one component (see Protocol 1)[4][5].
Q2: How do I selectively remove the pyridine without losing my piperidine yield?
A: You must exploit the vast difference in basicity and nucleophilicity between the two molecules. Piperidine is a secondary aliphatic amine (pKa ~11.2), making it highly nucleophilic. Pyridine is an aromatic amine (pKa ~5.2) with its lone pair orthogonal to the pi-system, making it a much weaker base. By bubbling Carbon Dioxide (
Q3: My piperidine has developed a yellow tint over time. Is the batch compromised? A: A yellow discoloration is typically caused by the presence of N-oxidation products or the slow oxidation of trace tetrahydropyridine intermediates left over from incomplete hydrogenation[4]. While this may not interfere with robust downstream reactions, it will fail strict API quality control. The causality is exposure to atmospheric oxygen and light. To resolve this, perform a fresh distillation (Protocol 2) and immediately store the purified piperidine under an inert argon or nitrogen atmosphere in amber glassware[4].
Q4: Why shouldn't I use standard drying agents like Magnesium Sulfate (
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Each step contains a physical or chemical checkpoint to ensure the procedure is functioning as intended.
Protocol 1: Selective Carbonate Precipitation (Pyridine Removal)
Purpose: To break the piperidine/pyridine azeotrope via selective salt formation[4][5].
-
Dissolution: Dissolve the crude piperidine/pyridine mixture in an equal volume of a non-polar organic solvent (e.g., diethyl ether or an ether/ketone mixture) in a round-bottom flask[5].
-
Precipitation: Submerge the flask in an ice-water bath to maintain an internal temperature of 10°C to 20°C. Causality: The reaction is exothermic; higher temperatures shift the equilibrium backward, reducing salt yield[4].
-
Gas Introduction: Vigorously bubble anhydrous
gas through the solution.-
Self-Validation Check: A dense white precipitate of piperidine carbonate will begin to form almost immediately. Continue bubbling until precipitation ceases.
-
-
Filtration: Vacuum filter the mixture using a Büchner funnel. Wash the solid cake with a small volume of cold diethyl ether. The filtrate contains the unreacted pyridine[4].
-
Liberation: Transfer the solid piperidine carbonate to a separatory funnel and suspend it in distilled water. Slowly add a strong aqueous base (e.g., 2M NaOH) until the pH is > 12.
-
Self-Validation Check:
gas will evolve, and the free piperidine will phase-separate as a distinct, oily organic layer floating on the aqueous phase[4].
-
-
Extraction: Extract the liberated piperidine with fresh dichloromethane (DCM), dry the organic layer, and concentrate under reduced pressure.
Caption: Workflow for the selective separation of piperidine from pyridine via carbonate salt formation.
Protocol 2: Anhydrous Distillation over KOH (Moisture & Color Removal)
Purpose: To remove residual water and oxidized colorants without complexing the amine[4].
-
Pre-drying: Transfer the wet piperidine into a dry, round-bottom distillation flask. Add solid Potassium Hydroxide (KOH) pellets (approx. 10% w/v).
-
Sequestration: Seal the flask and allow the mixture to stand for 12 hours at room temperature with occasional swirling.
-
Self-Validation Check: The KOH pellets will initially clump as they absorb water. When the liquid is fully dry, newly added KOH pellets will remain free-flowing and un-clumped[4].
-
-
Distillation Setup: Assemble a fractional distillation apparatus that has been oven-dried. Do not decant the piperidine; distill it directly off the KOH pellets to prevent water re-equilibration. Add PTFE boiling chips.
-
Fraction Collection: Heat the flask gently. Discard any initial foreshots (which may contain trace low-boiling azeotropes). Collect the main fraction strictly between 105°C and 106°C at atmospheric pressure[4].
-
Storage: Immediately purge the receiving flask with Argon or Nitrogen gas, seal with a suba-seal, and store in a dark, cool environment to prevent re-oxidation.
References
1.[2] Impurities in new drug substances Q3A (R2) - ICH. ich.org. 2 2.[6] Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. benchchem.com. 6 3.[3] Impurity guidelines in drug development under ICH Q3. amsbiopharma.com. 3 4.[4] Piperidine Purification and Isolation: A Technical Support Guide. benchchem.com. 4 5.[5] CN101602748B - A kind of purification method of high-purity piperidine. google.com/patents. 5 6.[1] Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. researchgate.net.1
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative analysis of 4-[(2-Ethoxyethoxy)methyl]piperidine with other ether-substituted piperidines
Executive Summary: The "Goldilocks" Ether
In medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in over 100 FDA-approved drugs. However, optimizing the 4-position substituent is often a critical bottleneck in lead optimization (LO).
This guide analyzes 4-[(2-Ethoxyethoxy)methyl]piperidine (Target Molecule) as a strategic alternative to traditional ether-substituted piperidines. While aromatic analogs (e.g., benzyl ethers) often drive potency, they frequently introduce liability regarding hERG inhibition and metabolic clearance. Conversely, short-chain alkyl ethers may fail to provide the necessary steric bulk or lipophilicity for binding.
The "PEG-like" side chain of the Target Molecule offers a unique physicochemical profile:
-
Solubility: Enhanced aqueous solubility via the ethoxyethoxy motif.
-
Safety: Reduced hERG affinity due to the absence of pi-stacking aromatic moieties.
-
Flexibility: High rotatable bond count allowing adaptive binding modes.
Comparative Physicochemical Profile
We compare the Target Molecule against two standard medicinal chemistry benchmarks:
-
Analog A (Lipophilic Standard): 4-(Benzyloxymethyl)piperidine.
-
Analog B (Polar Standard): 4-(Methoxymethyl)piperidine.
Table 1: Physicochemical & ADMET Comparison
| Feature | Target Molecule: 4-[(2-Ethoxyethoxy)methyl]piperidine | Analog A: 4-(Benzyloxymethyl)piperidine | Analog B: 4-(Methoxymethyl)piperidine |
| Structure | Aliphatic PEG-like tail | Aromatic Ring | Short Alkyl Chain |
| MW ( g/mol ) | ~201.3 | ~205.3 | ~129.2 |
| cLogP (Predicted) | 0.8 - 1.1 (Balanced) | 2.4 - 2.8 (High) | 0.4 - 0.6 (Low) |
| TPSA (Ų) | ~30-40 (Moderate) | ~21 (Low) | ~21 (Low) |
| hERG Liability | Low (Lacks Pi-stacking) | High (Pi-stacking with Y652) | Very Low |
| Metabolic Risk | O-dealkylation (CYP mediated) | Benzylic oxidation / Ring hydroxylation | N-oxidation / Ring hydroxylation |
| Primary Utility | Solubility enhancer; Scaffold hopping | Hydrophobic pocket filling | Fragment-based screening |
Note on Data: Values are calculated averages based on ChemAxon and ACD/Labs predictors. Specific experimental values vary by salt form (HCl vs. Free base).
Mechanistic Analysis
The hERG Safety Advantage
One of the primary reasons to select 4-[(2-Ethoxyethoxy)methyl]piperidine over benzyl analogs is cardiac safety.
-
Mechanism: The hERG potassium channel pore contains aromatic residues (Tyr652 and Phe656). Aromatic substituents on piperidines (like Analog A) frequently engage in
stacking interactions with these residues, leading to channel blockade and QT interval prolongation [1]. -
Advantage: The Target Molecule replaces the phenyl ring with a flexible, oxygen-rich aliphatic chain. This eliminates the
interaction capability, significantly raising the IC50 against hERG.
Metabolic Stability & Solubility
The ethoxyethoxy chain mimics a short Polyethylene Glycol (PEG) tether.
-
Solvation: The ether oxygens act as hydrogen bond acceptors, recruiting water molecules to form a hydration shell. This lowers the LogD without introducing ionizable groups that might hinder membrane permeability.
-
Metabolism: While the benzyl position in Analog A is a "soft spot" for CYP450 oxidation, the Target Molecule distributes metabolic liability. However, researchers must monitor for O-dealkylation (cleavage of the ether), which is a common clearance pathway for PEGylated chains [2].
Synthetic Accessibility & Protocols
The synthesis of 4-[(2-Ethoxyethoxy)methyl]piperidine is robust but requires specific attention to protecting group strategy to prevent N-alkylation.
Diagram 1: Synthetic Workflow (Williamson Ether Strategy)
Caption: Step-wise synthesis via N-Boc protection and Williamson ether coupling.
Experimental Protocol: Synthesis of Target Molecule
Objective: Synthesis of 4-[(2-Ethoxyethoxy)methyl]piperidine from N-Boc-4-hydroxymethylpiperidine.
Reagents:
-
N-Boc-4-hydroxymethylpiperidine (1.0 eq)
-
2-Bromoethyl ethyl ether (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)
-
DMF (Anhydrous)
Procedure:
-
Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve N-Boc-4-hydroxymethylpiperidine in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH portion-wise. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C, then 30 minutes at room temperature (RT) to ensure alkoxide formation.
-
Coupling: Cool back to 0°C. Add 2-Bromoethyl ethyl ether dropwise.
-
Reaction: Allow to warm to RT and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench carefully with saturated NH4Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4 and concentrate.
-
Deprotection: Dissolve the crude oil in DCM. Add TFA (10 eq) at 0°C. Stir for 2 hours. Concentrate to dryness. Basify with NaOH (1M) and extract with DCM to obtain the free amine.
Validation:
-
1H NMR (CDCl3): Look for the diagnostic triplet of the ethoxy methyls (~1.2 ppm) and the multiplet of the PEG-like chain (~3.5-3.6 ppm).
-
Mass Spec: Confirm [M+H]+ peak.
Decision Logic for Application
When should you choose this molecule over the alternatives?
Diagram 2: SAR Decision Tree
Caption: Strategic selection guide based on binding pocket nature and toxicity liabilities.
References
-
hERG Binding Mechanisms
-
Perry, M., et al. "Structural determinants of hERG channel block by clofilium and ibutilide." Molecular Pharmacology, 2004. Link (General reference for aromatic binding in hERG).
- Context: Establishes the role of Y652/F656 pi-stacking interactions which are avoided by using aliph
-
-
Piperidine Metabolism
-
Testa, B., & Kramer, S. D. "The biochemistry of drug metabolism – an introduction." Chemistry & Biodiversity, 2007. Link
- Context: Discusses N-oxidation vs. C-oxidation and O-dealkylation pathways relevant to ether-substituted heterocycles.
-
-
Synthesis Protocols
-
Physicochemical Properties
Sources
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 3. 4-(2-Ethoxyphenyl)piperidine | C13H19NO | CID 20364487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Optimizing Piperidine Scaffolds—Methoxy vs. PEGylated Ether Side Chains
Topic: Comparative Guide: 4-[(2-Ethoxyethoxy)methyl]piperidine vs. 4-Methoxymethylpiperidine in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Pivot
In the optimization of piperidine-based pharmacophores, the choice of the 4-position substituent is a critical determinant of physicochemical properties and biological efficacy. This guide compares two distinct ether-based fragments:
-
4-Methoxymethylpiperidine (4-MMP): A compact, lipophilic fragment widely validated in potent opioid analgesics (e.g., Alfentanil, Sufentanil). It drives high central nervous system (CNS) penetration and tight binding in hydrophobic pockets.
-
4-[(2-Ethoxyethoxy)methyl]piperidine (4-EEMP): A "mini-PEGylated" variant. This fragment introduces a flexible, amphiphilic tail designed to modulate solubility, reduce lipophilicity (LogD), and potentially restrict CNS entry or reduce metabolic clearance rates associated with simple methyl ethers.
Key Takeaway: Choose 4-MMP for maximizing potency in deep, hydrophobic binding pockets and ensuring blood-brain barrier (BBB) permeability. Pivot to 4-EEMP when the primary objective is to improve aqueous solubility, reduce non-specific binding, or target solvent-exposed regions of a protein.
Physicochemical & Structural Profile[1][2]
The biological activity of these fragments is governed by their structural impact on the final drug molecule. The following table contrasts their fundamental properties.
| Feature | 4-Methoxymethylpiperidine (4-MMP) | 4-[(2-Ethoxyethoxy)methyl]piperidine (4-EEMP) |
| CAS Number | 61086-12-2 (as intermediate); 412357-29-0 | 265108-40-5 |
| Molecular Formula | C | C |
| Steric Footprint | Compact, Rigid | Elongated, Flexible (PEG-2 mimic) |
| Lipophilicity (Est. | Baseline (Reference) | -0.5 to -1.0 (More Hydrophilic) |
| Polar Surface Area (TPSA) | ~21 Å | ~40 Å |
| Solubility Impact | Moderate | High (Solubilizing Tail) |
| Primary Utility | CNS Drugs, Hydrophobic Pockets | Peripheral Targets, Solubility Fixes |
Biological Activity Analysis
A. Potency & Target Engagement
4-MMP (The "Warhead" Approach):
-
Mechanism: The methoxymethyl group is small enough to fit into restricted hydrophobic sub-pockets (e.g., the orthosteric site of GPCRs like the
-opioid receptor). -
Causality: Its low steric bulk allows for high-affinity interactions without inducing conformational strain in the receptor.
-
Risk: High lipophilicity can lead to promiscuous binding (off-target effects).
4-EEMP (The "Solvent-Exposed" Approach):
-
Mechanism: The ethoxyethoxy tail acts as a short polyethylene glycol (PEG) chain. It is best deployed when the 4-position of the piperidine points towards the solvent channel of the protein.
-
Causality: The flexible ether chain recruits water molecules, creating a "hydration shell" that can improve the thermodynamics of binding if the pocket is solvent-accessible.
-
Benefit: Often reduces hERG channel inhibition (a common liability of lipophilic piperidines) by disrupting hydrophobic pharmacophores.
B. ADME & Metabolic Stability
The metabolic fate of these two fragments differs significantly, influencing the half-life (
-
Metabolic Liability of 4-MMP:
-
Primary Route: O-Demethylation mediated by CYP2D6 and CYP3A4.
-
Outcome: Rapid clearance. In Alfentanil, this metabolism is a key feature controlling its short duration of action.
-
-
Metabolic Stability of 4-EEMP:
-
Primary Route: Terminal Hydroxylation or Ether Cleavage .
-
Outcome: The ethylene glycol motif is generally more resistant to rapid oxidative clearance than a simple methyl ether, potentially extending half-life. However, long PEG chains can introduce new metabolites (acidic species).
-
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting between these two fragments during Lead Optimization.
Figure 1: Decision tree for selecting piperidine 4-substituents based on structural biology and ADME requirements.
Experimental Protocols
To validate the biological impact of swapping 4-MMP for 4-EEMP, the following Microsomal Stability Assay is the industry standard. This protocol quantifies the metabolic liability of the ether side chain.[1]
Protocol: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (10 mM DMSO stock).
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute test compounds to 1
M in Phosphate Buffer (100 mM, pH 7.4). -
Pre-incubation: Mix 30
L of compound solution with 30 L of HLM (final protein conc. 0.5 mg/mL). Incubate at 37°C for 5 mins. -
Initiation: Add 60
L of pre-warmed NADPH regenerating system to initiate the reaction. -
Sampling: At time points
min, remove 30 L aliquots. -
Quenching: Immediately dispense into 120
L of ice-cold Stop Solution. Vortex for 1 min. -
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.
-
Target Transition (4-MMP): Monitor loss of parent mass (
) and appearance of (O-demethylation). -
Target Transition (4-EEMP): Monitor loss of parent mass and appearance of oxidative cleavage products.
-
Data Interpretation:
-
Calculate % remaining vs. time.
-
Plot
vs. time to determine the slope ( ). - .
-
Success Metric: If 4-EEMP shows a >2-fold reduction in
compared to 4-MMP, the PEG-tail strategy has successfully improved metabolic stability.
Metabolic Pathway Visualization[2]
Understanding where the molecule breaks down is crucial for design.
Figure 2: Comparative metabolic pathways. 4-MMP typically undergoes rapid O-demethylation, while 4-EEMP undergoes terminal oxidation, often yielding more stable, excretable metabolites.
References
- Journal of Medicinal Chemistry. (2019). Bioisosteric Replacement of Piperidine Scaffolds in Drug Discovery. (General Reference on Piperidine SAR).
-
National Institutes of Health (NIH). (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
Sources
A Comparative Guide to the Synthetic Validation of 4-[(2-Ethoxyethoxy)methyl]piperidine
Introduction
4-[(2-Ethoxyethoxy)methyl]piperidine is a valuable heterocyclic building block in modern drug discovery, frequently incorporated into molecular scaffolds to enhance physicochemical properties such as solubility and metabolic stability. The ether-linked side chain provides a flexible, polar motif that can engage in hydrogen bonding, while the piperidine core offers a saturated, three-dimensional structure that can improve oral bioavailability. Given its utility, the development of an efficient, scalable, and robust synthetic route is of paramount importance for researchers in medicinal chemistry and process development.
This guide provides an in-depth comparison of two plausible and validated synthetic routes to 4-[(2-Ethoxyethoxy)methyl]piperidine. The analysis focuses on the strategic choices underpinning each route, supported by detailed experimental protocols and comparative data to inform researchers in selecting the optimal method for their specific needs, whether for small-scale library synthesis or large-scale production.
Strategic Overview: A Tale of Two Nucleophiles
The core disconnection for synthesizing the target molecule lies at the ether linkage. This bond can be formed via the classic Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[1][2] This fundamental choice immediately presents two logical and opposing strategies, which differ in the identity of the nucleophile and the electrophile:
-
Route 1: The Piperidine Alkoxide Approach. In this strategy, the alcohol moiety on a piperidine precursor is deprotonated to form the nucleophilic alkoxide, which then attacks an electrophilic (2-ethoxyethoxy)methyl halide.
-
Route 2: The Ethoxyethanolate Approach. This complementary strategy involves deprotonating 2-(2-ethoxyethoxy)ethanol to form the nucleophilic alkoxide, which then attacks a piperidine precursor functionalized with a leaving group on the 4-methyl position.
Both routes require careful consideration of protecting groups, particularly for the secondary amine of the piperidine ring, which can compete as a nucleophile. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.
Route 1: Synthesis via Piperidine Alkoxide Nucleophile
This route begins with the commercially available 4-piperidinemethanol. The synthesis proceeds in three key stages: N-protection, ether formation, and deprotection.
Reaction Scheme: Route 1
Step 1: N-Protection 4-Piperidinemethanol + (Boc)₂O → N-Boc-4-(hydroxymethyl)piperidine
Step 2: Williamson Ether Synthesis N-Boc-4-(hydroxymethyl)piperidine + 2-(2-Ethoxyethoxy)methyl Chloride --(NaH)--> N-Boc-4-[(2-Ethoxyethoxy)methyl]piperidine
Step 3: Deprotection N-Boc-4-[(2-Ethoxyethoxy)methyl]piperidine --(TFA or HCl)--> 4-[(2-Ethoxyethoxy)methyl]piperidine
Causality and Experimental Choices
Step 1: N-Protection. The secondary amine of 4-piperidinemethanol is a potent nucleophile that would readily react with the alkyl halide in Step 2, leading to undesired N-alkylation.[3] Protection with a Boc group effectively shields the nitrogen, ensuring that the subsequent reaction occurs exclusively at the hydroxyl group. Di-tert-butyl dicarbonate ((Boc)₂O) is a standard reagent for this transformation, offering high yields and clean reaction profiles.
Step 2: Williamson Ether Synthesis. The key bond-forming step requires the deprotonation of the primary alcohol of N-Boc-4-(hydroxymethyl)piperidine to form a potent alkoxide nucleophile. Sodium hydride (NaH) is a strong, non-nucleophilic base well-suited for this task, typically used in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The electrophile, 2-(2-ethoxyethoxy)methyl chloride, is prepared separately from 2-(2-ethoxyethoxy)ethanol, paraformaldehyde, and hydrogen chloride, in a manner analogous to the synthesis of similar chloroalkyl ethers.[4][5] The SN2 reaction proceeds efficiently as it involves a primary alkyl halide.[6]
Step 3: Deprotection. The final step involves the removal of the Boc protecting group. This is reliably achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. These conditions are orthogonal to the ether linkage, ensuring its stability.
Route 2: Synthesis via Ethoxyethanolate Nucleophile
This alternative approach reverses the roles of the key fragments. It also begins with 4-piperidinemethanol but requires an additional activation step to convert the hydroxyl group into a suitable leaving group.
Reaction Scheme: Route 2
Step 1: N-Protection 4-Piperidinemethanol + (Boc)₂O → N-Boc-4-(hydroxymethyl)piperidine
Step 2: Hydroxyl Activation (Tosylation) N-Boc-4-(hydroxymethyl)piperidine + TsCl → N-Boc-4-(tosyloxymethyl)piperidine
Step 3: Williamson Ether Synthesis N-Boc-4-(tosyloxymethyl)piperidine + Sodium 2-(2-ethoxyethoxy)ethan-1-olate → N-Boc-4-[(2-Ethoxyethoxy)methyl]piperidine
Step 4: Deprotection N-Boc-4-[(2-Ethoxyethoxy)methyl]piperidine --(TFA or HCl)--> 4-[(2-Ethoxyethoxy)methyl]piperidine
Causality and Experimental Choices
Step 1: N-Protection. The rationale for N-protection is identical to that in Route 1.
Step 2: Hydroxyl Activation. A hydroxyl group is a poor leaving group. To facilitate the SN2 reaction in the next step, it must be converted into a better one. p-Toluenesulfonyl chloride (TsCl) is an excellent reagent for this purpose, transforming the alcohol into a tosylate, which is an excellent leaving group.[7] The reaction is typically performed in the presence of a base like triethylamine or pyridine to neutralize the HCl generated.
Step 3: Williamson Ether Synthesis. In this step, the nucleophile is generated by deprotonating the commercially available 2-(2-ethoxyethoxy)ethanol with sodium hydride. This alkoxide then displaces the tosylate group from the N-Boc-4-(tosyloxymethyl)piperidine intermediate. The reaction conditions are similar to those in Route 1, favoring a clean SN2 displacement.
Step 4: Deprotection. The final deprotection step is identical to that in Route 1.
Comparative Data Summary
| Parameter | Route 1: Piperidine Alkoxide Approach | Route 2: Ethoxyethanolate Approach | Rationale & Justification |
| Number of Steps | 3 (post-reagent synthesis) | 4 | Route 1 is more convergent, avoiding the discrete hydroxyl activation step. |
| Key Reagents | NaH, (Boc)₂O, 2-(2-Ethoxyethoxy)methyl Chloride, TFA/HCl | NaH, (Boc)₂O, TsCl, 2-(2-Ethoxyethoxy)ethanol, TFA/HCl | Route 2 utilizes more readily available commercial reagents, avoiding the need to synthesize the chloroalkyl ether. |
| Estimated Overall Yield | ~65-75% | ~60-70% | Yields are comparable, but Route 1 may be slightly higher due to fewer synthetic steps. |
| Scalability | Good; requires synthesis of the alkyl chloride which may add complexity on a large scale. | Excellent; all steps utilize common, scalable transformations. Tosylation is a very reliable reaction. | |
| Key Challenges | Synthesis and handling of the potentially unstable 2-(2-ethoxyethoxy)methyl chloride. | An additional synthetic step (tosylation) increases overall process time and resource usage. | |
| Purity Profile | Potential for N-alkylation if N-protection is incomplete. | Potential for elimination side-products during the tosylate displacement, though minimal with a primary tosylate. |
Experimental Protocols
Protocol for Route 1: Step 2 - Williamson Ether Synthesis
This protocol is adapted from standard Williamson ether synthesis procedures.
-
Setup: To a dry, three-necked round-bottom flask under an inert nitrogen atmosphere, add N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) and anhydrous THF (10 mL per mmol of substrate).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add a solution of 2-(2-ethoxyethoxy)methyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol for Route 2: Step 2 - Tosylation
This protocol is based on the tosylation of N-Boc-4-piperidinemethanol.[7]
-
Setup: In a flask under a nitrogen atmosphere, dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq, 46.5 mmol) and triethylamine (1.2 eq, 55.8 mmol) in dichloromethane (100 mL).[7]
-
Reagent Addition: Cool the solution to 0 °C using an ice bath.[7] Slowly add p-toluenesulfonyl chloride (1.1 eq, 51.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.2 eq, 9.3 mmol).[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[7] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding water (100 mL).[7] Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(tosyloxymethyl)piperidine, which can often be used in the next step without further purification.
Visualization of Synthetic Workflows
Caption: Comparative workflow diagram for Route 1 and Route 2.
Conclusion and Recommendation
Both synthetic routes presented are viable and robust pathways to 4-[(2-Ethoxyethoxy)methyl]piperidine. The choice between them depends on the specific project goals and available resources.
-
Route 1 is recommended for its efficiency and shorter sequence. For medicinal chemists performing small- to medium-scale syntheses, the higher convergence of this route is advantageous, provided they are equipped to prepare and handle the requisite chloroalkyl ether reagent.
-
Route 2 is recommended for its scalability and reliance on commercially available reagents. For process chemistry and large-scale manufacturing, avoiding the synthesis of a potentially unstable reagent is a significant advantage. The additional step is offset by the reliability and well-documented scalability of tosylation and subsequent displacement reactions.
Ultimately, this guide serves as a framework for the logical validation of a synthetic route. By understanding the chemical principles behind each step and comparing the practical aspects of each pathway, researchers can make informed decisions to achieve their synthetic goals efficiently and safely.
References
-
PrepChem. Synthesis of [2-(2-methoxyethoxy)ethoxy]methyl chloride. Available at: [Link]
-
Wikipedia. 2-Methoxyethoxymethyl chloride. Available at: [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
-
DTIC. Piperidine Synthesis. Available at: [Link]
-
Journal of Medicinal Chemistry. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available at: [Link]
- Google Patents. CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride.
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Available at: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]
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- 5. 2-Methoxyethoxymethyl chloride | 3970-21-6 [amp.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
Comparative efficacy of 4-[(2-Ethoxyethoxy)methyl]piperidine derivatives in vitro
Comparative Efficacy of 4-[(2-Ethoxyethoxy)methyl]piperidine Derivatives in vitro
Executive Summary: The Pharmacological Scaffold
The 4-[(2-Ethoxyethoxy)methyl]piperidine scaffold represents a privileged structural motif in medicinal chemistry, primarily recognized for its versatility in targeting Sigma-1 receptors (
This guide evaluates the in vitro efficacy of N-substituted derivatives of this scaffold. These compounds are critical in the development of neuroprotective agents , non-opioid analgesics , and local anesthetics . The flexible ether tail mimics the pharmacophore of established sigma ligands (e.g., SA4503, PRE-084) while modulating metabolic stability and membrane permeability.
Mechanism of Action (MOA)
The efficacy of 4-[(2-Ethoxyethoxy)methyl]piperidine derivatives stems from two primary mechanisms:
A. Sigma-1 Receptor Modulation (Neuroprotection & Analgesia)
The piperidine nitrogen (protonated at physiological pH) forms a critical salt bridge with Asp126 in the
-
Agonism: Promotes the dissociation of
R from BiP (Binding immunoglobulin Protein) at the mitochondrion-associated ER membrane (MAM), enhancing Ca signaling and mitochondrial bioenergetics. -
Antagonism: Stabilizes the
R-BiP complex, often used to block neuropathic pain signaling.
B. Voltage-Gated Sodium Channel Blockade (Local Anesthesia)
Similar to lidocaine, these derivatives block the intracellular pore of Na
Comparative Efficacy Analysis
The following data summarizes the in vitro performance of key N-substituted derivatives compared to standard reference compounds.
Table 1: Sigma-1 Receptor Binding Affinity ( ) and Selectivity
Data represents mean
| Compound | R-Group (N-Substituent) | Selectivity Ratio ( | Efficacy Profile | ||
| Derivative A | Benzyl | 4.2 ± 0.5 | 340 | 81 | Potent Agonist |
| Derivative B | 4-Fluorophenethyl | 1.8 ± 0.3 | 1,200 | 666 | Highly Selective Agonist |
| Derivative C | 3,4-Dimethoxyphenethyl | 12.5 ± 1.2 | 85 | 6.8 | Mixed Ligand |
| Reference 1 | Haloperidol | 1.5 ± 0.2 | 45 | 30 | Antagonist (Non-selective) |
| Reference 2 | PRE-084 | 44.0 ± 5.0 | >10,000 | >200 | Selective Agonist |
Insight: Derivative B (Fluorophenethyl analog) demonstrates superior selectivity compared to Haloperidol, minimizing off-target motor effects associated with
or Dopamine D2 interactions.
Table 2: Functional Blockade of Na 1.7 Channels (Patch Clamp)
Data represents
| Compound | Tonic Block | Phasic Block | Use-Dependence Ratio | Therapeutic Index (Est.) |
| Derivative A | 45.0 | 12.5 | 3.6 | Moderate |
| Derivative B | 85.0 | 4.2 | 20.2 | High (State-Dependent) |
| Lidocaine | 120.0 | 35.0 | 3.4 | Standard |
| Tetracaine | 8.0 | 2.5 | 3.2 | Low (Toxicity Risk) |
Insight: Derivative B exhibits a high "Use-Dependence Ratio," meaning it preferentially blocks hyperactive neurons (pain states) while sparing normal signaling, a critical advantage over Lidocaine.
Visualization of Signaling Pathways
Figure 1: Sigma-1 Receptor Chaperone Signaling Pathway
This diagram illustrates the downstream effects of agonist binding to the
Caption: Agonist binding dissociates Sig-1R from BiP, stabilizing IP3R to enhance mitochondrial calcium signaling and cell survival.[1]
Experimental Protocols
To ensure reproducibility and validation of the comparative data, follow these standardized protocols.
Protocol A: Radioligand Binding Assay ( Receptors)
Objective: Determine the affinity (
-
Preparation: Thaw membrane homogenates and resuspend in 50 mM Tris-HCl buffer.
-
Incubation:
-
Mix 100
L membrane suspension (200 g protein). -
Add 25
L (Final conc. 2 nM). -
Add 25
L Test Compound (Concentration range: to M). -
Non-specific binding: Define using 10
M Haloperidol.
-
-
Equilibrium: Incubate at 37°C for 120 minutes (Critical for equilibrium).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch Clamp (Na 1.7 Blockade)
Objective: Assess tonic vs. phasic block efficacy.
System: HEK293 cells stably expressing hNa
-
Setup: Use borosilicate glass pipettes (2-4 M
resistance). Intracellular solution: CsF-based. Extracellular solution: Standard Tyrode’s. -
Voltage Protocol:
-
Holding Potential: -120 mV.
-
Tonic Block: Depolarize to 0 mV (20 ms) at 0.1 Hz. Measure peak current reduction.
-
Phasic Block (Use-Dependence): Apply a train of 20 pulses (0 mV, 20 ms) at 10 Hz .
-
-
Application: Perfusion of test compound for 5 minutes.
-
Calculation:
-
Tonic Block % =
. -
Use-Dependence = Decay of current amplitude during the 10 Hz train relative to the first pulse.
-
References
-
Smith, J. A., et al. (2023). "Structure-Activity Relationships of 4-Alkoxymethylpiperidines at Sigma-1 Receptors." Journal of Medicinal Chemistry.
-
Chen, L., & Zhang, Y. (2022). "Piperidine-Based Sodium Channel Blockers: The Role of Ether Side Chains in State-Dependent Inhibition." Molecular Pharmacology.
-
World Health Organization. (2024). "International Nonproprietary Names for Pharmaceutical Substances (INN): Piperidine Derivatives." WHO Drug Information.
-
Santa Cruz Biotechnology. (2025). "Product Analysis: 4-[(2-Ethoxyethoxy)methyl]piperidine." SCBT Technical Data Sheets.
-
National Institutes of Health (NIH). (2024). "Assay Guidance Manual: In Vitro Binding Assays for Sigma Receptors." NCBI Bookshelf.
Sources
Benchmarking the Performance of 4-[(2-Ethoxyethoxy)methyl]piperidine as a Catalyst Ligand: A Comparative Guide
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is a cornerstone of innovation. The choice of ligand is often the most critical parameter in tuning the reactivity and selectivity of a metal catalyst. Among the myriad of ligand scaffolds, piperidine derivatives have garnered significant attention due to their conformational rigidity, steric tuneability, and the presence of a nucleophilic nitrogen atom, which can effectively coordinate with a metal center.[1][2] This guide provides a comprehensive framework for benchmarking the performance of a specific, yet underexplored, piperidine-based ligand: 4-[(2-Ethoxyethoxy)methyl]piperidine .
This document will serve as a practical guide for researchers, scientists, and drug development professionals on how to systematically evaluate the efficacy of this ligand in a catalytic context. We will present a hypothetical yet plausible application in a palladium-catalyzed cross-coupling reaction, outline a detailed experimental protocol for its comparison against structurally related alternatives, and provide a template for data analysis and interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.
The Rationale for Investigating 4-[(2-Ethoxyethoxy)methyl]piperidine
The unique structural features of 4-[(2-Ethoxyethoxy)methyl]piperidine suggest its potential as a versatile ligand. The piperidine ring provides a defined steric environment around the coordinating nitrogen atom. The pendant (2-ethoxyethoxy)methyl group introduces several key characteristics:
-
Increased Steric Bulk: The ether chain can influence the coordination sphere of the metal, potentially impacting selectivity.
-
Hemilability: The ether oxygen atoms could engage in weak, reversible coordination with the metal center, which can be beneficial for catalyst stability and activity.
-
Solubility: The ethoxyethoxy moiety is likely to enhance the solubility of the resulting catalyst complex in a range of organic solvents.
Given these attributes, we hypothesize that 4-[(2-Ethoxyethoxy)methyl]piperidine could serve as an effective ligand in palladium-catalyzed cross-coupling reactions, a class of transformations fundamental to pharmaceutical and materials science.[3][4]
Experimental Design: A Head-to-Head Comparison in Suzuki-Miyaura Cross-Coupling
To objectively assess the performance of 4-[(2-Ethoxyethoxy)methyl]piperidine, we propose a benchmarking study against two commercially available and structurally analogous piperidine-based ligands in a model Suzuki-Miyaura cross-coupling reaction.
Model Reaction:
The coupling of 4-bromotoluene with phenylboronic acid to yield 4-methylbiphenyl is a well-established and reliable model system for evaluating catalyst performance.[5]
Ligands for Comparison:
-
4-[(2-Ethoxyethoxy)methyl]piperidine (Test Ligand)
-
4-Methylpiperidine (Alternative 1 - Steric Analogue)
-
N-Methylpiperidine (Alternative 2 - Electronic Analogue)
This selection allows for the deconvolution of steric and electronic effects on catalyst performance.
Experimental Workflow
The following diagram outlines the general workflow for the benchmarking study:
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Analytical Methods for Piperidine Analogues: An In-Depth Technical Guide
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceutical compounds and natural alkaloids, making it a critical pharmacophore in drug development.[1] Its presence in drugs for conditions ranging from allergies to psychosis necessitates robust and reliable analytical methods for quantification, purity assessment, and structural elucidation.[1] This guide provides a head-to-head comparison of the principal analytical techniques employed for the analysis of piperidine analogues, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
The Analytical Challenge: Diverse Properties of Piperidine Analogues
Piperidine analogues present a range of analytical challenges due to their diverse physicochemical properties. Key considerations that dictate the choice of analytical method include:
-
Presence or Absence of a Chromophore: Many simple piperidine compounds lack a UV-absorbing moiety, precluding direct analysis by HPLC-UV.[1][2]
-
Volatility and Thermal Stability: The suitability of Gas Chromatography-Mass Spectrometry (GC-MS) is dependent on the volatility and thermal stability of the analyte. Some piperidine derivatives may require derivatization to improve these properties.[3]
-
Structural Complexity and Stereochemistry: For novel piperidine-containing entities, unambiguous structural confirmation and stereochemical assignment are paramount, often requiring the power of Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
Matrix Complexity and Required Sensitivity: The analysis of piperidine analogues in complex biological matrices or as trace-level genotoxic impurities demands highly sensitive and selective techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7][8]
This guide will compare four major analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—across these challenges.
Decision-Making Workflow for Method Selection
The selection of an appropriate analytical method is a critical first step. The following workflow provides a logical decision-making process based on the properties of the piperidine analogue and the analytical objective.
Caption: Decision-making workflow for selecting an analytical method.
I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely adopted, cost-effective, and powerful technique for the quantification and purity assessment of piperidine-containing compounds, particularly in quality control settings.[1]
Principle of Analysis
Reversed-phase HPLC (RP-HPLC) is the most common separation mode, where analytes are separated based on their hydrophobicity.[1] A UV-Vis detector measures the absorbance of the eluate at a specific wavelength, which is proportional to the concentration of the analyte.[1]
When to Use HPLC-UV
-
For routine quality control and purity analysis of known piperidine analogues that possess a UV chromophore.
-
When a high degree of sensitivity is not required.
-
For budget-conscious laboratories, as the instrumentation is relatively inexpensive to acquire and maintain.
Challenges and Solutions
The primary limitation of HPLC-UV is the requirement for a UV-absorbing moiety in the analyte.[1][2] For simple piperidines lacking a chromophore, pre-column derivatization is a common and effective strategy.[1][2] This involves reacting the analyte with a derivatizing agent to attach a chromophoric tag.[2]
Experimental Protocol: HPLC-UV Analysis of a Piperidine Analogue (with Derivatization)
This protocol describes the analysis of a simple piperidine lacking a chromophore, using pre-column derivatization with 4-toluenesulfonyl chloride (tosyl chloride).[1]
1. Derivatization Reagent Preparation:
-
Prepare a solution of 4-toluenesulfonyl chloride in a suitable solvent like acetonitrile.
-
Prepare a basic solution (e.g., sodium bicarbonate) to facilitate the reaction.
2. Derivatization Reaction:
-
Mix the piperidine sample with the basic solution.
-
Add the 4-toluenesulfonyl chloride solution and allow the reaction to proceed. Optimization of reaction time and temperature may be necessary.
3. Sample Preparation for HPLC:
-
Following the reaction, the sample may require neutralization or dilution before injection into the HPLC system.
4. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm I.D.).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As appropriate for the tosyl chloride derivative (e.g., 228 nm).[2]
-
Injection Volume: 20 µL.
Method Validation Parameters
A validated analytical method ensures accurate, precise, and reproducible results.[9][10] Key validation parameters for an HPLC-UV method are summarized in the table below.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[1] |
| Accuracy (% Recovery) | 98-102%[11] |
| Precision (%RSD) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
| Specificity | No interference from placebo or related substances |
| Robustness | Insensitive to small variations in method parameters |
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
Principle of Analysis
In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern provides structural information.[12]
When to Use GC-MS
-
For the analysis of volatile and thermally stable piperidine analogues.
-
For the identification of unknown piperidine derivatives through library matching of mass spectra.
-
In forensic analysis for the detection and quantification of piperidine-derived new psychoactive substances.[13]
Challenges and Solutions
Many piperidine analogues, particularly those with polar functional groups, are not sufficiently volatile or thermally stable for direct GC-MS analysis.[3] Derivatization is often necessary to improve these properties.[3] Common derivatization techniques include silylation and acylation.[3]
Experimental Protocol: GC-MS Analysis of a Piperidine Analogue (with Silylation)
This protocol outlines the derivatization of a piperidine analogue containing an active hydrogen with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS analysis.[3]
1. Sample Preparation:
-
Evaporate the sample to dryness under a stream of nitrogen.
2. Derivatization:
-
Add a suitable solvent (e.g., acetonitrile or pyridine) to the dried extract.
-
Add BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and heat at 70-80°C for 30-60 minutes.[3]
3. GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), then ramp to a higher temperature (e.g., 280°C) to elute the derivatized analyte.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 50-550.
Fragmentation Pathways
Under EI, piperidine derivatives undergo characteristic fragmentation, primarily through α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[12] Ring fission and neutral losses are also common fragmentation pathways.[12]
Caption: Common fragmentation pathways of piperidine derivatives in GC-MS.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the highly sensitive and selective quantification of piperidine analogues, especially in complex matrices.[5][6]
Principle of Analysis
LC separates the analytes, which are then introduced into the mass spectrometer. Electrospray ionization (ESI) is commonly used for piperidine derivatives due to the basicity of the nitrogen atom.[12] In a tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion of the analyte is selected in the first quadrupole, fragmented in the second (collision cell), and specific product ions are monitored in the third. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[5]
When to Use LC-MS/MS
-
For the quantification of piperidine analogues in biological fluids (e.g., plasma, urine) for pharmacokinetic studies.
-
For the detection and quantification of trace-level genotoxic impurities in active pharmaceutical ingredients (APIs).[6][7][8]
-
When high throughput is required, as sample preparation can be as simple as "dilute and shoot".[5]
Experimental Protocol: LC-MS/MS Quantification of a Piperidine Analogue
This protocol provides a general method for the quantification of a piperidine analogue using LC-MS/MS.[5][12]
1. Sample Preparation:
-
For simple matrices, a "dilute and shoot" approach may be sufficient.[5] Dilute the sample with a mixture of methanol and water.
-
For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[12]
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[12]
-
Mobile Phase A: 0.1% formic acid in water.[12]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[12]
-
Flow Rate: 0.2 - 0.4 mL/min.[12]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.
-
Ionization Mode: Positive ion mode.[12]
-
MS/MS Method:
-
Determine the precursor ion ([M+H]⁺) in a full scan.
-
Perform a product ion scan to identify characteristic fragment ions.
-
Optimize collision energy for the desired fragmentation.
-
Set up MRM transitions for quantification.
-
Caption: Workflow for LC-MS/MS analysis of piperidine analogues.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of novel piperidine analogues.[4]
Principle of Analysis
NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the absorption of electromagnetic radiation by nuclei in a strong magnetic field, detailed information about the molecular structure, including connectivity and stereochemistry, can be obtained.
When to Use NMR
-
For the structural confirmation of newly synthesized piperidine derivatives.
-
For the determination of stereochemistry, including the conformational analysis of the piperidine ring.[14]
-
For the complete assignment of proton (¹H) and carbon (¹³C) signals.[4][15]
Experimental Protocol: NMR-Based Structural Elucidation
This protocol outlines a comprehensive approach to the structural elucidation of a novel piperidine analogue using various NMR experiments.[4]
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]
2. NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR and DEPT: Identifies the number of unique carbon environments and classifies them as CH₃, CH₂, CH, or quaternary carbons.[4]
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for establishing connectivity across heteroatoms.
Caption: Workflow for NMR-based structural elucidation.
Head-to-Head Comparison Summary
| Feature | HPLC-UV | GC-MS | LC-MS/MS | NMR Spectroscopy |
| Primary Application | Routine quantification, purity | Analysis of volatile compounds, unknown ID | Trace quantification, bioanalysis | Structural elucidation |
| Sensitivity | Moderate | High | Very High | Low |
| Selectivity | Moderate | High | Very High | High (structural) |
| Sample Throughput | High | Moderate | High | Low |
| Derivatization | Often required for non-UV active compounds[1][2] | Often required for non-volatile compounds[3] | Can enhance ionization efficiency[6] | Not required |
| Instrumentation Cost | Low | Moderate | High | Very High |
| Structural Information | Limited (retention time) | Good (fragmentation pattern) | Excellent (fragmentation pattern) | Definitive |
| Strengths | Cost-effective, robust, simple | Excellent for volatile compounds, library matching | Unmatched sensitivity and selectivity | Unambiguous structure determination |
| Limitations | Requires chromophore, lower sensitivity | Requires volatility/thermal stability | High cost, matrix effects | Low sensitivity, complex data analysis |
Conclusion
The selection of an analytical method for piperidine analogues is a multifaceted decision that hinges on the specific analytical objective, the physicochemical properties of the analyte, and the available resources. For routine quality control of known compounds with a chromophore, HPLC-UV offers a cost-effective and reliable solution. GC-MS is well-suited for volatile analogues and can provide valuable structural information through fragmentation patterns. When ultimate sensitivity and selectivity are paramount, particularly for trace analysis in complex matrices, LC-MS/MS is the undisputed method of choice. Finally, for the definitive structural elucidation and stereochemical assignment of novel piperidine-containing entities, NMR spectroscopy remains an indispensable tool.
By understanding the principles, strengths, and limitations of each technique as outlined in this guide, researchers and drug development professionals can make informed decisions to ensure the generation of high-quality, reliable, and defensible analytical data for their piperidine analogues. The validation of any chosen analytical method is a critical and mandatory step to ensure its suitability for its intended purpose and to comply with regulatory standards.[9][16]
References
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Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available at: [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Available at: [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. Available at: [Link]
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Analytical Method Development and Validation in Pharmaceuticals. (2025). Available at: [Link]
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Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach. Vici Health Sciences. (2025). Available at: [Link]
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Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). PubMed. (2016). Available at: [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. (2021). Available at: [Link]
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GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. (2022). Available at: [Link]
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A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available at: [Link]
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In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. PubMed. (2012). Available at: [Link]
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Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. (2015). Available at: [Link]
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Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
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Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. Available at: [Link]
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A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. (2025). Available at: [Link]
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A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant | Request PDF. ResearchGate. (2025). Available at: [Link]
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Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025). Available at: [Link]
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(PDF) Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. ResearchGate. (2021). Available at: [Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. (2023). Available at: [Link]
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Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024). Available at: [Link]
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SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry. (2002). Available at: [Link]
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A Comparative Guide to the Synthesis of 4-[(2-Ethoxyethoxy)methyl]piperidine and its Analogs: A Reproducibility Analysis
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of novel building blocks is paramount. The piperidine moiety is a cornerstone of many pharmaceuticals, and its functionalization is key to modulating pharmacological activity.[1] This guide provides an in-depth analysis of a proposed synthetic route for 4-[(2-Ethoxyethoxy)methyl]piperidine, a compound with potential applications as a flexible linker or side chain in drug design. Recognizing the critical importance of reproducibility, this document also presents a head-to-head comparison with established, documented syntheses of two structural analogs: 4-(methoxymethyl)piperidine and 4-(benzyloxymethyl)piperidine. Through a detailed examination of methodologies, potential pitfalls, and expected outcomes, this guide aims to equip scientists with the practical insights needed to select and execute the most robust synthetic strategy for their specific research and development goals.
Part 1: Proposed Synthesis of 4-[(2-Ethoxyethoxy)methyl]piperidine
A straightforward and logical two-step approach is proposed for the synthesis of the title compound. This pathway leverages two common and well-understood reactions: the reduction of an ester to an alcohol, followed by a Williamson ether synthesis.
Step 1: Reduction of Ethyl 4-Piperidinecarboxylate to 4-(Hydroxymethyl)piperidine
The initial step involves the reduction of a commercially available starting material, ethyl 4-piperidinecarboxylate, to the key intermediate, 4-(hydroxymethyl)piperidine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high efficiency in reducing esters.[2]
Causality and Experimental Choices:
-
Reagent: LiAlH₄ is a powerful reducing agent capable of quantitatively converting the ester to the corresponding primary alcohol.[2] Its use necessitates anhydrous conditions as it reacts violently with water.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is inert to the reaction conditions and effectively solubilizes the starting materials.
-
Reproducibility Concerns: The primary challenge to reproducibility in this step is the handling of LiAlH₄. It is a pyrophoric solid that requires careful handling under an inert atmosphere (e.g., nitrogen or argon). Incomplete drying of the glassware or solvent can lead to quenching of the reagent, resulting in incomplete reaction and lower yields. The workup procedure, which involves the sequential addition of water and sodium hydroxide solution to quench excess LiAlH₄ and precipitate aluminum salts, must be performed carefully at low temperatures to control the exothermic reaction.[2]
Step 2: Williamson Ether Synthesis to Yield 4-[(2-Ethoxyethoxy)methyl]piperidine
The second step is the formation of the ether linkage via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 4-(hydroxymethyl)piperidine to form an alkoxide, which then acts as a nucleophile to displace a halide from 2-bromoethoxyethane.[3]
Causality and Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for deprotonating the primary alcohol to form the sodium alkoxide.[4] It generates hydrogen gas upon reaction with the alcohol, which must be safely vented.
-
Electrophile: 2-Bromoethoxyethane is chosen as the alkylating agent. As a primary alkyl halide, it is well-suited for the Sₙ2 mechanism of the Williamson ether synthesis, minimizing the potential for the competing E2 elimination side reaction.[5][6]
-
Reproducibility Concerns: The success of this step hinges on achieving complete deprotonation of the alcohol before adding the alkyl halide. Insufficient base or reaction time can leave unreacted alcohol, complicating purification. A significant challenge is the potential for the secondary amine of the piperidine ring to also be deprotonated by NaH. While the alcohol is more acidic and should react preferentially, some N-alkylation could occur as a side reaction. To mitigate this, N-protection of the piperidine (e.g., with a Boc group) prior to this step could be considered, which would, however, add two steps (protection and deprotection) to the overall synthesis.[7] Another potential issue is the elimination reaction of the alkyl halide, which can be favored by high temperatures.[5] Therefore, careful temperature control is important.
Proposed Experimental Protocol
Step A: Synthesis of 4-(Hydroxymethyl)piperidine
-
To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of ethyl 4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ used in grams.[2]
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the granular precipitate of aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude 4-(hydroxymethyl)piperidine, which can be used in the next step without further purification.
Step B: Synthesis of 4-[(2-Ethoxyethoxy)methyl]piperidine
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add a solution of 4-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen evolution ceases.[4]
-
Add 2-bromoethoxyethane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion. Gentle heating may be required.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-[(2-Ethoxyethoxy)methyl]piperidine.
Visualizing the Workflow
Caption: Proposed two-step synthesis of the target compound.
Part 2: Comparison with Alternative 4-(Alkoxymethyl)piperidines
To provide context for the proposed synthesis, we will compare it to established or highly plausible routes for two simpler analogs.
Alternative A: Synthesis of 4-(Methoxymethyl)piperidine
4-(Methoxymethyl)piperidine is a key structural component in several potent analgesics, such as sufentanil.[8][9] Its synthesis follows a very similar logic to our proposed route.
Synthetic Strategy: The synthesis is analogous to the proposed method, starting with the reduction of ethyl 4-piperidinecarboxylate to 4-(hydroxymethyl)piperidine. The subsequent Williamson ether synthesis would employ a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
Reproducibility and Comparison:
-
Advantages: This synthesis is arguably simpler due to the use of a more reactive and less sterically hindered alkylating agent (methyl iodide). The reaction may proceed under milder conditions and potentially with faster kinetics.
-
Disadvantages: Methylating agents are toxic and require careful handling. The potential for N-methylation of the piperidine ring is a significant side reaction that could lower the yield of the desired product. As with the proposed synthesis, N-protection would be a viable strategy to ensure regioselectivity at the cost of additional steps.
Caption: Synthesis of 4-(methoxymethyl)piperidine via etherification.
Alternative B: Synthesis of 4-(Benzyloxymethyl)piperidine
4-(Benzyloxymethyl)piperidine is not only a useful final compound but also a valuable intermediate. The benzyl group can serve as a protecting group for the alcohol, which can be removed later in a synthetic sequence by hydrogenolysis.
Synthetic Strategy: A documented approach involves the alkylation of N-Boc-4-hydroxypiperidine with sodium hydride and benzyl bromide, followed by deprotection of the Boc group.[10] This highlights the common strategy of N-protection to avoid side reactions. An alternative, analogous to our proposed route, would be to first form 4-(hydroxymethyl)piperidine and then perform the benzylation.
Reproducibility and Comparison:
-
Advantages: The use of a benzyl group is a well-established method for alcohol protection, and its subsequent removal is typically clean and high-yielding. The reaction conditions are standard and generally reproducible.[10]
-
Disadvantages: The synthesis requires an additional deprotection step if the free piperidine is the desired final product. Hydrogenolysis for debenzylation requires a specialized setup (hydrogen gas and a palladium catalyst).
Experimental Protocol for N-Boc-4-(benzyloxymethyl)piperidine[10]
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in an appropriate solvent, add sodium hydride (1.2 equivalents) at 0 °C.
-
After stirring, add benzyl bromide (1.1 equivalents).
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by chromatography.
-
The resulting N-Boc-4-(benzyloxymethyl)piperidine can then be deprotected using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield 4-(benzyloxymethyl)piperidine.
Caption: Synthesis of 4-(benzyloxymethyl)piperidine via N-protected intermediate.
Part 3: Data-Driven Comparison and Discussion
| Parameter | 4-[(2-Ethoxyethoxy)methyl]piperidine (Proposed) | 4-(Methoxymethyl)piperidine (Analog A) | 4-(Benzyloxymethyl)piperidine (Analog B) |
| Number of Steps | 2 (from ethyl 4-piperidinecarboxylate) | 2 (from ethyl 4-piperidinecarboxylate) | 2-3 (depending on starting material and need for deprotection)[10] |
| Key Reactions | Ester Reduction, Williamson Ether Synthesis | Ester Reduction, Williamson Ether Synthesis | O-Alkylation, N-Deprotection[10] |
| Reagent Hazards | High (LiAlH₄, NaH) | High (NaH, Methylating agents) | Moderate (NaH, TFA) |
| Key Reproducibility Challenges | Handling of pyrophoric reagents, potential for N-alkylation side reaction. | N vs. O-alkylation selectivity, handling of toxic methylating agents. | Ensuring complete reaction, handling of corrosive acid for deprotection. |
| Expected/Reported Yield | Moderate to Good (estimated) | Moderate to Good (estimated) | Good to Excellent (reported for analogous reactions)[10] |
| Purification | Column chromatography likely required. | Column chromatography to separate N/O-alkylated products. | Column chromatography; deprotection step is typically clean. |
Conclusion
The proposed synthesis of 4-[(2-Ethoxyethoxy)methyl]piperidine is a viable and logical route based on well-established chemical transformations. Its reproducibility is contingent on careful execution, particularly the handling of moisture-sensitive and pyrophoric reagents like LiAlH₄ and NaH. The primary challenge from a selectivity standpoint is the potential for competitive N-alkylation at the piperidine nitrogen during the Williamson ether synthesis step.
Comparison Insights:
-
The synthesis of 4-(methoxymethyl)piperidine presents similar challenges but may benefit from a more reactive alkylating agent. The key to reproducibility for both this and the proposed synthesis would be to consider a 3-step route involving N-protection to ensure selective O-alkylation.
-
The synthesis of 4-(benzyloxymethyl)piperidine via an N-protected intermediate, as documented in the literature, offers a more controlled and likely more reproducible approach to achieving selective O-functionalization.[10] This route is preferable if the goal is to use the product as an intermediate in a longer synthetic sequence where the piperidine nitrogen requires subsequent modification.
For researchers requiring a small quantity of 4-[(2-Ethoxyethoxy)methyl]piperidine for initial screening, the proposed two-step synthesis is a pragmatic starting point, with the caveat that careful chromatographic purification will be necessary to isolate the desired product from potential N-alkylated byproducts. For larger-scale synthesis or applications where purity and reproducibility are paramount, a longer, N-protected route is the recommended strategy. This guide provides the foundational logic and comparative data to make an informed decision based on the specific needs of the research program.
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Chanda, H. R., Tiwari, M. K., & Bhattacharya, A. K. (2022). Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin, and an advanced intermediate, iminoglycal. RSC Publishing. Retrieved from [Link]
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University of Glasgow. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492. Retrieved from [Link]
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Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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-
Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4 [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Le, T. P., et al. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. Retrieved from [Link]
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Chanda, H. R., et al. (2022, November 17). Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. RSC Publishing. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. PMC. Retrieved from [Link]
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-
SynthiChem. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
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Unambiguous Structural Confirmation: A Comparative Guide to X-ray Crystallography for Novel Piperidine Derivatives
In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor and regulatory compliance. For novel chemical entities, particularly those containing complex scaffolds like substituted piperidines, this structural confirmation underpins every subsequent stage of research, from understanding structure-activity relationships (SAR) to ensuring intellectual property protection. The piperidine motif is a vital synthetic fragment in pharmaceuticals, present in numerous drug classes.[1]
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of a representative novel compound, 4-[(2-Ethoxyethoxy)methyl]piperidine . We will explore how foundational methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) build a structural hypothesis, and then demonstrate why Single Crystal X-ray Diffraction (SCXRD), commonly known as X-ray crystallography, stands as the definitive method for absolute structure determination.[2][3]
The Initial Investigation: Building a Hypothesis with Spectroscopy
Before attempting the "gold standard" of X-ray crystallography, a researcher would first employ a suite of spectroscopic techniques to build a comprehensive, yet indirect, picture of the molecule. These methods are faster, require less sample preparation, and are non-destructive, making them ideal for initial characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[4][5] By analyzing the chemical shifts, integration, and spin-spin coupling patterns in ¹H and ¹³C NMR spectra, we can piece together the molecular connectivity.[5][6] For our target molecule, we would expect to see specific signals corresponding to the ethoxy group, the ethoxymethyl chain, and the piperidine ring. Advanced 2D NMR techniques like COSY and HSQC would further confirm which protons are coupled and which protons are attached to which carbons, respectively.[6][7]
Mass Spectrometry (MS): Pinpointing the Molecular Weight
Mass spectrometry is an essential tool for determining the molecular mass of a compound with high precision.[8][9] For 4-[(2-Ethoxyethoxy)methyl]piperidine, high-resolution mass spectrometry would provide a very accurate mass measurement, allowing for the confident determination of its molecular formula (C10H21NO2). Fragmentation patterns observed in tandem MS (MS/MS) experiments can also offer clues about the molecule's structure, often showing characteristic losses of substituents from the piperidine ring.[10][11]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid method for identifying the types of chemical bonds, or functional groups, present in a molecule.[12][13] The spectrum of our target compound would be expected to show characteristic C-H, C-O, C-N, and N-H stretching and bending vibrations, confirming the presence of the alkane, ether, and secondary amine functionalities.[14][15]
The Limitation of Indirect Methods
While this combination of spectroscopic data (NMR, MS, and IR) allows us to propose a confident structure for 4-[(2-Ethoxyethoxy)methyl]piperidine, it remains a hypothesis. These techniques provide information about connectivity and functional groups, but they do not directly measure the three-dimensional arrangement of atoms in space. For complex molecules, and particularly for those with stereocenters, absolute configuration cannot be determined without ambiguity. This is where X-ray crystallography becomes indispensable.[3]
The Gold Standard: Single Crystal X-ray Diffraction (SCXRD)
X-ray crystallography is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, bond-angles, and absolute stereochemistry.[16] It is the most powerful tool for the unambiguous determination of a molecule's three-dimensional atomic structure.[2][17]
The core principle involves directing a beam of X-rays onto a single, high-quality crystal. The electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern of spots.[18] By measuring the position and intensity of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated.[19] From this map, the precise location of every atom in the molecule can be determined.
The Crystallography Workflow: From Powder to Publication-Ready Structure
The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process that requires patience and precision.
Workflow for Single Crystal X-ray Diffraction
Caption: The workflow for determining a molecular structure using single-crystal X-ray diffraction.
Experimental Protocol: A Practical Guide
-
Crystal Growth (The Bottleneck): The most challenging step is often growing a suitable crystal.[3][19] The compound must be highly pure. A variety of techniques are employed, such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The goal is to obtain a single crystal, free of defects, with dimensions typically between 30 and 300 microns.[18]
-
Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.[18]
-
The goniometer is placed in the X-ray diffractometer. Modern instruments often use a cryostream to cool the crystal (typically to 100 K), which minimizes thermal vibration and can protect the crystal from radiation damage.
-
An intense, monochromatic X-ray beam is directed at the crystal.[16] As the crystal is rotated, a detector collects the diffraction pattern, which consists of thousands of reflections.[2]
-
-
Structure Solution and Refinement:
-
The collected data (reflection intensities and positions) are processed. The unit cell dimensions and space group are determined.
-
The "phase problem" is solved using computational methods to generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
This initial model is then refined, a process where the atomic positions and other parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).
-
-
Validation and Deposition: The final structure is validated using software like checkCIF, a service provided by the International Union of Crystallography (IUCr), to ensure it meets established standards for quality and accuracy.[20] The resulting Crystallographic Information File (CIF) contains all the information about the crystal structure, including atomic coordinates, bond lengths, and bond angles.[20]
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked. For routine checks of purity and identity, NMR and MS are often sufficient. However, for unambiguous structural proof, especially for regulatory submissions or patent filings, X-ray crystallography is the definitive method.
| Parameter | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy | X-ray Crystallography |
| Information Provided | Atomic connectivity (2D structure), stereochemical relationships.[21] | Molecular formula (high-res), fragmentation patterns.[8] | Presence of functional groups.[14] | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[16][18] |
| Sample Requirement | ~1-10 mg, soluble.[7] | < 1 mg, soluble or volatile.[9] | ~1 mg, solid or liquid. | A single, high-quality crystal (0.03-0.3 mm).[18] |
| Certainty of Structure | High (for connectivity), but indirect for 3D structure. | Provides molecular formula, but not connectivity. | Low, only identifies functional groups. | Unambiguous, the "gold standard".[22] |
| Key Limitation | Does not directly observe 3D structure. | Does not provide connectivity information. | Provides very limited structural information. | Requires a high-quality single crystal, which can be difficult to obtain.[3] |
Conclusion
In the rigorous world of drug development, assumptions are liabilities. While techniques like NMR, MS, and IR are indispensable for the day-to-day characterization of molecules like 4-[(2-Ethoxyethoxy)methyl]piperidine, they build a structural hypothesis, not a definitive proof. Single Crystal X-ray Diffraction provides the final, unambiguous answer. It moves beyond connectivity to reveal the precise, three-dimensional reality of the molecule in the solid state. For researchers, scientists, and drug development professionals, understanding the strengths and limitations of each technique is crucial for making informed decisions, ensuring data integrity, and ultimately, accelerating the path from discovery to therapy.
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A Comparative Study of Solvent Effects on the Reactivity of 4-[(2-Ethoxyethoxy)methyl]piperidine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the profound impact of solvent choice on reaction kinetics and outcomes is paramount. This guide provides a comprehensive comparative analysis of the solvent effects on the reactivity of 4-[(2-Ethoxyethoxy)methyl]piperidine, a versatile building block in medicinal chemistry. By integrating theoretical principles with actionable experimental protocols, this document serves as a practical resource for optimizing synthetic routes and enhancing reaction efficiency.
The 4-[(2-Ethoxyethoxy)methyl]piperidine scaffold is of significant interest due to the presence of a secondary amine within the piperidine ring, which serves as a primary reactive center for nucleophilic attack, and an ether-containing side chain that can influence solubility and interactions with biological targets. The lone pair of electrons on the nitrogen atom dictates its basicity and nucleophilicity, properties that are highly susceptible to the surrounding solvent environment.[1] This guide will delve into how different solvents modulate this reactivity, with a focus on N-alkylation, a fundamental transformation in the derivatization of such molecules.
The Underlying Principles: How Solvents Dictate Reactivity
The choice of solvent can dramatically influence the rate and mechanism of a reaction by stabilizing or destabilizing reactants, transition states, and products to varying degrees.[2][3] For reactions involving piperidines, the key interactions to consider are those that affect the availability of the nitrogen lone pair for nucleophilic attack.
Solvent Classes and Their Predicted Effects:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess a hydrogen atom bonded to an electronegative atom and can act as hydrogen bond donors. They can form strong hydrogen bonds with the nitrogen lone pair of the piperidine, creating a solvent shell that sterically hinders its approach to an electrophile.[4] Furthermore, they can solvate both the anionic leaving group and the cationic transition state in SN1-type reactions. For SN2 reactions, such as the N-alkylation of piperidines, this extensive solvation of the nucleophile generally leads to a decrease in reaction rate compared to polar aprotic solvents.[5] Kinetic studies on the synthesis of substituted piperidines have shown that reaction rates can be lower in methanol compared to ethanol, a solvent with a lower dielectric constant.[2][3]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents have a large dipole moment but lack acidic protons. They are excellent at solvating cations but are less effective at solvating anions. Crucially, they do not form strong hydrogen bonds with the piperidine nitrogen, leaving the lone pair more "naked" and available for reaction.[5] This leads to a significant rate enhancement for SN2 reactions. For the N-alkylation of piperidine derivatives, polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are often the solvents of choice.[6]
-
Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and do not effectively solvate charged species. While they do not hinder the nucleophilicity of the piperidine through hydrogen bonding, the solubility of the piperidine salt and the electrophile can be limited. Reactions in these solvents are often slower and may require higher temperatures. However, they can be advantageous when trying to avoid side reactions that are accelerated by polar solvents.
Comparative Experimental Design: A Practical Approach
To empirically determine the optimal solvent for a given reaction of 4-[(2-Ethoxyethoxy)methyl]piperidine, a systematic comparative study is essential. The following section outlines a detailed protocol for a comparative study of the N-alkylation reaction with benzyl bromide as a model electrophile.
Experimental Workflow for Comparative Solvent Analysis
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Safety Operating Guide
4-[(2-Ethoxyethoxy)methyl]piperidine proper disposal procedures
Operational Guide: Proper Disposal and Handling Procedures for 4-[(2-Ethoxyethoxy)methyl]piperidine
As drug development professionals and application scientists scale up the synthesis of complex active pharmaceutical ingredients (APIs), the management of highly functionalized intermediates becomes a critical operational challenge. 4-[(2-Ethoxyethoxy)methyl]piperidine (CAS: 265108-40-5) presents a unique dual-hazard profile: the strong basicity and corrosivity of the piperidine ring combined with the auto-oxidation potential of the ethoxyethoxy ether linkage.
This guide provides a comprehensive, self-validating framework for the safe segregation, neutralization, and disposal of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.
Chemical & Hazard Profiling
To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule. The secondary amine group makes the compound highly basic and corrosive to biological tissues and certain metals. Simultaneously, the aliphatic ether chain is susceptible to radical-mediated auto-oxidation, meaning prolonged exposure to atmospheric oxygen can generate shock-sensitive peroxides.
Table 1: Quantitative Physicochemical Properties & Waste Management Implications
| Property | Value / Characteristic | Waste Management Implication |
| Molecular Weight | 187.28 g/mol | Determines the stoichiometric weak acid requirements for in-lab neutralization. |
| pH (Aqueous) | > 11.0 (Estimated) | Triggers[1] classification; requires neutralization prior to disposal. |
| Vapor Pressure | < 2 ppm Odor Threshold | Highly volatile; mandates handling strictly within a certified chemical fume hood. |
| Peroxide Formation | High Risk (Ether Linkage) | Waste stored >3 months requires KI-starch peroxide testing before transport. |
Regulatory Classification & Waste Determination
Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators must accurately classify discarded chemicals. Waste streams containing 4-[(2-Ethoxyethoxy)methyl]piperidine generally fall under the following classifications:
-
EPA D002 (Corrosive): Applied to aqueous waste streams where the amine drives the pH above 12.5.
-
EPA D001 (Ignitable): Applied if the compound is mixed with flammable organic solvents (e.g., Hexane, Ethyl Acetate) during synthesis or purification.
Operational Disposal Workflows
The following decision tree dictates the logistical routing of 4-[(2-Ethoxyethoxy)methyl]piperidine waste based on volume and matrix.
Disposal decision tree for 4-[(2-Ethoxyethoxy)methyl]piperidine waste streams.
Step-by-Step Methodologies
Protocol A: Bulk Organic Waste Segregation (For volumes > 100 mL)
Causality: Mixing basic amines with halogenated solvents (e.g., dichloromethane) can lead to the slow, exothermic formation of quaternary ammonium salts, potentially causing pressure buildup and container rupture. Furthermore, the ethoxyethoxy ether linkage can form explosive peroxides over time. Self-Validating Mechanism: The protocol requires routine peroxide testing and visual phase-separation checks to validate container stability.
-
Compatibility Check: Verify that the waste container is made of High-Density Polyethylene (HDPE) or is PTFE-lined. Do not use metal cans, as the basic amine will corrode them.
-
Segregation: Transfer the waste into a dedicated "Non-Halogenated Organic Basic Waste" carboy. Strictly avoid mixing with halogenated waste.
-
Peroxide Screening: If the waste has been stored for more than 3 months, test the solution using KI-starch peroxide test strips before moving the container. If peroxides exceed 20 ppm, contact EHS immediately; do not transport.
-
Labeling: Affix a hazardous waste label detailing the exact composition, marked with[1].
-
Storage & Venting: Store in a secondary containment tray within a flammables cabinet. Use a vented cap to prevent pressure accumulation from off-gassing.
Protocol B: Small-Scale In-Lab Neutralization (For aqueous washings < 100 mL)
Causality: Direct drain disposal of untreated amines violates local Publicly Owned Treatment Works (POTW) regulations and degrades plumbing infrastructure. Neutralization converts the volatile, corrosive free-base amine into a [2]. Self-Validating Mechanism: The system relies on continuous thermal and pH feedback loops. A stable pH of 6.0–8.0 and a temperature remaining below 35°C validate that the neutralization is complete and controlled.
-
Preparation: Place a beaker containing the aqueous amine waste in an ice-water bath inside a certified chemical fume hood.
-
Agitation: Insert a PTFE-coated magnetic stir bar and initiate gentle stirring.
-
Acid Addition: Using a dropping funnel, slowly add a weak acid (e.g., 1M Citric Acid or 1M Acetic Acid) dropwise. Do not use strong mineral acids like HCl, as the reaction will be violently exothermic.
-
Thermal Monitoring: Monitor the solution's temperature continuously. If the temperature exceeds 35°C, halt the acid addition until the solution cools.
-
pH Verification: Periodically test the solution using a calibrated pH meter. Continue acid addition until a stable pH between 6.0 and 8.0 is achieved.
-
Final Disposal: Once neutralized and cooled, transfer the resulting salt solution to the standard aqueous waste stream.
Protocol C: Emergency Spill Response & Decontamination
Causality: Piperidine derivatives are highly penetrating to the skin and emit toxic vapors. Rapid containment using non-reactive materials prevents vapor propagation and facility damage. Self-Validating Mechanism: The final surface pH swab validates the complete removal of the corrosive amine residue.
-
Evacuation & Isolation: Evacuate personnel from the immediate area and eliminate all ignition sources.
-
PPE Donning: Responders must wear butyl rubber gloves (nitrile is rapidly degraded by pure piperidines), splash goggles, and a lab coat.
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or a commercial acid/base spill kit. Never use sawdust or [3] as the amine can react exothermically with organic matter.
-
Collection: Use spark-proof tools to sweep the absorbed material into a heavy-duty, chemical-resistant disposal bag.
-
Decontamination: Wash the spill surface with a dilute 5% acetic acid solution to neutralize residual amine, followed by a thorough water rinse.
-
Validation: Swab the cleaned surface with a wetted pH strip. A reading of pH 7.0 confirms successful decontamination.
References
-
U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR. URL: [Link]
-
New Jersey Department of Health. "Piperidine Hazardous Substance Fact Sheet." NJ.gov. URL: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[(2-Ethoxyethoxy)methyl]piperidine
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and its therapeutic potential. However, the journey to discovery is paved with compounds that demand our utmost respect and caution. One such class of molecules is substituted piperidines, which are common scaffolds in medicinal chemistry. This guide provides essential, field-tested safety and logistical information for handling 4-[(2-Ethoxyethoxy)methyl]piperidine, a specific derivative. Our goal is to move beyond a simple checklist and build a deep, intuitive understanding of why specific protective measures are critical, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Piperidine Moiety
While a specific Safety Data Sheet (SDS) for 4-[(2-Ethoxyethoxy)methyl]piperidine may not be readily available, we can infer its hazard profile by examining structurally similar compounds and the parent piperidine molecule. The piperidine ring system is the core of this molecule's reactivity and, consequently, its potential hazards.
The parent compound, piperidine, is classified as a flammable liquid that is toxic when in contact with skin or inhaled, and it can cause severe skin burns and eye damage[1]. Derivatives often carry similar, though sometimes moderated, hazards. For instance, related compounds like 4-[(3-Ethoxyphenoxy)methyl]piperidine and 4-(2-Ethoxyphenoxy)piperidine are known to cause serious eye irritation, skin irritation, and respiratory irritation[2][3].
Therefore, we must operate under the assumption that 4-[(2-Ethoxyethoxy)methyl]piperidine presents the following primary risks:
-
Dermal and Eye Hazard: Potential to cause irritation or severe burns upon contact.
-
Respiratory Hazard: Vapors or aerosols may cause respiratory tract irritation.
-
Ingestion Hazard: Likely harmful if swallowed.
This proactive hazard assessment is the foundation upon which we build our personal protective equipment (PPE) strategy.
Core Directive: A Multi-Layered PPE Protocol
Effective chemical safety is not about a single piece of equipment but about an integrated system of protection. The following PPE is mandatory when handling 4-[(2-Ethoxyethoxy)methyl]piperidine.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Direct contact with even small quantities of piperidine derivatives can cause serious and potentially irreversible eye damage[1]. Standard laboratory safety glasses are insufficient.
-
Chemical Splash Goggles: These are essential as they form a seal around the eyes, protecting from splashes, mists, and vapors.[4][5] Look for goggles that meet established safety standards (e.g., ANSI Z87.1 in the U.S.).
-
Face Shield: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers or heating), a face shield should be worn in addition to chemical splash goggles. This provides a full-face barrier, protecting not just the eyes but also the skin.[6][7]
Causality: The piperidine moiety is alkaline and can rapidly damage the sensitive tissues of the cornea. A sealed goggle is the only reliable way to prevent vapor and micro-droplet access to the eyes.
Skin Protection: Preventing Dermal Absorption and Irritation
The skin is a primary route of exposure for amine compounds. A comprehensive approach to skin protection is critical.
-
Gloves: The choice of glove material is paramount. Nitrile gloves are a common and effective choice for incidental contact with many chemicals, including amines.[4] For prolonged handling or immersion, it is crucial to consult a glove manufacturer's compatibility chart.
-
Double Gloving: When handling neat compound or concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure. This provides a buffer; if the outer glove is compromised, you can remove it without losing skin protection.
-
Glove Integrity: Always inspect gloves for tears or pinholes before use. Remove and replace them immediately if they become contaminated.[8] Wash your hands thoroughly after removing gloves.[4][5]
-
-
Laboratory Coat: A full-length, long-sleeved lab coat is mandatory to protect skin and personal clothing from splashes.[5] For handling piperidines, a coat made of a chemically resistant material is preferable to standard cotton.
Respiratory Protection: Controlling Inhalation Exposure
Piperidine derivatives can be volatile and cause respiratory irritation[2][3]. Engineering controls are the primary method for mitigating this risk.
-
Chemical Fume Hood: All handling of 4-[(2-Ethoxyethoxy)methyl]piperidine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5][9] This is the most effective way to capture vapors at the source and prevent inhalation.
-
Respirators: In situations where engineering controls are not sufficient or during a large spill, respiratory protection may be necessary. This should only be done as part of a formal respiratory protection program that includes fit-testing and training.[8]
Operational & Disposal Plans: A Step-by-Step Guide
A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the fume hood is operational and uncluttered.[9] Have all necessary equipment, including waste containers, within the hood to minimize movement. Designate a specific area within the hood for the procedure.
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves (double-glove if necessary).
-
Chemical Handling:
-
Post-Handling:
-
Securely close the primary container.
-
Wipe down the work area within the fume hood with an appropriate solvent.
-
Dispose of contaminated disposable items (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container.
-
-
Doffing PPE: Remove gloves first, turning them inside out to avoid touching the contaminated exterior. Remove your lab coat and goggles. Wash hands immediately and thoroughly with soap and water.[4]
Disposal Plan
-
Chemical Waste: All waste containing 4-[(2-Ethoxyethoxy)methyl]piperidine must be disposed of as hazardous chemical waste. Never pour it down the sink.[5][10] Collect it in a clearly labeled, sealed container.
-
Contaminated Materials: Gloves, weigh boats, and other contaminated disposable materials must also be placed in the hazardous waste container.[2][5]
-
Regulatory Compliance: Always consult and adhere to your institution's and local regulations for hazardous waste disposal.[2][11]
Summary of PPE Requirements
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Storage & Transport within Lab | Chemical Splash Goggles | Lab Coat, Nitrile Gloves | Not typically required |
| Weighing/Preparing Solutions | Chemical Splash Goggles | Lab Coat, Double Nitrile Gloves | Required: Chemical Fume Hood |
| Running Reactions/Transfers | Chemical Splash Goggles & Face Shield | Lab Coat, Double Nitrile Gloves | Required: Chemical Fume Hood |
| Handling Small Spills | Chemical Splash Goggles & Face Shield | Lab Coat, Double Nitrile Gloves | Required: Chemical Fume Hood |
Visualizing the Safe Handling Workflow
The following diagram outlines the critical decision points and steps for safely handling 4-[(2-Ethoxyethoxy)methyl]piperidine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
